2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide
Description
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Properties
IUPAC Name |
2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O4/c9-4-8(13)10-6-3-5(11(14)15)1-2-7(6)12/h1-3,12H,4H2,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOPCFMOIXUZCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609605 | |
| Record name | 2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35588-39-7 | |
| Record name | 2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide
This document provides an in-depth technical guide for the synthesis of 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide, a key intermediate in the development of pharmaceuticals and dyes.[1] This guide is intended for researchers, chemists, and professionals in drug development, offering a detailed exploration of the synthesis pathway, mechanistic insights, a step-by-step experimental protocol, and critical safety considerations.
Introduction and Strategic Importance
This compound (CAS No: 35588-39-7) is an organic compound with the molecular formula C₈H₇ClN₂O₄ and a molecular weight of 230.61 g/mol .[1][2][3] Its molecular structure incorporates several key functional groups: a hydroxylated nitrophenyl ring and a reactive chloroacetamide side chain. This unique combination makes it a valuable and versatile building block in organic synthesis.
The strategic importance of this molecule lies in its utility as a precursor for more complex chemical entities. The reactive chlorine atom in the acetamide group serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of diverse functionalities. Furthermore, the nitro group can be readily reduced to an amine, providing another site for chemical modification. These features have led to its use in the synthesis of novel compounds with potential biological activities, including antimicrobial and anti-inflammatory properties.[1]
| Compound Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 35588-39-7 |
| Molecular Formula | C₈H₇ClN₂O₄ |
| Molecular Weight | 230.61 g/mol |
| Primary Application | Synthetic Intermediate |
The Synthetic Pathway: Mechanism and Rationale
The most direct and widely employed method for synthesizing this compound is the N-acylation of 2-amino-4-nitrophenol with chloroacetyl chloride.
Overall Reaction Scheme
The reaction proceeds as follows:

Mechanistic Insights: Chemoselective N-Acylation
The synthesis is a classic example of nucleophilic acyl substitution. The key to this reaction's success is the chemoselectivity of the acylation process. The starting material, 2-amino-4-nitrophenol, possesses two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH).
-
Nucleophilic Attack: The nitrogen atom of the amino group is more nucleophilic than the oxygen atom of the hydroxyl group. This is because oxygen is more electronegative than nitrogen, holding its lone pair of electrons more tightly. Consequently, the amino group preferentially attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride.
-
Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
-
Proton Transfer: A proton is lost from the nitrogen atom, typically scavenged by a base present in the reaction mixture, to yield the final amide product and hydrochloric acid (HCl) as a byproduct.
The presence of a base (e.g., sodium acetate, triethylamine, potassium carbonate) is crucial.[4][5] It neutralizes the HCl generated during the reaction, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction equilibrium towards the product. The choice of reaction conditions, such as low temperature, ensures that N-acylation is favored over O-acylation.[4]
Detailed Experimental Protocol
This protocol is a synthesized methodology based on established procedures for chloroacetylation of aminophenols.[4][6][7]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (eq.) | Amount |
| 2-Amino-4-nitrophenol | C₆H₆N₂O₃ | 154.12 | 1.0 | (e.g., 1.54 g) |
| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | 1.1 | (e.g., 0.87 mL) |
| Sodium Acetate | C₂H₃NaO₂ | 82.03 | 1.2 | (e.g., 0.98 g) |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | - | (e.g., 30 mL) |
| Deionized Water | H₂O | 18.02 | - | For washing |
| Ethanol | C₂H₆O | 46.07 | - | For recrystallization |
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, add 2-amino-4-nitrophenol (1.0 eq.) and sodium acetate (1.2 eq.).
-
Solvent Addition: Add glacial acetic acid (approx. 30 mL) to the flask. Stir the mixture at room temperature until the solids are fully suspended.
-
Cooling: Place the flask in an ice-water bath and cool the mixture to 0-5 °C with continuous stirring. This is critical to control the exothermic nature of the acylation reaction.[4]
-
Reagent Addition: Add chloroacetyl chloride (1.1 eq.) dropwise to the cooled suspension over a period of 15-20 minutes using a dropping funnel. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 1:1).
-
Product Isolation: Pour the reaction mixture slowly into a beaker containing 150 mL of ice-cold deionized water while stirring. A solid precipitate will form.
-
Filtration and Washing: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (2 x 50 mL) to remove any residual acid and salts.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Purification: The purity of the product can be enhanced by recrystallization. Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Product Characterization
Confirmation of the synthesized product's identity and purity is achieved through standard analytical techniques.
-
Appearance: Yellow to brown crystalline solid.
-
Melting Point: Determination of the melting point range provides a preliminary assessment of purity.
-
FT-IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands:
-
¹H NMR Spectroscopy: The proton NMR spectrum (in a solvent like DMSO-d₆) would be expected to show distinct signals corresponding to:
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The ESI-MS should show a prominent peak for the molecular ion [M-H]⁻ at m/z 229 or [M+H]⁺ at m/z 231, along with a characteristic isotopic pattern for the presence of one chlorine atom.[2]
Safety and Handling: A Self-Validating System
Ensuring safety is paramount. The protocols described are designed to be self-validating by minimizing risk through procedural controls.
-
General Precautions: All operations must be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.[9][10] An eyewash station and safety shower must be readily accessible.[11]
-
Reagent-Specific Hazards:
-
Chloroacetyl Chloride: Highly toxic, corrosive, and a lachrymator. It causes severe burns to the skin and eyes and is harmful if inhaled. It reacts violently with water and moisture to release toxic HCl gas. Must be handled with extreme caution, under an inert atmosphere if possible, and stored away from moisture.
-
2-Amino-4-nitrophenol: Causes skin and eye irritation.[11] It is also suspected of causing genetic defects.[11] Avoid inhalation of dust and direct contact with skin and eyes.[11]
-
-
Waste Disposal: All chemical waste, including residual solvents and reaction byproducts, must be collected in appropriately labeled containers and disposed of in accordance with institutional and local environmental regulations.
References
- 1. This compound [myskinrecipes.com]
- 2. PubChemLite - this compound (C8H7ClN2O4) [pubchemlite.lcsb.uni.lu]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. media.neliti.com [media.neliti.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. ijpsr.info [ijpsr.info]
- 9. echemi.com [echemi.com]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide (CAS: 35588-39-7)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide, a versatile chemical intermediate with emerging biological significance. We will delve into its chemical identity, synthesis, and analytical characterization, with a particular focus on its recently uncovered role in plant defense signaling. This document is intended to serve as a valuable resource for researchers exploring its potential applications in agrochemicals, pharmaceuticals, and fundamental biological research.
Core Compound Identity and Physicochemical Properties
This compound is a substituted aromatic amide. The presence of a chloroacetamide group, a hydroxyl group, and a nitro group on the phenyl ring imparts a unique combination of reactivity and functionality. [1][2]These features make it a valuable building block in organic synthesis and a molecule of interest for its biological activities. [1][2]
| Property | Value | Source |
|---|---|---|
| CAS Number | 35588-39-7 | [3][4] |
| Molecular Formula | C₈H₇ClN₂O₄ | [2][4][5] |
| Molecular Weight | 230.61 g/mol | [2][4][5] |
| Appearance | Solid (form) | [4] |
| Storage | Room temperature, sealed, dry | [2]|
Synthesis of this compound
The synthesis of this compound can be achieved through the chloroacetylation of 2-amino-4-nitrophenol. This reaction is a standard method for the formation of N-aryl acetamides. [6]The amino group of the aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The choice of reaction conditions is crucial to ensure selective N-acylation over O-acylation of the phenolic hydroxyl group. [6]
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the chloroacetylation of aminophenols. [6]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4-nitrophenol (1 equivalent) in a suitable solvent such as glacial acetic acid or tetrahydrofuran.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Addition of Reagent: Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of cold water to precipitate the crude product.
-
Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and acid.
-
Drying: Dry the resulting solid in a vacuum oven to obtain this compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water if necessary.
Biological Activity and Mechanism of Action
Recent research has identified this compound as a bioactive molecule with a role in plant-microbe interactions. It has been shown to be a transformation product from the microbial degradation of 2-acetamido-phenol.
Induction of Plant Defense Responses
When applied to the model plant Arabidopsis thaliana, this compound elicits changes in the plant's gene expression profile. Notably, it leads to the upregulation of the pathogen-inducible terpene synthase gene, TPS04. Terpene synthases are key enzymes in the biosynthesis of terpenes, a large class of secondary metabolites involved in plant defense against herbivores and pathogens. [7][8]The upregulation of TPS04 suggests that this compound can trigger a defensive response in plants.
Proposed Signaling Pathway
The induction of TPS04 is known to be dependent on the jasmonic acid (JA) signaling pathway, a major hormone-mediated defense pathway in plants. [1]Therefore, it is plausible that this compound, or a metabolite thereof, acts as a signaling molecule that activates the JA pathway, leading to the expression of defense-related genes like TPS04.
Caption: A proposed signaling pathway for the induction of plant defense by this compound.
Analytical Methods
The purity and identity of this compound can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity and quantifying the compound.
Workflow for HPLC Analysis
Caption: A typical workflow for the HPLC analysis of this compound.
Detailed Protocol: Reverse-Phase HPLC Analysis
This protocol is based on established methods for the analysis of related acetamide derivatives. [3][5]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (with a small amount of acid, such as phosphoric acid or formic acid for MS compatibility, to improve peak shape). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (a wavelength around the λmax of nitrophenols is a good starting point).
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase and dilute to an appropriate concentration for analysis.
-
Injection Volume: 10-20 µL.
-
Analysis: Run the sample and a blank (mobile phase) for comparison. The purity can be calculated from the peak area of the main component relative to the total peak area.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information.
-
General Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
Conclusion and Future Directions
This compound is more than just a synthetic intermediate; it is an emerging player in the field of chemical ecology. Its ability to induce plant defense responses opens up new avenues for research into novel, naturally-derived plant protectants. Future studies should focus on elucidating the precise molecular targets of this compound in plants, understanding its structure-activity relationship, and exploring its broader biological activities, which may include antimicrobial and anti-inflammatory properties as suggested by the activities of related compounds. [1][2]This in-depth understanding will be crucial for harnessing its full potential in various scientific and industrial applications.
References
- 1. Identification and Regulation of TPS04/GES, an Arabidopsis Geranyllinalool Synthase Catalyzing the First Step in the Formation of the Insect-Induced Volatile C16-Homoterpene TMTT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Dolabellane Type Diterpene Synthase and other Root-Expressed Diterpene Synthases in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of Acetamide, N-(2-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. aminer.org [aminer.org]
- 5. Nitro-driven electrophilicity: A combined HPLC and computational study of para-nitrophenylethylamine and its impurities - Universidad Andrés Bello [researchers.unab.cl]
- 6. media.neliti.com [media.neliti.com]
- 7. Terpene Specialized Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Systematic identification of TPS genes in Gossypium and their characteristics in response to flooding stress [frontiersin.org]
"2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide" mechanism of action
An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide
Abstract
This technical guide provides a comprehensive overview of the hypothesized mechanism of action for the compound this compound. Based on an analysis of its structural features and the established biological activities of analogous compounds, we postulate that its primary mode of action is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This document details the scientific basis for this hypothesis and presents a series of robust, field-proven experimental protocols for its validation. This guide is intended for researchers, scientists, and drug development professionals actively engaged in oncology and medicinal chemistry.
Introduction: Unveiling the Potential of a Novel Chloroacetamide
This compound is a small molecule belonging to the chloroacetamide class of compounds. Its chemical structure, featuring a reactive chloroacetyl group and a nitrophenyl moiety, suggests a potential for diverse biological activities.[1] While direct studies on this specific molecule are limited, the broader family of chloroacetamide and nitrophenyl derivatives has demonstrated significant promise in medicinal chemistry, with activities ranging from antimicrobial to anticancer.[2][3]
Particularly noteworthy is the growing body of evidence implicating structurally similar compounds as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3).[4] STAT3 is a critical transcription factor that, when constitutively activated, plays a pivotal role in the proliferation, survival, and metastasis of numerous human cancers.[4] This guide, therefore, puts forth the hypothesis that this compound exerts its biological effects, particularly its potential anticancer activity, through the direct inhibition of the STAT3 signaling pathway. We will now delve into the intricacies of this proposed mechanism and outline a clear experimental roadmap for its verification.
The Hypothesized Mechanism of Action: Targeting the STAT3 Signaling Pathway
The STAT3 signaling cascade is a central hub for numerous oncogenic signals originating from cytokine and growth factor receptors.[4] Upon activation by upstream kinases like Janus kinases (JAKs), STAT3 is phosphorylated at a critical tyrosine residue (Tyr705).[4] This phosphorylation event triggers the homodimerization of STAT3 monomers through reciprocal interactions involving their Src Homology 2 (SH2) domains.[4] These activated dimers then translocate to the nucleus, where they bind to specific DNA sequences and drive the transcription of genes essential for tumor growth and survival.[4]
Our central hypothesis is that this compound functions as a direct inhibitor of STAT3 by binding to its SH2 domain. This binding event is predicted to sterically hinder the docking of the phosphotyrosine motif of another STAT3 monomer, thereby preventing dimerization and subsequent downstream signaling. This proposed mechanism is supported by studies on other small molecule STAT3 inhibitors that target this same critical domain.
Figure 1: Hypothesized inhibition of the STAT3 signaling pathway.
Experimental Validation of the Hypothesized Mechanism
To rigorously test our hypothesis, a multi-faceted experimental approach is required. The following protocols are designed to systematically evaluate the biological activity of this compound and its direct effects on the STAT3 pathway.
Part 1: Assessment of Anticancer Activity (Cell Viability)
The first step is to determine if the compound exhibits cytotoxic or cytostatic effects on cancer cell lines known to have constitutively active STAT3 (e.g., MDA-MB-231 breast cancer, A549 lung cancer). The MTT assay is a reliable and cost-effective colorimetric method for this purpose.[5]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the half-maximal inhibitory concentration (IC50).
| Cell Line | Compound Concentration (µM) | % Cell Viability (Hypothetical) | IC50 (µM) (Hypothetical) |
| MDA-MB-231 | 0.1 | 95 | 15.2 |
| 1 | 85 | ||
| 10 | 55 | ||
| 50 | 20 | ||
| 100 | 5 | ||
| A549 | 0.1 | 98 | 22.5 |
| 1 | 90 | ||
| 10 | 60 | ||
| 50 | 25 | ||
| 100 | 10 |
Part 2: Investigating the Inhibition of STAT3 Phosphorylation
If the compound demonstrates anticancer activity, the next crucial step is to determine if it affects the activation state of STAT3. This can be achieved by measuring the levels of phosphorylated STAT3 at Tyr705 and Ser727 using Western blotting.[6][7][8]
Experimental Protocol: Western Blot for p-STAT3
-
Cell Lysis: Plate cells and treat with this compound at concentrations around the determined IC50 for a specified time (e.g., 6, 12, or 24 hours). For a positive control, stimulate untreated cells with a known STAT3 activator like IL-6 (20 ng/mL) for 30 minutes. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-STAT3 (Tyr705), p-STAT3 (Ser727), and total STAT3. A loading control, such as β-actin, should also be probed.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. A decrease in the ratio of p-STAT3 to total STAT3 in treated cells would support the hypothesis.
Figure 2: A typical workflow for Western blot analysis.
Part 3: Direct Target Engagement - STAT3 SH2 Domain Binding Assay
The most direct way to validate our hypothesis is to demonstrate that the compound physically interacts with the STAT3 SH2 domain. A fluorescence polarization (FP) assay is a powerful, high-throughput method for this purpose.[3][9]
Experimental Protocol: Fluorescence Polarization (FP) Binding Assay
-
Reagents:
-
Recombinant human STAT3 protein.
-
A fluorescently labeled phosphopeptide probe known to bind the STAT3 SH2 domain (e.g., 5-FAM-GpYLPQTV-NH2).
-
Assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
This compound.
-
-
Assay Setup: In a 384-well black plate, add a constant concentration of the STAT3 protein and the fluorescent probe.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include a positive control (a known STAT3 SH2 inhibitor) and a negative control (DMSO).
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.
-
Data Analysis: When the compound displaces the fluorescent probe from the STAT3 SH2 domain, the probe will tumble more freely in solution, leading to a decrease in fluorescence polarization. The data can be used to calculate the binding affinity (Ki or IC50) of the compound for the STAT3 SH2 domain.
| Compound | Binding Affinity (IC50) (Hypothetical) |
| This compound | 8.5 µM |
| Positive Control (e.g., S3I-201) | 5.2 µM |
Synthesis of this compound
For researchers wishing to perform these validation studies, the title compound can be synthesized via a straightforward chloroacetylation reaction.
Synthetic Protocol
-
Dissolve 2-amino-4-nitrophenol in a suitable solvent such as glacial acetic acid.
-
Add a base, such as sodium acetate, to the solution and cool the mixture in an ice bath.
-
Slowly add chloroacetyl chloride dropwise to the cooled solution with stirring.
-
Allow the reaction to proceed at room temperature for several hours.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter, wash the solid with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.
This method is adapted from general procedures for the synthesis of similar N-aryl acetamides.[10]
Conclusion and Future Directions
This guide has outlined a scientifically-grounded, hypothesized mechanism of action for this compound as a direct inhibitor of the STAT3 signaling pathway. The proposed mechanism is based on the known biological activities of structurally related compounds. The detailed experimental protocols provided herein offer a clear and robust framework for researchers to validate this hypothesis.
Successful validation of this mechanism would position this compound as a promising lead compound for the development of novel anticancer therapeutics. Future studies should focus on structure-activity relationship (SAR) optimization to improve potency and selectivity, as well as in vivo efficacy studies in animal models of cancer.
References
- 1. This compound [myskinrecipes.com]
- 2. ijpsr.info [ijpsr.info]
- 3. Design, Synthesis and in vitro Characterization of Novel Hybrid Peptidomimetic Inhibitors of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. file.yizimg.com [file.yizimg.com]
- 9. researchgate.net [researchgate.net]
- 10. media.neliti.com [media.neliti.com]
The Emerging Therapeutic Potential of 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide Derivatives: A Technical Guide for Drug Discovery
This guide provides an in-depth technical exploration of 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide, its derivatives, and analogs, tailored for researchers, scientists, and drug development professionals. We will delve into the synthesis, biological activities, and mechanistic insights of this promising class of compounds, offering a comprehensive resource for advancing their therapeutic development.
Introduction: The Chemical and Biological Significance of the this compound Scaffold
This compound is a versatile chemical scaffold that has garnered interest in medicinal chemistry due to its potential as a precursor for various biologically active molecules.[1][2] The core structure features several key functional groups that contribute to its reactivity and potential for therapeutic applications: a chloroacetamide moiety, a hydroxyl group, and a nitro group on a phenyl ring. The chloroacetamide group is a known electrophile, capable of forming covalent bonds with nucleophilic residues in biological targets, suggesting a potential for potent and irreversible inhibition of enzymes.[3] The nitro and chloro substituents can enhance the lipophilicity of the molecule, potentially improving its bioavailability and interaction with biological targets.[4] Furthermore, the nitroaromatic moiety is a common feature in various pharmaceuticals and can be a key determinant of biological activity.[2]
This guide will explore the synthesis of derivatives based on this scaffold and discuss their potential as antimicrobial, anti-inflammatory, and anticancer agents, providing a roadmap for future research and development in this area.
Synthetic Strategies for this compound Derivatives
The synthesis of this compound and its derivatives is typically achieved through a straightforward acylation reaction. The general approach involves the reaction of a substituted aniline with a chloroacetylating agent.
General Synthesis Protocol
A common and effective method for the synthesis of N-substituted 2-chloroacetamides involves the reaction of the corresponding aniline with chloroacetyl chloride in the presence of a base. This method is widely applicable and can be adapted for the synthesis of a variety of derivatives.[5][6]
Experimental Protocol: Synthesis of this compound
-
Dissolution of Aniline: In a round-bottom flask, dissolve 2-amino-4-nitrophenol (1 equivalent) in a suitable solvent such as glacial acetic acid or tetrahydrofuran.
-
Addition of Base: Add a base, such as sodium acetate or potassium carbonate (1-1.2 equivalents), to the solution and stir. The base acts as a scavenger for the hydrochloric acid that is formed during the reaction.
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath. This is important to control the exothermic reaction and prevent side reactions.
-
Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1-1.1 equivalents) dropwise to the cooled and stirred solution. The slow addition helps to maintain the low temperature and control the reaction rate.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (typically 2-4 hours) until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture into ice-cold water to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified this compound.
This protocol can be readily adapted for the synthesis of various derivatives by using different substituted anilines as starting materials.
Biological Activities and Therapeutic Potential
Derivatives of this compound have shown promise in several therapeutic areas, primarily due to the reactivity of the chloroacetamide moiety and the biological relevance of the substituted phenyl ring.
Antimicrobial Activity
Chloroacetamide derivatives have been investigated for their antimicrobial properties.[5] The presence of the chloroacetamide group is crucial for this activity, as it can covalently modify essential enzymes in microorganisms.[7]
Structure-Activity Relationship (SAR) Insights:
-
Halogenation: The presence of a halogen, particularly chlorine, on the acetamide group is often associated with enhanced antimicrobial activity.[7]
-
Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring significantly influence the antimicrobial potency. Electron-withdrawing groups, such as nitro groups, can modulate the electronic properties of the molecule and its interaction with biological targets.[8]
-
Lipophilicity: Increased lipophilicity, often conferred by halogen and nitro substituents, can improve the passage of the compound through the microbial cell membrane, leading to higher efficacy.
Table 1: Antimicrobial Activity of Selected Chloroacetamide Derivatives
| Compound ID | Substituent on Phenyl Ring | Target Organism | MIC (µg/mL) | Reference |
| 1 | 4-hydroxy | Staphylococcus aureus | >100 | [6] |
| 2 | 2-hydroxy-5-nitro | Candida albicans | - (96.6% inhibition) | [7] |
| 3 | 4-fluoro-3-nitro | Klebsiella pneumoniae | 512 | [9] |
| 4 | 4-chloro | Staphylococcus aureus | 12.5 | [1] |
Anticancer Activity
The chloroacetamide scaffold has also been explored for its potential in cancer therapy. The ability of these compounds to act as covalent inhibitors makes them attractive candidates for targeting enzymes involved in cancer cell signaling pathways.[10] Analogs of the core structure have been synthesized and shown to possess anticancer activity. For instance, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide has been used as an intermediate in the synthesis of inhibitors for maternal embryonic leucine zipper kinase (MELK), a protein implicated in cancer progression.[10] Furthermore, nitro-substituted compounds have been shown to inhibit key cancer-related signaling pathways such as the Akt/mTOR and ERK pathways.[11]
Potential Mechanisms of Anticancer Action:
-
Covalent Enzyme Inhibition: The chloroacetamide moiety can form a covalent bond with cysteine residues in the active site of kinases or other enzymes that are crucial for cancer cell survival and proliferation.[3]
-
Induction of Apoptosis: Some nitro-substituted compounds have been shown to induce apoptosis in cancer cells by triggering mitochondrial dysfunction.[12]
-
Inhibition of Signaling Pathways: Derivatives can interfere with critical signaling cascades, such as the PI3K/AKT/mTOR and Ras/MAPK pathways, which are often dysregulated in cancer.[13]
Mechanism of Action: The Role of Covalent Inhibition
A key aspect of the biological activity of this compound derivatives is their potential to act as covalent inhibitors.[3] The electrophilic chloroacetamide group can react with nucleophilic amino acid residues, most notably cysteine, in the active site of target enzymes.[3] This covalent modification leads to irreversible inhibition of the enzyme, which can result in a potent and sustained therapeutic effect.[14]
References
- 1. irejournals.com [irejournals.com]
- 2. This compound [myskinrecipes.com]
- 3. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(2-chloro-5-nitrophenyl)-2-phenylacetamide|100622-81-9 [benchchem.com]
- 5. ijpsr.info [ijpsr.info]
- 6. repo.journalnx.com [repo.journalnx.com]
- 7. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Nitro-Substituted Benzylic Organochalcogenides as Anticancer Agents: Unravelling the Multifaceted Pathways to Combat Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory nitro-fatty acids suppress tumor growth by triggering mitochondrial dysfunction and activation of the intrinsic apoptotic pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide is a versatile organic compound that serves as a key intermediate in the synthesis of various dyes and pharmaceutical agents.[1] Its chemical structure, featuring a chloroacetamide side chain, a hydroxyl group, and a nitro group on a phenyl ring, makes it a molecule of significant interest for further chemical modifications and biological screening.[1] Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to the characterization of this compound.
While a complete set of publicly available experimental spectra for this specific molecule is limited, this guide will leverage established spectroscopic principles and data from closely related analogs to provide a robust framework for its characterization. This approach not only predicts the expected spectral features but also offers a blueprint for researchers to interpret their own experimental data.
Molecular Structure and Key Spectroscopic Features
The molecular structure of this compound (C₈H₇ClN₂O₄, Molecular Weight: 230.61 g/mol ) is the foundation for interpreting its spectroscopic data.[2] The key functional groups that will give rise to characteristic signals in NMR, IR, and MS are:
-
The aromatic ring with its distinct substitution pattern.
-
The amide linkage (-NH-C=O).
-
The hydroxyl group (-OH).
-
The nitro group (-NO₂).
-
The chloroacetamide moiety (-C(=O)CH₂Cl).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.
Experimental Protocol: NMR Spectroscopy
A standard approach for acquiring high-quality NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a volume of about 0.6-0.7 mL in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to allow for the observation of exchangeable protons like those of the -OH and -NH groups.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher, to ensure adequate signal dispersion.
-
Data Acquisition: Acquire both ¹H and ¹³C NMR spectra. For ¹H NMR, standard parameters are typically sufficient. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to a series of single lines for each unique carbon atom.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the chloroacetyl group, and the amide and hydroxyl protons. The predicted chemical shifts (δ) in ppm are summarized in the table below, with the rationale based on the electronic effects of the substituents.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale for Chemical Shift |
| Aromatic H (adjacent to -NH) | ~8.5 - 8.8 | Doublet | 1H | Deshielded by the electron-withdrawing nitro group and the amide linkage. |
| Aromatic H (adjacent to -NO₂) | ~8.0 - 8.3 | Doublet of doublets | 1H | Deshielded by the strongly electron-withdrawing nitro group. |
| Aromatic H (adjacent to -OH) | ~7.0 - 7.3 | Doublet | 1H | Shielded by the electron-donating hydroxyl group. |
| -NH (Amide) | ~9.5 - 10.5 | Singlet (broad) | 1H | The proton is on a nitrogen atom adjacent to a carbonyl group, leading to significant deshielding. The signal is often broad due to quadrupole effects and chemical exchange. |
| -OH (Hydroxyl) | ~9.0 - 10.0 | Singlet (broad) | 1H | The phenolic proton is acidic and its chemical shift can be highly variable depending on solvent, concentration, and temperature. It is often a broad singlet. |
| -CH₂- (Chloroacetyl) | ~4.2 - 4.5 | Singlet | 2H | The methylene protons are adjacent to both a carbonyl group and a chlorine atom, both of which are electron-withdrawing and cause a downfield shift. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale for Chemical Shift |
| C=O (Amide) | ~165 - 170 | The carbonyl carbon of an amide typically resonates in this region. |
| Aromatic C (attached to -OH) | ~150 - 155 | The hydroxyl group is electron-donating, causing a downfield shift for the attached carbon. |
| Aromatic C (attached to -NO₂) | ~140 - 145 | The nitro group is strongly electron-withdrawing, leading to a downfield shift. |
| Aromatic C (attached to -NH) | ~130 - 135 | The amide group has a moderate electron-withdrawing effect on the attached aromatic carbon. |
| Aromatic C-H | ~115 - 130 | The remaining aromatic carbons will appear in this region, with their specific shifts influenced by the neighboring substituents. |
| -CH₂- (Chloroacetyl) | ~40 - 45 | The carbon is attached to an electronegative chlorine atom, resulting in a downfield shift compared to an unsubstituted methylene group. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The vibrational frequencies of the bonds in this compound will result in a characteristic IR spectrum.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the KBr pellet is first recorded. The sample pellet is then placed in the beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Predicted IR Spectral Data
The IR spectrum will show characteristic absorption bands for the various functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400 - 3200 | O-H stretch | Hydroxyl (-OH) |
| ~3300 - 3100 | N-H stretch | Amide (-NH) |
| ~1680 - 1650 | C=O stretch (Amide I) | Amide (-C=O) |
| ~1560 - 1520 | N-O asymmetric stretch | Nitro (-NO₂) |
| ~1550 - 1500 | N-H bend (Amide II) | Amide (-NH) |
| ~1350 - 1300 | N-O symmetric stretch | Nitro (-NO₂) |
| ~800 - 600 | C-Cl stretch | Chloroalkane (-CH₂Cl) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically after being separated by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for GC-MS, while Electrospray Ionization (ESI) is often used for LC-MS.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Predicted Mass Spectrum and Fragmentation
The mass spectrum is expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (230.61 g/mol ). Due to the presence of chlorine, an isotopic peak at [M+2]⁺ with an intensity of about one-third of the molecular ion peak is also expected. The fragmentation pattern will be influenced by the stability of the resulting fragments.
Predicted Fragmentation Pathway:
Caption: Predicted Electron Ionization (EI) fragmentation pathway for this compound.
Workflow for Spectroscopic Analysis
The systematic application of these spectroscopic techniques is crucial for the unambiguous characterization of this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound based on fundamental principles and analysis of related compounds. By following the outlined experimental protocols and using the predicted spectral data as a reference, researchers can confidently characterize this important chemical intermediate. The integration of NMR, IR, and MS data provides a self-validating system for structural confirmation and purity assessment, which is essential for advancing research and development in the fields of medicinal chemistry and materials science.
References
The Solubility Profile of 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility of 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide, a versatile chemical intermediate with applications in the synthesis of dyes and pharmaceuticals.[1][2] In the absence of extensive published experimental data, this document offers a theoretical framework for predicting its solubility in various solvents based on its molecular structure. Furthermore, it presents a detailed, step-by-step experimental protocol for the accurate determination of its thermodynamic solubility, empowering researchers to generate reliable data for drug discovery and development. This guide is intended for scientists and professionals in the pharmaceutical and chemical industries who require a thorough understanding of the solubility characteristics of this compound.
Introduction: The Significance of Solubility in Drug Development
Solubility is a critical physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent.[3] For drug development professionals, understanding the solubility of a molecule like this compound is paramount. It dictates formulation strategies, bioavailability, and ultimately, the efficacy and safety of a potential drug product. Poor aqueous solubility, a common challenge in modern drug discovery, can lead to increased formulation difficulties and hinder clinical development.[3]
This compound (Molecular Formula: C₈H₇ClN₂O₄, Molecular Weight: 230.61 g/mol ) is a notable chemical entity, often utilized as a scaffold in organic synthesis.[1][2][4] Its structure, featuring a combination of functional groups with distinct polarities, suggests a complex solubility profile that warrants in-depth investigation. This guide provides both a predictive analysis of its solubility and a robust experimental framework for its empirical determination.
Theoretical Solubility Prediction
The solubility of an organic compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[5] The molecular structure of this compound, with its array of functional groups, allows for a qualitative prediction of its solubility in various solvent classes.
Analysis of Functional Groups and Their Influence on Polarity
The solubility of this compound is a composite of the contributions from its constituent functional groups:
-
Phenolic Hydroxyl (-OH) Group: This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This significantly enhances solubility in polar protic solvents like water and alcohols.
-
Nitro (-NO₂) Group: The nitro group is strongly electron-withdrawing and highly polar. While it increases the overall polarity of the molecule, its contribution to aqueous solubility can be complex. The presence of a nitro group can sometimes decrease water solubility compared to the parent phenol due to strong intermolecular interactions in the solid state.
-
Acetamide (-NH-C=O) Group: The amide linkage is polar and can participate in hydrogen bonding, with the N-H group acting as a donor and the carbonyl oxygen as an acceptor. This functionality generally improves solubility in polar solvents.
-
Chloro (-Cl) Group: The chloro substituent is electronegative, adding to the molecule's polarity. However, it also contributes to the overall lipophilicity (hydrophobicity) of the aromatic ring.
-
Aromatic Ring: The benzene ring is inherently nonpolar and hydrophobic.
Predicted Solubility in Different Solvent Classes
Based on the interplay of these functional groups, we can predict the solubility behavior of this compound:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of multiple hydrogen bonding sites (hydroxyl, amide) suggests that the compound will exhibit some solubility in these solvents. However, the hydrophobic aromatic ring and the chloro group will limit its aqueous solubility. The acidity of the phenolic proton (pKa) will also play a crucial role; in basic aqueous solutions, the formation of the more soluble phenolate salt is expected to significantly increase solubility.
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone): These solvents are excellent hydrogen bond acceptors and have high dielectric constants, making them well-suited to dissolve polar molecules. It is predicted that this compound will exhibit good solubility in DMSO and DMF. Acetone, being moderately polar, is also expected to be a suitable solvent.[6]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the hydroxyl, nitro, and acetamide groups, the compound is expected to have very low solubility in nonpolar solvents. The nonpolar aromatic ring is insufficient to overcome the strong polar interactions.
The following diagram illustrates the key molecular features influencing the solubility of this compound.
Caption: Molecular determinants of solubility for this compound.
Experimental Determination of Thermodynamic Solubility
To obtain definitive solubility data, an experimental approach is necessary. The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[3] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in a filtered aliquot of the supernatant.
Essential Equipment and Reagents
-
This compound (purity >95%)
-
A range of solvents of analytical grade (e.g., water, ethanol, methanol, DMSO, DMF, acetone, hexane, toluene)
-
Scintillation vials or sealed glass tubes
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Analytical balance
Step-by-Step Experimental Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of each test solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to a standard temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to conduct a preliminary experiment to determine the time required to achieve equilibrium by taking measurements at different time points.[7]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles. This step is critical to avoid overestimation of solubility.
-
Dilute the filtered sample with a suitable solvent (often the same solvent used for the solubility determination or a mobile phase for HPLC) to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
UV-Vis Spectrophotometry: Prepare a calibration curve of known concentrations of the compound in the same solvent. Measure the absorbance of the diluted samples and determine the concentration from the calibration curve.[5]
-
HPLC: Develop an HPLC method with a suitable column and mobile phase to achieve good separation and peak shape. Prepare a calibration curve by injecting known concentrations of the compound. Quantify the concentration in the samples by comparing the peak area to the calibration curve.
-
-
Data Analysis and Reporting:
-
Calculate the solubility of this compound in each solvent, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
It is recommended to perform each solubility determination in triplicate to ensure the reliability of the results.[7]
-
The following diagram outlines the experimental workflow for the shake-flask solubility determination.
Caption: Experimental workflow for thermodynamic solubility determination.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison across different solvents.
Table 1: Experimentally Determined Solubility of this compound at 25 °C
| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL) | Experimental Solubility (mol/L) |
| Polar Protic | Water | Moderate | To be determined | To be determined |
| Ethanol | Moderate | To be determined | To be determined | |
| Methanol | Moderate | To be determined | To be determined | |
| Polar Aprotic | DMSO | High | To be determined | To be determined |
| DMF | High | To be determined | To be determined | |
| Acetone | High | To be determined | To be determined | |
| Nonpolar | Hexane | Low | To be determined | To be determined |
| Toluene | Low | To be determined | To be determined |
The results from this experimental work will provide a crucial dataset for guiding formulation development, selecting appropriate solvents for synthesis and purification, and informing computational models for solubility prediction.
Conclusion
For drug development professionals, the provided detailed experimental protocol for thermodynamic solubility determination offers a reliable path to generating the precise data needed for informed decision-making. By combining theoretical prediction with rigorous experimental validation, researchers can effectively characterize the solubility of this compound and unlock its full potential in pharmaceutical and chemical applications.
References
- 1. SolTranNet – A machine learning tool for fast aqueous solubility prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predicting aqueous solubility by QSPR modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]
"2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide" material safety data sheet (MSDS)
An In-depth Technical Guide to the Safe Handling of 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide
Introduction and Scope
This compound (CAS No. 35588-39-7) is a versatile chemical intermediate with significant applications in the synthesis of dyes and pharmaceuticals.[1] Its molecular structure, which incorporates a reactive chloroacetamide group, a phenolic hydroxyl group, and an aromatic nitro group, makes it a valuable scaffold for further chemical modification.[1] Researchers in drug development have explored this and similar structures for potential biological activities, including antimicrobial and anti-inflammatory applications.[1]
Chemical and Physical Properties
A summary of the key physical and chemical identifiers for this compound is provided below. This data is fundamental for correct substance identification and for understanding its basic physical characteristics.
| Property | Value | Source(s) |
| CAS Number | 35588-39-7 | [1][2] |
| Molecular Formula | C₈H₇ClN₂O₄ | [2][3] |
| Molecular Weight | 230.61 g/mol | [2][3] |
| MDL Number | MFCD01006663 | [1][3] |
| Appearance | Solid (presumed) | [4] |
| Storage | Room temperature, sealed, dry | [1][3] |
Hazard Identification and Analysis
A complete toxicological profile for this compound has not been fully investigated.[5] However, an analysis of its functional groups and the known hazards of structurally similar compounds allows for a presumptive hazard assessment.
-
Chloroacetamide Moiety: Compounds containing the chloroacetamide group are known to be reactive. 2-Chloroacetamide itself is classified as toxic if swallowed and may cause an allergic skin reaction.[6]
-
Aromatic Nitro Group: Nitroaromatic compounds can have varied toxicological profiles. Analogs like 2-chloro-5-nitrobenzanilide and N1-(4,5-dichloro-2-nitrophenyl)acetamide are known to cause serious eye and skin irritation.[7][8][9]
-
Phenolic Group: Phenolic compounds can be irritants.
Based on these analogs, it is prudent to handle this compound as a substance that is potentially harmful if swallowed, an eye and skin irritant, and a potential skin sensitizer.
Presumptive GHS Classification:
| Hazard Class | Hazard Statement | Basis (from Analogs) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [5][10] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | [5] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | [5][7][8] |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | [7][8] |
Experimental Protocols: Safe Handling and Exposure Control
Given the presumptive hazards, a multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory.
Engineering Controls & Risk Mitigation Workflow
The primary engineering control for handling this compound is a certified chemical fume hood to prevent inhalation of any dusts or aerosols. Safety showers and eyewash stations must be readily accessible. The following diagram illustrates the logical workflow for risk mitigation when handling this compound.
Caption: Risk assessment and handling workflow.
Personal Protective Equipment (PPE)
-
Eye Protection : Chemical safety goggles or a face shield are required to protect against potential splashes or airborne particles.[11]
-
Skin Protection : A standard laboratory coat must be worn and kept buttoned.
-
Hand Protection : Nitrile gloves should be worn. Gloves must be inspected before use and changed immediately if contamination occurs. Use proper glove removal technique to avoid skin contact.
Hygiene Measures
Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[11][12] Contaminated clothing should be removed and washed before reuse.[13]
Emergency Procedures and First Aid
Step-by-Step First Aid Protocols:
-
In Case of Eye Contact:
-
In Case of Skin Contact:
-
In Case of Inhalation:
-
In Case of Ingestion:
Accidental Release and Disposal
Protocol for Spill Containment and Cleanup:
-
Evacuate Personnel : Evacuate non-essential personnel from the spill area.
-
Ensure Ventilation : Ensure the area is well-ventilated (work within a fume hood if possible).
-
Wear Full PPE : Wear respiratory protection, chemical resistant gloves, eye protection, and a lab coat.[6]
-
Contain Spill : Avoid generating dust.[14] Gently cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.
-
Collect Material : Carefully sweep up or scoop the material into a suitable, labeled container for hazardous waste disposal.[6][12]
-
Clean Area : Clean the spill area thoroughly with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
Dispose of Waste : Dispose of all contaminated materials (including cleaning materials and gloves) as hazardous waste in accordance with local, state, and federal regulations.[13] Do not allow the product to enter drains.[14]
Stability and Reactivity
-
Chemical Stability : The product is expected to be stable under standard ambient conditions (room temperature).[14]
-
Conditions to Avoid : Avoid dust formation, excess heat, and incompatible materials.[13]
-
Incompatible Materials : Based on the reactivity of its functional groups, avoid contact with strong oxidizing agents, strong acids, and strong bases.[13]
-
Hazardous Decomposition Products : Under fire conditions, decomposition may produce toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[6][13]
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound [myskinrecipes.com]
- 4. CAS 22978-25-2: 2-Chloro-5-nitrobenzanilide | CymitQuimica [cymitquimica.com]
- 5. capotchem.com [capotchem.com]
- 6. eurofinsus.com [eurofinsus.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. 2-Chloro-5-nitrobenzanilide | C13H9ClN2O3 | CID 644213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. angenechemical.com [angenechemical.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide from 2-amino-4-nitrophenol
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide for the synthesis of 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide, a valuable intermediate in the synthesis of dyes and pharmaceuticals.[1] The protocol details the N-acylation of 2-amino-4-nitrophenol using chloroacetyl chloride. Emphasis is placed on the rationale behind procedural steps, safety considerations, and methods for purification and characterization of the final product. This guide is designed to be a self-validating system, ensuring both reproducibility and a high degree of purity for the synthesized compound.
Introduction and Scientific Background
N-arylacetamides are crucial intermediates in the production of a wide range of medicinal, agrochemical, and pharmaceutical compounds.[2] The target molecule, this compound, incorporates several key functional groups: a chloroacetamide moiety, a hydroxyl group, and a nitro group on a phenyl ring. These features make it a versatile building block for further chemical modifications, particularly in the development of azo dyes and compounds with potential biological activities, such as antimicrobial and anti-inflammatory applications.[1]
The core of this synthesis is the nucleophilic acyl substitution reaction, where the amino group of 2-amino-4-nitrophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The presence of both an amino and a hydroxyl group on the starting material presents a challenge of chemoselectivity. Under the specified reaction conditions, the amino group is significantly more nucleophilic than the hydroxyl group, leading to preferential N-acylation over O-acylation.
Safety and Hazard Analysis
Extreme caution must be exercised throughout this procedure. Both the starting materials and the acylating agent are hazardous.
-
2-Amino-4-nitrophenol: This compound is hazardous and can cause skin and eye irritation.[3][4] It is toxic if ingested.[5] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[3]
-
Chloroacetyl Chloride: This substance is highly toxic, corrosive, and water-reactive.[6][7][8] It can cause severe burns to the skin and eyes, and its vapors are extremely irritating to the respiratory system.[8][9][10] Inhalation can be lethal.[8] This reagent must be handled in a well-ventilated fume hood, and appropriate PPE, including acid-resistant gloves and a face shield, must be worn.[10] It reacts violently with water to produce hydrochloric acid.[6][7] All glassware must be scrupulously dried before use.
Emergency Preparedness: An eyewash station and safety shower must be readily accessible.[10] In case of skin contact, immediately flush with copious amounts of water.[9] For inhalation, move the individual to fresh air and seek immediate medical attention.[9]
Reaction Mechanism and Workflow
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group in 2-amino-4-nitrophenol attacks the carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion to form the amide bond. A base is used to neutralize the hydrochloric acid byproduct generated during the reaction.
Reaction Scheme:
Caption: Overall reaction scheme.
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (per 0.01 mol scale) |
| 2-Amino-4-nitrophenol | C₆H₆N₂O₃ | 154.12 | 1.54 g |
| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | 0.8 mL (1.13 g) |
| Pyridine (or Triethylamine) | C₅H₅N (or C₆H₁₅N) | 79.10 (or 101.19) | ~1.5 mL |
| Glacial Acetic Acid | CH₃COOH | 60.05 | As solvent |
| Ethanol | C₂H₅OH | 46.07 | For recrystallization |
| Deionized Water | H₂O | 18.02 | For washing |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, dissolve 1.54 g (0.01 mol) of 2-amino-4-nitrophenol in 30 mL of glacial acetic acid.
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
Addition of Base: To the cooled solution, add approximately 1.5 mL of a suitable base like pyridine or triethylamine. The base acts as a scavenger for the HCl produced during the reaction.
-
Addition of Acylating Agent: Slowly add 0.8 mL (0.01 mol) of chloroacetyl chloride dropwise from the dropping funnel over a period of 20-30 minutes. Maintain the temperature below 10 °C during the addition.[11] Vigorous stirring is crucial to ensure proper mixing and to dissipate heat.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into 100 mL of ice-cold water. A solid precipitate will form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid precipitate thoroughly with cold deionized water to remove any remaining acid and base.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C.
Purification
The crude product can be purified by recrystallization.[12]
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the purified crystals in a vacuum oven. The expected product is a solid with a melting point around 148°C.[13]
Characterization
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:
-
Melting Point: A sharp melting point indicates a high degree of purity.
-
Spectroscopy:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of aromatic, amide, and methylene protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the different carbon environments in the molecule.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify key functional groups such as N-H (amide), C=O (amide), O-H (hydroxyl), and N-O (nitro) stretches.
-
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its molecular formula (C₈H₇ClN₂O₄, MW: 230.61 g/mol ).[1][14]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction or loss during work-up | Ensure anhydrous conditions. Check the purity of starting materials. Optimize reaction time. Be careful during transfers and washing steps. |
| Oily Product Instead of Solid | Impurities present | Try triturating the oil with a non-polar solvent like hexane to induce solidification. Ensure complete removal of the solvent used for the reaction. Purify by column chromatography if recrystallization fails. |
| Broad Melting Point Range | Impure product | Repeat the recrystallization process. Ensure the product is completely dry. |
| Presence of Starting Material in TLC | Incomplete reaction | Increase the reaction time or slightly increase the amount of chloroacetyl chloride. |
References
- 1. This compound [myskinrecipes.com]
- 2. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 2-Amino-4-nitrophenol SDS - Download & Subscribe for Updates [sdsmanager.com]
- 5. 2-AMINO-4-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. What is the hazard of Chloroacetyl chloride to humans?_Chemicalbook [chemicalbook.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Chloroacetyl chloride [cdc.gov]
- 10. nj.gov [nj.gov]
- 11. CN101121673A - Technique for synthesizing o-chloroacetaminophenol - Google Patents [patents.google.com]
- 12. The synthesis and application of acetamide_Chemicalbook [chemicalbook.com]
- 13. media.neliti.com [media.neliti.com]
- 14. This compound | CymitQuimica [cymitquimica.com]
Application Notes and Protocols for the Antimicrobial Evaluation of 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide
Introduction: Unveiling the Antimicrobial Potential of a Nitroaromatic Acetamide
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Within this landscape, nitroaromatic compounds and their derivatives have garnered significant interest due to their diverse biological activities. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the antimicrobial evaluation of 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide , a molecule possessing structural motifs suggestive of antimicrobial potential.
This compound (Molecular Formula: C₈H₇ClN₂O₄; Molecular Weight: 230.61 g/mol ) is an intermediate in the synthesis of dyes and pharmaceuticals and has been explored for its biological activities.[1][2] The presence of both a chloroacetamide group and a nitroaromatic ring suggests a multi-faceted mechanism of action, making it a compelling candidate for antimicrobial screening. Studies on related chloroacetamide derivatives have demonstrated that the inclusion of a chlorine atom can enhance antimicrobial efficacy.[3][4] Furthermore, the nitroaromatic moiety is a well-established pharmacophore in antimicrobial agents, often exerting its effect through bioreduction to cytotoxic reactive nitrogen species.[1][5][6]
This guide offers detailed, field-proven protocols for assessing the antimicrobial properties of this compound, grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI). We will delve into the causality behind experimental choices, ensuring a robust and reproducible evaluation of this promising compound.
Physicochemical Properties and Handling
Proper handling and storage are paramount for maintaining the integrity of the test compound.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₂O₄ | [2] |
| Molecular Weight | 230.61 g/mol | [2] |
| Storage | Room temperature, sealed, dry | [2] |
Proposed Mechanism of Antimicrobial Action
The antimicrobial activity of this compound is likely attributable to a synergistic or additive effect of its two key functional groups: the nitroaromatic ring and the chloroacetamide moiety.
Figure 1: Proposed dual mechanism of antimicrobial action.
The nitroaromatic group can be reductively activated by microbial nitroreductases to form radical intermediates.[5][6] These reactive nitrogen species can induce cellular damage by targeting DNA, leading to mutations and cell death.[1] The chloroacetamide moiety is a known reactive group that can covalently modify microbial enzymes. Some studies on similar compounds suggest that they may target essential enzymes like penicillin-binding proteins, thereby disrupting cell wall synthesis.[7]
Experimental Protocols for Antimicrobial Susceptibility Testing
The following protocols are based on CLSI guidelines and are designed for the initial screening and characterization of the antimicrobial activity of this compound.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Incubator (37°C)
-
Microplate reader (optional)
Step-by-Step Methodology:
-
Preparation of Compound Stock Solution:
-
Accurately weigh a small amount of this compound and dissolve it in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Expert Insight: A high concentration stock solution minimizes the amount of DMSO in the final assay wells, reducing potential solvent toxicity to the microbes. The final DMSO concentration should not exceed 1% (v/v).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this adjusted inoculum 1:150 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL. This will result in a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the compound's working stock solution (diluted from the main stock in CAMHB) to the first column of wells and perform 2-fold serial dilutions across the plate by transferring 100 µL from each well to the next. Discard the final 100 µL from the last column. This will create a range of decreasing compound concentrations.
-
Trustworthiness Check: Include a positive control (wells with a known antibiotic), a negative/growth control (wells with inoculum but no compound), and a sterility control (wells with broth only).
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial inoculum (1 x 10⁶ CFU/mL) to each well (except the sterility control), bringing the final volume to 110 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Figure 2: Workflow for the Broth Microdilution Assay.
Protocol 2: Disk Diffusion Assay
This qualitative assay assesses the antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.
Materials:
-
This compound
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Materials for inoculum preparation as in Protocol 1
-
Sterile swabs
-
Sterile forceps
-
Positive control antibiotic disks
-
Solvent control disks (impregnated with DMSO)
Step-by-Step Methodology:
-
Preparation of Compound-Impregnated Disks:
-
Prepare a solution of the compound in a volatile solvent like ethanol or acetone at a desired concentration (e.g., 1 mg/mL).
-
Aseptically apply a known volume (e.g., 20 µL) of the compound solution onto sterile paper disks.
-
Allow the disks to dry completely in a sterile environment.
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the standardized bacterial inoculum (0.5 McFarland).
-
Evenly streak the swab over the entire surface of an MHA plate to create a uniform bacterial lawn.
-
-
Application of Disks and Incubation:
-
Using sterile forceps, place the compound-impregnated disks, positive control disks, and solvent control disks onto the inoculated MHA plate, ensuring they are firmly in contact with the agar.
-
Invert the plates and incubate at 37°C for 16-20 hours.
-
-
Measurement of Inhibition Zones:
-
Measure the diameter of the zone of no growth around each disk in millimeters.
-
Protocol 3: Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of the compound over time.
Materials:
-
All materials from Protocol 1
-
Sterile culture tubes
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline or PBS for dilutions
Step-by-Step Methodology:
-
Preparation:
-
Determine the MIC of the compound as described in Protocol 1.
-
Prepare a standardized bacterial inoculum as in Protocol 1.
-
In sterile tubes, prepare CAMHB with the compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the MIC. Also, prepare a growth control tube without the compound.
-
-
Inoculation and Sampling:
-
Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Immediately after inoculation (T=0), and at subsequent time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
-
Quantification of Viable Bacteria:
-
Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume of the appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU).
-
-
Data Analysis:
-
Calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ reduction in CFU/mL is generally considered bactericidal activity.
-
Data Presentation and Interpretation
Quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: Hypothetical MIC of this compound against various microorganisms.
| Test Microorganism | Gram Stain | MIC (µg/mL) of Test Compound | Positive Control (Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 16 | 0.5 |
| Bacillus subtilis | Gram-positive | 8 | 0.25 |
| Escherichia coli | Gram-negative | 64 | 0.015 |
| Pseudomonas aeruginosa | Gram-negative | >128 | 0.5 |
| Candida albicans | Fungi (Yeast) | 32 | 1 (Fluconazole) |
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial antimicrobial evaluation of this compound. The dual potential mechanism of action, involving both the nitroaromatic and chloroacetamide moieties, makes it a compelling candidate for further investigation. Subsequent studies should focus on elucidating the precise molecular targets, evaluating in vivo efficacy in animal models of infection, and assessing the potential for resistance development.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. This compound [myskinrecipes.com]
- 3. mdpi.com [mdpi.com]
- 4. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. tandfonline.com [tandfonline.com]
Application of "2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide" in Cancer Cell Line Studies: An Analysis of Available Scientific Literature
A comprehensive review of publicly available scientific literature and research databases reveals a notable absence of studies specifically investigating the application of "2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide" in cancer cell line research. While this compound is available commercially as a chemical intermediate, its biological activities, particularly its potential as an anticancer agent, do not appear to have been characterized or reported in peer-reviewed publications.[1] The compound is primarily described as a versatile scaffold used in the synthesis of dyes and other pharmaceuticals, with some explorations into its potential antimicrobial and anti-inflammatory properties.[1]
Due to the lack of specific data, it is not possible to provide detailed application notes, experimental protocols, or quantitative data such as IC50 values for "this compound" in the context of cancer cell line studies. The creation of such a guide would require experimental evidence that is not currently present in the scientific literature.
However, to provide a contextual understanding for researchers and drug development professionals, this report will briefly discuss the anticancer activities of structurally related compounds. It is crucial to emphasize that the findings presented below are not directly applicable to "this compound" but may offer insights into the potential research directions for this and similar molecules.
Insights from Structurally Related Compounds
A closely related compound, N-(2-hydroxy-5-nitrophenyl (4'-methylphenyl) methyl) indoline (HNPMI) , which shares the core N-(2-hydroxy-5-nitrophenyl) chemical group, has been investigated for its anticancer properties.[2] A study on this indoline derivative demonstrated its potential to induce apoptosis in breast cancer cell lines, specifically MCF-7 and SkBr3.[3]
The key findings for HNPMI include:
-
Cytotoxicity: The compound exhibited significant cytotoxicity against MCF-7 and SkBr3 breast cancer cells, with reported IC50 values of 64.10 µM and 119.99 µM, respectively.[2] Notably, it showed reduced toxicity towards non-cancerous H9C2 cells.[2][3]
-
Mechanism of Action: HNPMI was found to induce apoptosis, as evidenced by DNA fragmentation and positive results in AO/EtBr staining and flow cytometry assays.[2] The apoptotic pathway was suggested to be mediated through the activation of caspase-3 and caspase-9.
-
Molecular Target: Through molecular docking studies, the epidermal growth factor receptor (EGFR) was identified as a potential target for HNPMI, with downstream effects on the PI3K/S6K1 signaling pathway.[2][3]
These findings suggest that the N-(2-hydroxy-5-nitrophenyl) moiety may be a valuable pharmacophore for the development of novel anticancer agents.
The broader classes of chloroacetamide and phenylacetamide derivatives have been the subject of numerous cancer studies.
-
Chloroacetamides: Research on substituted chloroacetamides has identified them as potential inhibitors of cancer stem cells (CSCs).[4] Several small molecules with a chloroacetamide "warhead" have been synthesized and screened for their viability against breast, prostate, and oral cancer cell lines, with some compounds showing promising anti-CSC potential with minimal toxicity to normal cells.[4] Some chloroacetamide-containing compounds have been reported to induce a form of cell death known as ferroptosis.[5]
-
Phenylacetamides: Various phenylacetamide derivatives have demonstrated significant antiproliferative and pro-apoptotic effects across a range of cancer cell lines.[6][7] One study found that certain phenylacetamide derivatives could induce apoptosis in MCF7, MDA-MB468, and PC12 cancer cell lines by activating both intrinsic and extrinsic signaling pathways.[6]
Future Directions and Considerations
The absence of data on "this compound" in cancer research represents a knowledge gap. Based on the bioactivity of structurally similar compounds, this molecule could be a candidate for future investigation. Researchers interested in this compound could consider the following experimental workflow:
Caption: A potential workflow for the investigation of "this compound" as an anticancer agent.
Conclusion
References
- 1. This compound [myskinrecipes.com]
- 2. Antiproliferative and apoptotic effects of indole derivative, N-(2-hydroxy-5-nitrophenyl (4'-methylphenyl) methyl) indoline in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC-UV Method for the Quantification of 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide
Abstract
This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide. This compound is a valuable synthetic intermediate in the pharmaceutical and dye industries.[1] The method utilizes a C18 stationary phase with a buffered mobile phase of acetonitrile and water, offering excellent peak shape, resolution, and sensitivity with UV detection. This protocol is designed for researchers, quality control analysts, and drug development professionals, providing a self-validating system for accurate and reproducible results, in line with international regulatory standards.
Introduction and Scientific Rationale
This compound (MW: 230.61 g/mol , Formula: C₈H₇ClN₂O₄) is a key building block in organic synthesis.[1][2] Its purity and concentration are critical parameters that directly impact the yield and quality of downstream products. Therefore, a reliable analytical method for its quantification is essential.
Principle of Separation: The developed method is based on reversed-phase chromatography, the most common separation technique in HPLC.[3] The analyte is a moderately polar aromatic compound. The non-polar C18 stationary phase retains the analyte primarily through hydrophobic interactions with its phenyl ring. The polar mobile phase, a mixture of water and acetonitrile, serves to elute the analyte from the column.
A critical aspect of this method is the control of the mobile phase pH. The analyte possesses a phenolic hydroxyl group, which is weakly acidic (pKa of similar nitrophenols is ~7).[4] By maintaining the mobile phase at an acidic pH (e.g., pH 3.0), the ionization of this group is suppressed. This un-ionized form is more hydrophobic, leading to increased retention, improved peak symmetry, and enhanced reproducibility.
Materials and Instrumentation
| Item | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis or DAD detector |
| Analytical Column | C18, 4.6 x 150 mm, 5 µm particle size (or similar) |
| Data System | Chromatography Data Station (CDS) |
| Solvents | Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q) |
| Reagents | Potassium Dihydrogen Phosphate (KH₂PO₄, AR Grade), Phosphoric Acid (AR Grade) |
| Reference Standard | This compound (≥98% purity) |
| Glassware | Class A volumetric flasks, pipettes |
| Filtration | 0.45 µm membrane filters (solvent and sample compatible) |
Detailed Protocols
Mobile Phase Preparation (pH 3.0 Phosphate Buffer : Acetonitrile)
Causality: A buffered mobile phase is crucial for controlling the analyte's ionization state, ensuring consistent retention times and peak shapes. Phosphoric acid/phosphate buffer is chosen for its buffering capacity in the acidic range and its low UV absorbance. The correct way to prepare mobile phase mixtures is by measuring component volumes separately before mixing to ensure accuracy.[5][6] All mobile phase components must be filtered and degassed to prevent particulate damage to the column and pump and to avoid bubble formation.[7][8]
-
Buffer Preparation (20 mM KH₂PO₄, pH 3.0):
-
Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC-grade water.
-
Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
-
Mobile Phase Preparation (60:40 v/v Buffer:Acetonitrile):
-
Precisely measure 600 mL of the prepared pH 3.0 phosphate buffer.
-
Precisely measure 400 mL of HPLC-grade acetonitrile.
-
Combine the two solutions in a suitable solvent reservoir.
-
Mix thoroughly and degas by sonicating for 10-15 minutes or by helium sparging.
-
Standard Solution Preparation (e.g., 100 µg/mL)
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Sonicate briefly if necessary to ensure complete dissolution.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask.
-
Dilute to volume with the mobile phase and mix well.
-
Filter through a 0.45 µm syringe filter before injection.
-
Sample Preparation
The sample preparation will depend on the matrix. For a raw material or drug substance:
-
Accurately weigh an amount of sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.
-
Follow the procedure for the stock solution preparation described above.
-
Perform the necessary dilution with the mobile phase to bring the concentration into the linear range of the method (e.g., 100 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
HPLC Method and Parameters
The following parameters provide a robust starting point for analysis.
| Parameter | Recommended Setting | Justification |
| Stationary Phase | C18 (e.g., Luna, Zorbax, Hypersil) 4.6 x 150 mm, 5 µm | Provides excellent retention and selectivity for moderately polar aromatic compounds.[3] |
| Mobile Phase | 60% (20 mM KH₂PO₄, pH 3.0) : 40% Acetonitrile | The acidic pH suppresses silanol activity and analyte ionization, improving peak shape.[4] Acetonitrile is a common organic modifier with good UV transparency. |
| Elution Mode | Isocratic | Simplifies the method, enhances reproducibility, and is suitable as the analyte is a single compound. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures retention time stability and reproducibility. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overload. |
| Detection | UV at 320 nm | Nitrophenol-containing compounds exhibit strong absorbance in this region. This wavelength should be optimized by scanning the analyte's UV spectrum for λmax. |
| Run Time | ~10 minutes | Sufficient to allow for elution of the analyte and any early-eluting impurities. |
System Suitability and Method Validation
To ensure the trustworthiness of the results, the system's performance must be verified before and during analysis. This is achieved through system suitability testing (SST), which is an integral part of the analytical procedure as per ICH guidelines.[9][10]
System Suitability Test (SST)
Inject the working standard solution five or six times and evaluate the following parameters.
| Parameter | Acceptance Criteria | Rationale (as per ICH Q2(R2))[9][11][12] |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. High tailing can indicate secondary interactions with the stationary phase. |
| Theoretical Plates (N) | N ≥ 2000 | A measure of column efficiency and performance. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and system. |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump and mobile phase composition. |
Method Validation Summary
A full method validation should be performed according to ICH Q2(R2) guidelines to demonstrate that the analytical procedure is fit for its intended purpose.[9][13]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte only, without interference. | Peak purity analysis; no co-eluting peaks at the analyte's retention time in a placebo. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of nominal). |
| Accuracy | To measure the closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% for spiked samples. |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements. | % RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined. | Signal-to-Noise ratio ≥ 10. |
| Robustness | To measure the method's capacity to remain unaffected by small variations. | System suitability criteria are met after deliberate small changes in method parameters (e.g., pH ±0.2, % ACN ±2%). |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Mobile phase pH too high; column contamination; column degradation. | Ensure mobile phase pH is ≤ 3.0; flush column with a strong solvent; replace column if necessary. |
| Shifting Retention Times | Inconsistent mobile phase preparation; column temperature fluctuation; pump malfunction. | Prepare mobile phase carefully and consistently; ensure column oven is stable; check pump for leaks or pressure fluctuations. |
| High Backpressure | Particulate buildup on column frit; sample precipitation; buffer precipitation. | Filter all samples and mobile phases; ensure sample is fully dissolved; flush system with water (do not let buffer precipitate in high organic). |
| No Peaks / Small Peaks | Injector issue; detector lamp off or failing; incorrect mobile phase. | Check autosampler for proper operation; check detector status and lamp life; verify mobile phase composition. |
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. HPLC Tips & Tricks – Mobile Phase Preparation [sigmaaldrich.cn]
- 6. nacalai.com [nacalai.com]
- 7. Guideline for Preparation of Mobile Phase Required for HPLC | Pharmaguideline [pharmaguideline.com]
- 8. welch-us.com [welch-us.com]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ema.europa.eu [ema.europa.eu]
- 12. fda.gov [fda.gov]
- 13. qbdgroup.com [qbdgroup.com]
Application Notes and Protocols for Cell-Based Assays Using 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide
Introduction: Unveiling the Bioactive Potential of a Versatile Scaffold
2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide is a versatile organic compound recognized primarily as an intermediate in the synthesis of pharmaceuticals and dyes[1][2]. Its chemical structure, featuring a nitro group, a hydroxyl group, and a reactive chloroacetamide moiety, suggests a potential for significant biological activity[1]. Preliminary explorations have pointed towards possible antimicrobial and anti-inflammatory applications, making it a compound of interest for further investigation in drug discovery and development[1].
This guide provides a detailed, foundational protocol for initiating the biological characterization of this compound using a robust and widely accepted cell-based assay. As a first critical step in understanding the bioactivity of any novel compound, we will focus on determining its effect on cell viability and proliferation. The following protocols are designed to be a self-validating system, providing researchers with a solid framework for obtaining reliable and reproducible data.
Core Principles of Cell-Based Viability Assays
Before delving into the specific protocol, it is crucial to understand the fundamental principles that underpin cell-based viability assays. These assays are designed to provide a quantitative measure of a compound's effect on cell health. Common methods assess metabolic activity, membrane integrity, or cellular proliferation. The choice of assay depends on the specific research question and the anticipated mechanism of action of the compound[3][4][5].
For our initial characterization of this compound, we will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a reliable and high-throughput method to assess cell metabolic activity, which serves as an indicator of cell viability[3][4]. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of living cells[3].
Experimental Workflow: A Visual Guide
The following diagram outlines the key stages of the cell-based viability assay for screening this compound.
References
Application Notes & Protocols: Leveraging 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide as a Strategic Building Block for Heterocyclic Synthesis
Introduction: Unlocking a Versatile Synthetic Intermediate
In the landscape of medicinal chemistry and drug development, the efficient construction of heterocyclic scaffolds is of paramount importance. These cyclic structures are foundational to a vast array of pharmacologically active molecules. "2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide" (CAS: 35588-39-7) emerges as a highly valuable and versatile building block, ingeniously pre-functionalized for direct entry into diverse heterocyclic systems.[1][2] Its structure, featuring an ortho-hydroxyaniline core coupled with a reactive chloroacetamide side chain and an electron-withdrawing nitro group, presents multiple reaction handles for strategic cyclization and substitution reactions.
This guide provides an in-depth exploration of this reagent's potential, moving beyond simple reaction schemes to elucidate the causality behind experimental choices. We will detail field-proven protocols for its application in the synthesis of high-value heterocyclic cores, such as benzoxazoles and quinoxalines, which are privileged structures in numerous therapeutic areas.[3][4] The protocols are designed to be self-validating, offering researchers a reliable foundation for their synthetic endeavors.
Physicochemical Properties & Strategic Handling
A thorough understanding of the reagent's properties is fundamental to its successful application and safe handling.
| Property | Value | Source |
| CAS Number | 35588-39-7 | [1][5] |
| Molecular Formula | C₈H₇ClN₂O₄ | [1][2][6] |
| Molecular Weight | 230.61 g/mol | [1][2] |
| Appearance | Typically a solid | N/A |
| Purity | Min. 95% (Typical) | [1] |
| Storage | Room temperature, sealed, dry | [2] |
Safety & Handling Protocol
As with all chloroacetamide and nitroaromatic derivatives, appropriate safety measures are mandatory.
-
Personal Protective Equipment (PPE): Always handle the compound within a fume hood while wearing a lab coat, safety glasses with side shields, and chemical-resistant gloves.[7][8]
-
Exposure Avoidance: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[7][9]
-
Incompatible Materials: Avoid strong oxidizing agents and strong acids.[8]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.[10]
Core Application: Synthesis of 6-Nitrobenzoxazole Derivatives
The intrinsic ortho-aminophenol structure of the title compound makes it an ideal precursor for the synthesis of benzoxazoles, a scaffold known for its wide range of biological activities, including antimicrobial and anti-inflammatory properties.[2][11] The reaction proceeds via a base-mediated intramolecular nucleophilic cyclization.
Reaction Principle & Mechanistic Insight
The phenolic hydroxyl group, upon deprotonation by a suitable base, acts as a nucleophile. It attacks the electrophilic carbon of the chloroacetamide side chain, displacing the chloride ion in an intramolecular SN2 reaction to form the five-membered oxazole ring. The choice of a non-nucleophilic base is critical to prevent competing intermolecular side reactions.
Caption: Workflow for benzoxazole synthesis.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | CAS No. | Quantity | Molar Eq. |
| This compound | 35588-39-7 | 2.31 g | 1.0 |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 2.07 g | 1.5 |
| Acetone, anhydrous | 67-64-1 | 50 mL | - |
| Ethyl Acetate | 141-78-6 | As needed | - |
| Brine (Saturated NaCl solution) | N/A | As needed | - |
| Magnesium Sulfate (MgSO₄), anhydrous | 7487-88-9 | As needed | - |
Protocol Steps:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.31 g, 10.0 mmol).
-
Solvent and Base Addition: Add anhydrous acetone (50 mL) followed by anhydrous potassium carbonate (2.07 g, 15.0 mmol). Causality Note: Acetone is a suitable polar aprotic solvent that solubilizes the starting material and does not interfere with the reaction. K₂CO₃ is a mild, non-nucleophilic base sufficient to deprotonate the phenol without hydrolyzing the amide.
-
Reaction Execution: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter off the solid potassium carbonate and wash it with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting crude solid in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL). Causality Note: The water wash removes any remaining inorganic salts, and the brine wash helps to break any emulsions and further dry the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure benzoxazole derivative.
Core Application: Synthesis of 6-Nitroquinoxaline Derivatives
The synthesis of quinoxalines, another class of heterocycles with significant pharmacological interest, can be achieved from the title compound through a strategic two-step sequence.[3][12][13] This demonstrates the compound's utility beyond its pre-organized functional groups, leveraging the nitro group as a masked amine.
Reaction Principle & Mechanistic Insight
The strategy involves two key transformations:
-
Nitro Group Reduction: The nitro group is first selectively reduced to an amine, transforming the starting material into an ortho-phenylenediamine derivative. Common reducing agents include SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C).[12]
-
Cyclocondensation: The newly formed diamine is then condensed with an α-dicarbonyl compound (e.g., glyoxal, benzil). This reaction, known as the Hinsberg quinoxaline synthesis, proceeds via the formation of a di-imine intermediate which then aromatizes to form the stable quinoxaline ring.[13]
Caption: Reaction scheme for quinoxaline synthesis.
Detailed Experimental Protocol (Two-Step)
Step 1: Reduction of the Nitro Group
Materials and Reagents:
| Reagent | CAS No. | Quantity | Molar Eq. |
| This compound | 35588-39-7 | 2.31 g | 1.0 |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 10025-69-1 | 11.3 g | 5.0 |
| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | 15 mL | - |
| Ethanol | 64-17-5 | 40 mL | - |
| Sodium Hydroxide (NaOH), 5M solution | 1310-73-2 | As needed | - |
Protocol Steps:
-
Reaction Setup: In a 250 mL round-bottom flask, suspend this compound (2.31 g, 10.0 mmol) in ethanol (40 mL).
-
Reagent Addition: Add Tin(II) chloride dihydrate (11.3 g, 50.0 mmol) to the suspension. Cool the flask in an ice bath and slowly add concentrated HCl (15 mL) with stirring. Causality Note: The reaction is exothermic; slow addition of acid is crucial for temperature control. SnCl₂ is an effective reducing agent for aromatic nitro groups in an acidic medium.
-
Reaction Execution: Remove the ice bath and stir the mixture at room temperature for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up and Basification: Pour the reaction mixture slowly into a beaker containing crushed ice. Carefully basify the solution by the slow addition of 5M NaOH solution until the pH is ~8-9. The tin salts will precipitate as tin hydroxide.
-
Extraction: Filter the mixture through a pad of Celite to remove the inorganic precipitate, washing the pad thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 40 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude diamine product is often used directly in the next step without further purification.
Step 2: Cyclocondensation to form the Quinoxaline Ring
Materials and Reagents:
| Reagent | CAS No. | Quantity | Molar Eq. |
| Crude Diamine from Step 1 | N/A | ~10.0 mmol | 1.0 |
| Benzil (or other α-dicarbonyl) | 134-81-6 | 2.10 g | 1.0 |
| Ethanol | 64-17-5 | 50 mL | - |
| Acetic Acid, glacial | 64-19-7 | 2-3 drops | Catalytic |
Protocol Steps:
-
Reaction Setup: Dissolve the crude diamine from Step 1 (~10.0 mmol) in ethanol (50 mL) in a 100 mL round-bottom flask.
-
Reagent Addition: Add benzil (2.10 g, 10.0 mmol) and a few drops of glacial acetic acid to the solution. Causality Note: The acid catalyzes the condensation by protonating the carbonyl oxygen, making it more electrophilic.
-
Reaction Execution: Heat the mixture to reflux for 2-4 hours. Monitor the formation of the quinoxaline product by TLC.
-
Product Isolation: Upon completion, cool the reaction mixture. The product often crystallizes out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
Purification: If the product does not crystallize, reduce the solvent volume in vacuo and purify the residue by column chromatography (silica gel) or recrystallization to obtain the pure quinoxaline derivative.
Troubleshooting and Key Considerations
-
Incomplete Cyclization (Benzoxazole): If the reaction stalls, ensure the base and solvent are completely anhydrous. The addition of a phase-transfer catalyst (e.g., TBAB) can sometimes facilitate the reaction.
-
Low Yield in Reduction (Quinoxaline): Ensure sufficient equivalents of the reducing agent are used. The work-up is critical; complete precipitation and removal of tin salts are necessary to avoid purification issues.
-
Side Reactions: In the benzoxazole synthesis, overly harsh basic conditions can lead to hydrolysis of the amide. In the quinoxaline synthesis, the intermediate diamine can be sensitive to air oxidation; it is often best to use it immediately after preparation.
Conclusion
This compound stands out as a strategically designed synthetic intermediate. Its inherent functionalities allow for direct and efficient access to valuable heterocyclic cores like benzoxazoles through intramolecular cyclization. Furthermore, the latent functionality of the nitro group can be unmasked to enable further transformations, such as the synthesis of quinoxalines. The protocols detailed herein provide a robust and rational framework for researchers to exploit the full potential of this versatile building block in their synthetic campaigns, accelerating the discovery and development of novel chemical entities.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 35588-39-7 [amp.chemicalbook.com]
- 6. PubChemLite - this compound (C8H7ClN2O4) [pubchemlite.lcsb.uni.lu]
- 7. angenechemical.com [angenechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. fishersci.com [fishersci.com]
- 11. wjpsonline.com [wjpsonline.com]
- 12. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 13. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Tiered Strategy for In Vitro Toxicity Analysis of "2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide" Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The "Screen Early, Screen Smart" Imperative
The compound "2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide" and its structural analogs represent a class of chemicals used as intermediates in the synthesis of dyes and pharmaceuticals.[1] Their reactive nature, conferred by the chloroacetamide group and the nitroaromatic ring, makes them valuable for synthesis but also raises inherent questions about their potential biological toxicity.[1][2][3] Early-stage assessment of toxicological liabilities is a cornerstone of modern drug development and chemical safety, preventing costly late-stage failures and ensuring human and environmental health.
In vitro toxicology methods offer a powerful, ethical, and high-throughput alternative to traditional animal testing, aligning with the principles of Reduction, Refinement, and Replacement (3Rs).[4][5] These assays provide critical data on a compound's potential to cause cell death, genetic damage, or other adverse effects at the cellular level.
This guide presents a tiered, logical workflow for the in vitro toxicity assessment of this compound derivatives. The strategy begins with a broad assessment of cytotoxicity to determine the dose ranges of concern, followed by more specific assays to elucidate the potential mechanisms of toxicity, such as oxidative stress and genotoxicity. This approach ensures a comprehensive yet efficient toxicological profile.
A Tiered Approach to In Vitro Toxicity Screening
A successful in vitro toxicity screening cascade moves from general, high-throughput assays to more complex, mechanism-specific ones. This allows for the rapid identification of highly toxic compounds and conserves resources for more in-depth investigation of promising but potentially problematic candidates.
Caption: Tiered workflow for in vitro toxicity screening.
Protocol 1: General Cytotoxicity Assessment (MTT Assay)
Principle of the Assay
The MTT assay is a foundational colorimetric assay used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8][9] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals.[6][10] The amount of formazan produced is directly proportional to the number of metabolically active cells.[9] The crystals are then solubilized, and the absorbance of the colored solution is measured, allowing for a quantitative assessment of cell death.
Caption: Conversion of MTT to formazan by viable cells.
Step-by-Step Protocol
-
Cell Seeding:
-
Select a relevant cell line (e.g., HepG2 for hepatotoxicity, HEK293 for general cytotoxicity).
-
Seed cells into a 96-well, flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in serum-free culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Controls:
-
Vehicle Control: Wells with cells treated with the highest concentration of the solvent (e.g., DMSO) used for the test compound.
-
Untreated Control: Wells with cells in medium only (represents 100% viability).
-
Blank Control: Wells with medium only (no cells) for background subtraction.
-
-
Remove the medium from the cells and add 100 µL of the respective compound dilutions or controls to each well.
-
Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6][10]
-
Gently mix on an orbital shaker for 15 minutes to ensure complete solubilization.[10]
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. Use a reference wavelength of >650 nm if available.[6][10]
-
Data Analysis & Presentation
-
Calculate Percent Viability:
-
Subtract the average absorbance of the blank controls from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100
-
-
Determine IC50:
-
Plot the percent viability against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Table 1: Example Cytotoxicity Data for a Derivative
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 |
| 1 | 95.2 ± 5.1 |
| 5 | 81.3 ± 6.2 |
| 10 | 52.1 ± 4.8 |
| 25 | 24.7 ± 3.9 |
| 50 | 8.9 ± 2.1 |
| Calculated IC50 | 10.5 µM |
Protocol 2: Oxidative Stress Assessment (DCFH-DA Assay)
Principle of the Assay
Many toxic compounds exert their effects by inducing oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and a cell's ability to detoxify them. The DCFH-DA assay is a common method for measuring intracellular ROS. The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[11][12] The resulting fluorescence intensity is directly proportional to the level of intracellular ROS.[11]
Caption: Compound-induced ROS production and its detection.
Step-by-Step Protocol
-
Cell Seeding and Treatment:
-
Seed cells in a black, clear-bottom 96-well plate and incubate for 24 hours as described in the MTT protocol.
-
Treat cells with the test compound at concentrations around the previously determined IC50 value (e.g., 0.5x, 1x, and 2x IC50).
-
Controls:
-
-
Probe Loading:
-
Measurement:
-
Remove the DCFH-DA solution and wash the cells once more with PBS.
-
Add 100 µL of PBS to each well.
-
Immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[11]
-
Data Analysis & Presentation
-
Calculate Fold Change in ROS:
-
Subtract the background fluorescence (wells without cells).
-
Normalize the fluorescence of treated samples to the untreated control.
-
Fold Change = (Fluorescence of Treated Cells / Fluorescence of Untreated Control)
-
Table 2: Example Oxidative Stress Data
| Treatment | Concentration | ROS Production (Fold Change vs. Control) |
| Untreated Control | - | 1.0 |
| Vehicle Control (DMSO) | 0.1% | 1.1 |
| Test Derivative | 5 µM (0.5x IC50) | 1.8 |
| Test Derivative | 10 µM (1x IC50) | 4.5 |
| Test Derivative | 20 µM (2x IC50) | 9.2 |
| Positive Control (TBHP) | 100 µM | 12.5 |
Protocol 3: Genotoxicity Screening (Alkaline Comet Assay)
Principle of the Assay
The Comet Assay, or single-cell gel electrophoresis (SCGE), is a sensitive method for detecting DNA damage (such as single- and double-strand breaks) in individual cells.[15][16] When lysed and subjected to electrophoresis, the fragmented DNA of a damaged cell migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage. The alkaline version of the assay is particularly effective at detecting single-strand breaks.
Step-by-Step Protocol
-
Cell Treatment and Harvesting:
-
Treat cells in a 6-well plate with the test compound at non-cytotoxic to moderately cytotoxic concentrations for a short duration (e.g., 2-4 hours).
-
Harvest cells via trypsinization, wash with PBS, and resuspend at a concentration of ~1x10⁵ cells/mL in ice-cold PBS.
-
-
Slide Preparation:
-
Mix a small volume of the cell suspension with low-melting-point agarose.
-
Pipette this mixture onto a pre-coated microscope slide and allow it to solidify on a cold surface.
-
-
Lysis:
-
Immerse the slides in a cold, freshly prepared lysis buffer (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind the DNA as a nucleoid.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13).
-
Allow the DNA to unwind for 20-40 minutes.
-
Apply a voltage (e.g., ~25 V) for 20-30 minutes.
-
-
Neutralization and Staining:
-
Gently drain the slides and immerse them in a neutralization buffer (e.g., 0.4 M Tris, pH 7.5) for 5 minutes.[15]
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide, or ethidium bromide).
-
-
Visualization and Scoring:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using specialized comet scoring software. Key parameters include "% Tail DNA" and "Tail Moment."
-
Data Analysis & Presentation
-
At least 50-100 randomly selected cells should be scored per sample.
-
The mean % Tail DNA or Tail Moment is calculated for each treatment group.
-
A statistically significant, dose-dependent increase in DNA damage compared to the negative/vehicle control indicates a positive genotoxic effect.
Table 3: Example Genotoxicity Data
| Treatment | Concentration (µM) | % Tail DNA (Mean ± SD) |
| Negative Control | - | 4.1 ± 1.5 |
| Vehicle Control (DMSO) | 0.1% | 4.5 ± 1.8 |
| Test Derivative | 2.5 | 12.8 ± 3.1 |
| Test Derivative | 5.0 | 25.6 ± 4.5 |
| Positive Control (MMS) | 10 | 45.2 ± 5.9* |
| Statistically significant increase (p < 0.05) compared to vehicle control. |
Conclusion and Forward Look
This tiered in vitro screening strategy provides a robust framework for evaluating the toxicological profile of this compound derivatives. By systematically assessing cytotoxicity, oxidative stress, and genotoxicity, researchers can make informed decisions about which compounds to advance, modify, or deprioritize. Positive findings in these assays, particularly in the Comet assay, would strongly suggest the need for further follow-up studies, such as the Ames test for mutagenicity or in vivo studies to understand organ-specific toxicity and toxicokinetics, adhering to guidelines set by regulatory bodies like the OECD.[17][18][19]
References
- 1. This compound [myskinrecipes.com]
- 2. N-(2-chloro-5-nitrophenyl)-2-phenylacetamide|100622-81-9 [benchchem.com]
- 3. ijpsr.info [ijpsr.info]
- 4. chemsafetypro.com [chemsafetypro.com]
- 5. In Vitro Toxicity Testing [iloencyclopaedia.org]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. clyte.tech [clyte.tech]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. bio-protocol.org [bio-protocol.org]
- 13. antbioinc.com [antbioinc.com]
- 14. assaygenie.com [assaygenie.com]
- 15. researchgate.net [researchgate.net]
- 16. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. thepsci.eu [thepsci.eu]
- 18. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 19. oecd.org [oecd.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide
Welcome to the technical support guide for the synthesis of 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis and to provide clear, actionable strategies for improving yield and purity. This molecule is a valuable intermediate in the synthesis of dyes and pharmaceuticals, making a reliable synthetic protocol essential.[1]
Reaction Overview
The synthesis is a nucleophilic acyl substitution, specifically the N-acylation of 2-amino-4-nitrophenol with chloroacetyl chloride. The primary challenge lies in achieving selective acylation of the more nucleophilic amino group while avoiding side reactions at the phenolic hydroxyl group and managing the high reactivity of chloroacetyl chloride.
Figure 1: Synthesis of this compound
Caption: General reaction scheme for the N-acylation of 2-amino-4-nitrophenol.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Problem 1: Low or No Product Yield
Q: My reaction yield is significantly lower than expected, or I am primarily recovering the 2-amino-4-nitrophenol starting material. What are the most likely causes?
A: Low yield is the most frequent issue and typically points to one of three areas: reagent quality, reaction conditions, or competitive side reactions.
-
Hydrolysis of Chloroacetyl Chloride (CAC): CAC is extremely reactive and moisture-sensitive. It readily hydrolyzes to chloroacetic acid, which is unreactive toward the amine under these conditions.[2][3]
-
Solution: Always use a freshly opened bottle or a recently distilled batch of chloroacetyl chloride. Handle it under anhydrous conditions (e.g., using dry solvents and a nitrogen or argon atmosphere). Ensure all glassware is thoroughly oven-dried before use.
-
-
Incorrect Stoichiometry or Ineffective Base: The reaction generates one equivalent of hydrochloric acid (HCl), which protonates the amino group of the starting material, rendering it non-nucleophilic. A base is required to scavenge this acid.
-
Solution: Use at least one equivalent of a suitable base. A mild, non-nucleophilic base like sodium acetate or potassium carbonate is often preferred to minimize side reactions.[4] Triethylamine (TEA) can also be used, but it must be dry and added cautiously.[5] Insufficient base will stall the reaction.
-
-
Sub-optimal Temperature Control: While acylation is exothermic, running the reaction at too low a temperature for an insufficient duration may lead to an incomplete reaction.
-
Solution: Add the chloroacetyl chloride dropwise at a low temperature (0-5°C) to control the initial exotherm.[6] After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (2-4 h) to ensure it proceeds to completion.[4] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Problem 2: Presence of Multiple Spots on TLC / Impure Product
Q: My TLC plate shows multiple product spots, and I suspect O-acylation or di-acylation is occurring. How can I improve the selectivity for N-acylation?
A: The presence of byproducts is a classic selectivity problem arising from the two nucleophilic sites on the starting material.
-
Understanding Nucleophilicity: The amino group (-NH2) is a stronger nucleophile than the phenolic hydroxyl group (-OH). Therefore, N-acylation is kinetically favored. However, under harsh conditions (e.g., high temperature, strong base), O-acylation can become competitive.
-
Causality: The lone pair of electrons on the nitrogen is more available for attack than the lone pairs on the phenolic oxygen, which are partially delocalized into the aromatic ring.
-
-
Controlling O-Acylation (Side-Reaction 1):
-
Solution: The key is maintaining low temperatures. By adding the acylating agent at 0-5°C, you provide enough energy to overcome the activation barrier for the more favorable N-acylation but not for the less favorable O-acylation. Avoid using strong bases like sodium hydroxide, which would deprotonate the phenol and create a highly nucleophilic phenoxide ion, drastically increasing O-acylation.
-
-
Preventing Di-Acylation (Side-Reaction 2):
-
Solution: Use a precise stoichiometry of 1.0 to 1.1 equivalents of chloroacetyl chloride relative to the 2-amino-4-nitrophenol. Using a large excess of the acylating agent can lead to the acylation of both the amino and hydroxyl groups, especially after the initial N-acylation is complete.
-
Troubleshooting Workflow
Caption: A logical workflow for diagnosing and solving common synthesis issues.
Frequently Asked Questions (FAQs)
Q: What is the detailed reaction mechanism?
A: The mechanism is a classic nucleophilic acyl substitution. The nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming a protonated amide. The base in the reaction mixture then deprotonates the amide to yield the final neutral product and a salt (e.g., sodium chloride).
Q: Why is the choice of base so important? Can I use sodium hydroxide?
A: The base has two roles: to neutralize the HCl byproduct and to maintain the nucleophilicity of the starting amine. Using a strong base like NaOH is highly discouraged. It will deprotonate the phenolic -OH group, creating a very reactive phenoxide ion that will lead to significant O-acylation, reducing the yield of your desired N-acylated product. Milder bases like sodium acetate, sodium bicarbonate, or potassium carbonate are ideal as they are strong enough to neutralize HCl but not strong enough to deprotonate the phenol significantly.[4]
Q: What are the critical safety precautions for this reaction?
A: Both reactants require careful handling.
-
Chloroacetyl Chloride: It is highly corrosive, lachrymatory (causes tearing), and reacts violently with water. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
2-Amino-4-nitrophenol: This compound is harmful if swallowed and can cause skin irritation.[7] Nitroaromatic compounds should generally be treated as potentially toxic. Standard PPE is required.
Optimized Experimental Protocol
This protocol incorporates best practices to maximize yield and purity.
Materials:
-
2-Amino-4-nitrophenol (1.0 eq)
-
Chloroacetyl chloride (1.05 eq)
-
Sodium Acetate (anhydrous) (1.5 eq)
-
Ethyl Acetate (anhydrous)
-
Deionized Water
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-4-nitrophenol (1.0 eq) and anhydrous sodium acetate (1.5 eq).
-
Dissolution: Add anhydrous ethyl acetate to the flask to dissolve the solids, creating a suspension. Begin stirring.
-
Cooling: Cool the reaction mixture to 0-5°C using an ice-water bath.
-
Reagent Addition: Dissolve chloroacetyl chloride (1.05 eq) in a small amount of anhydrous ethyl acetate and add it to the dropping funnel. Add the chloroacetyl chloride solution to the reaction mixture dropwise over 30-45 minutes, ensuring the internal temperature does not rise above 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Let the reaction stir for 2-4 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing cold deionized water. Wash the organic layer sequentially with water and then a saturated sodium bicarbonate solution to remove any unreacted acid. Finally, wash with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product, this compound, as a solid.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Ethyl Acetate or THF | Aprotic; prevents CAC hydrolysis; good solubility for reactants.[6] |
| Acylating Agent | Chloroacetyl Chloride | Highly reactive two-carbon electrophile.[2] |
| Stoichiometry (CAC) | 1.05 equivalents | Slight excess ensures full conversion without promoting di-acylation. |
| Base | Sodium Acetate / K₂CO₃ | Neutralizes HCl byproduct without deprotonating the phenol group.[4] |
| Temperature | 0-5°C (addition), RT (reaction) | Controls exotherm and maximizes N-acylation selectivity.[4][6] |
| Reaction Time | 2-4 hours (post-addition) | Allows the reaction to proceed to completion at room temperature. |
| Typical Yield | >85% (with optimization) | Dependent on strict adherence to anhydrous and temperature conditions. |
Process Visualization
Caption: Step-by-step workflow for the optimized synthesis protocol.
References
Technical Support Center: Stability of 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide
Welcome to the technical support guide for 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability challenges when using this compound in aqueous solutions. Understanding and controlling for molecular stability is paramount for generating reproducible and reliable experimental data.
This compound, a versatile intermediate in the synthesis of pharmaceuticals and dyes, possesses functional groups that can be reactive in aqueous environments.[1] Its structure, featuring a reactive chloroacetamide moiety, an amide bond, and a substituted aniline-like ring, presents specific handling requirements. This guide provides in-depth, experience-based insights into its behavior and practical protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) on Aqueous Stability
This section addresses the most common questions our team encounters regarding the stability of this compound.
Q1: My solution of this compound is changing color, often turning yellow or brown. What is causing this?
A: This is a common observation and is typically indicative of degradation or oxidation. The core structure is an aniline derivative, and such compounds are known to darken upon exposure to air and light, potentially through oxidative polymerization to form colored, resinous substances.[2] The color change signals a chemical alteration in the compound, meaning the concentration of the intact, active molecule is decreasing. It is a critical visual cue to prepare fresh solutions.
Q2: What are the primary chemical pathways through which this compound degrades in an aqueous solution?
A: Based on its molecular structure, there are two primary degradation pathways to be concerned about in an aqueous medium:
-
Amide Bond Hydrolysis: The acetamide linkage is susceptible to hydrolysis, particularly under strongly acidic or basic conditions. This reaction involves the cleavage of the amide bond by a water molecule, which would yield 2-amino-5-nitrophenol and chloroacetic acid as products. This is the most common degradation pathway for N-acyl aniline compounds and will result in a complete loss of the parent molecule.
-
Nucleophilic Substitution: The chlorine atom on the acetyl group is a good leaving group. It can be displaced by nucleophiles. In a purely aqueous solution, water can act as a nucleophile, though this is generally a slow process. However, other components in your buffer (e.g., certain biological buffers containing amines) could potentially react with this site.
Q3: How does the pH of my buffer impact the stability of the compound?
A: The pH is arguably the most critical factor governing the stability of this molecule.
-
Acidic Conditions (pH < 6): Acid can catalyze the hydrolysis of the amide bond.
-
Neutral Conditions (pH ~6.5-7.5): This range is typically where the compound will exhibit its maximum stability, as both acid- and base-catalyzed hydrolysis are minimized.
-
Basic Conditions (pH > 8): Base-catalyzed hydrolysis of the amide bond is a significant risk. Furthermore, at higher pH, the phenolic hydroxyl group will be deprotonated to form a phenoxide ion. This increases the electron density on the aromatic ring and can alter the molecule's reactivity and susceptibility to oxidation.
Q4: I am observing inconsistent results in my biological assays. Could this be linked to the compound's stability?
A: Absolutely. Inconsistent results are a classic symptom of using a compound with limited stability. If the molecule degrades over the course of your experiment, its effective concentration decreases over time. An assay performed immediately after solution preparation may yield a different result than one performed hours later. This is why we strongly recommend preparing solutions fresh from a stable, anhydrous stock (like DMSO) immediately before each experiment.
Troubleshooting Guide for Common Issues
This table provides a quick reference for identifying and solving common problems encountered during experiments.
| Observed Problem | Probable Cause(s) | Recommended Solutions & Preventative Actions |
| Solution changes color (yellow/brown). | 1. Oxidation of the aniline-like structure.2. Formation of colored degradation products. | • Prepare solutions fresh for every experiment.• Protect solutions from direct light using amber vials or foil.• For highly sensitive experiments, consider de-gassing buffers and working under an inert atmosphere (e.g., nitrogen or argon). |
| Progressive loss of assay signal or biological activity over time. | 1. Amide Hydrolysis: The compound is degrading, reducing the concentration of the active molecule. | • Prepare a highly concentrated stock solution in anhydrous DMSO and store it at -20°C or -80°C.[3]• Dilute the stock into your aqueous buffer immediately before use.• Perform a time-course experiment (see protocol below) to determine the compound's half-life in your specific buffer and experimental conditions. |
| Precipitate forms in the aqueous solution. | 1. Poor Solubility: The compound's concentration exceeds its solubility limit in your buffer.2. Degradation Products: The products of hydrolysis may be less soluble than the parent compound. | • Confirm the solubility limit in your specific buffer.• Use a co-solvent if your experimental system allows, but be mindful of its potential effects.• Filter the solution through a 0.22 µm syringe filter after preparation to remove any initial undissolved material or aggregates. |
| Variable results between experimental replicates. | 1. Inconsistent Solution Age: Using solutions prepared at different times.2. Differential Exposure to Light/Heat: Inconsistent handling of samples. | • Standardize your workflow: ensure all replicates use a solution from the same freshly prepared batch.• Maintain consistent incubation times, temperatures, and light exposure for all samples. |
Key Factors Influencing Stability & Mitigation
The stability of this compound is not an intrinsic constant but a function of its environment. The following diagram illustrates the key experimental variables that you must control.
Caption: Key environmental factors affecting compound stability.
-
pH: Keep the pH as close to neutral as your experiment allows to minimize both acid- and base-catalyzed hydrolysis.
-
Temperature: Higher temperatures accelerate chemical reactions, including degradation. If possible, conduct experiments at lower temperatures or minimize the time the compound spends at elevated temperatures (e.g., 37°C).
-
Light: Photodegradation is a potential risk. Always store stock solutions and experimental samples protected from light.
-
Time: Degradation is a time-dependent process. The most reliable strategy is to minimize the time between dissolving the compound and completing the measurement.
Experimental Protocol: How to Assess Aqueous Stability in Your Buffer
Do not assume stability. This protocol provides a straightforward method to quantify the stability of this compound in your specific experimental buffer using High-Performance Liquid Chromatography (HPLC).
Objective:
To determine the rate of degradation of the target compound in a user-defined aqueous buffer at a specific temperature.
Workflow Overview
Caption: Experimental workflow for stability assessment.
Step-by-Step Methodology:
-
Prepare Stock Solution:
-
Accurately weigh the solid this compound.
-
Dissolve it in 100% anhydrous DMSO to a final concentration of 10-20 mM. This is your stable stock solution.
-
-
Initiate Degradation Experiment:
-
Warm your specific aqueous buffer to the desired experimental temperature (e.g., 25°C or 37°C).
-
In a single glass vial, spike the DMSO stock solution into the pre-warmed buffer to achieve your final target concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent with your assay conditions (typically ≤ 0.5%).
-
Mix thoroughly.
-
-
Time-Point Sampling:
-
t=0: Immediately withdraw an aliquot (e.g., 100 µL) and transfer it to an HPLC vial. If you cannot analyze it immediately, quench the reaction by adding an equal volume of a strong organic solvent like acetonitrile or methanol, or freeze it at -80°C. This sample represents 100% of the intact compound.
-
Incubate the remaining solution at the chosen temperature, protected from light.
-
Withdraw subsequent aliquots at planned intervals (e.g., 1, 2, 4, 8, 12, and 24 hours), quenching each sample immediately as described above.
-
-
HPLC Analysis:
-
Analyze all samples using a validated reverse-phase HPLC method. A C18 column is typically suitable.
-
The mobile phase could consist of a gradient of acetonitrile and water with a small amount of acid like formic or phosphoric acid for good peak shape.[4]
-
Monitor the elution of the parent compound using a UV detector at a wavelength where it has strong absorbance.
-
Integrate the peak area of the parent compound for each time point.
-
-
Data Analysis:
-
Normalize the peak area of each time point to the peak area of the t=0 sample.
-
Calculate the percentage of compound remaining: (% Remaining) = (Peak Area at t=x / Peak Area at t=0) * 100.
-
Plot the % Remaining versus Time. This plot will visually represent the stability of your compound under your specific conditions.
-
Plausible Degradation Pathway: Amide Hydrolysis
The following diagram illustrates the most probable hydrolytic degradation pathway for this compound in an aqueous environment. Understanding this helps in anticipating potential byproducts in your experiments.
Caption: Plausible hydrolytic degradation of the parent compound.
By implementing the strategies and protocols outlined in this guide, you can mitigate the risks associated with the aqueous instability of this compound, leading to more accurate and reproducible scientific outcomes.
References
Technical Support Center: Overcoming Solubility Challenges of 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide
Welcome to the technical support guide for 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide (CAS No. 35588-39-7)[1]. This document provides in-depth troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals encountering solubility issues with this compound in cell culture media. Our goal is to equip you with the scientific rationale and practical steps needed to ensure accurate and reproducible experimental results.
Understanding the Challenge
This compound is an organic small molecule with a molecular weight of 230.61 g/mol and the formula C₈H₇ClN₂O₄[1][2]. Like many aromatic and halogenated organic compounds, it is predicted to have low aqueous solubility due to its hydrophobic characteristics[3]. Introducing such compounds directly into aqueous cell culture media invariably leads to precipitation, resulting in unknown final concentrations and unreliable experimental outcomes[4].
This guide will walk you through a systematic approach to overcome these challenges, from creating a stable stock solution to preparing your final working concentrations without precipitation.
Troubleshooting Guide & FAQs
Q1: I added this compound powder directly to my cell culture medium, but it didn't dissolve. What went wrong?
This is the most common and expected issue. Water-insoluble compounds require an initial solubilization step in an organic solvent before they can be introduced into an aqueous environment like cell culture media[5][6]. The core principle is to first create a highly concentrated stock solution in a suitable organic solvent. This stock is then serially diluted to the final working concentration in the aqueous medium. This multi-step process minimizes the drastic change in solvent polarity that causes the compound to precipitate.
Q2: Which organic solvent is best for creating a stock solution of my compound?
The choice of solvent is critical and depends on both the compound's solubility and the tolerance of your specific cell line. Dimethyl sulfoxide (DMSO) is the most widely used solvent for cell-based assays due to its powerful solubilizing capabilities and general compatibility with cell cultures at low concentrations[5][7].
Table 1: Comparison of Common Organic Solvents for Cell Culture
| Solvent | Polarity (LogP) | Common Stock Conc. | Advantages | Disadvantages & Considerations |
| DMSO | -1.35[6] | 10-100 mM | Excellent solubilizing power for a wide range of hydrophobic compounds.[7] | Can be toxic to cells at concentrations >0.5-1%.[8][9][10] May induce cellular differentiation or affect gene expression.[11] |
| Ethanol | -0.31[6] | 10-50 mM | Less toxic than DMSO for many cell lines; volatile.[11] | Weaker solubilizing power than DMSO for highly hydrophobic compounds. Can have biological effects on cells. |
| DMF | -1.01[6] | 10-50 mM | Strong solubilizing power. | Generally more toxic than DMSO; should be used with caution and thorough toxicity testing.[6][11] |
Recommendation: Start with 100% high-purity, sterile-filtered DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).
Q3: I successfully dissolved the compound in DMSO, but it precipitated as soon as I added it to my culture medium. How do I prevent this?
This phenomenon, known as "crashing out," occurs when the highly concentrated DMSO stock is rapidly diluted into the aqueous medium. The compound, now in an environment where it is not soluble, immediately precipitates.
The key is to perform the dilution in a stepwise manner and ensure the final DMSO concentration remains below the level that causes precipitation and is non-toxic to your cells.[12] A critical step is to vortex or mix the medium vigorously while adding the compound stock solution. This rapid dispersal helps to prevent localized high concentrations of the compound that can initiate precipitation.[8]
Below is a workflow to guide the preparation of the final working solution.
Caption: Workflow for Preparing Working Solutions.
Q4: How do I know what the maximum concentration of DMSO my cells can tolerate?
Cellular tolerance to DMSO is highly variable and depends on the cell type, with primary cells often being more sensitive than immortalized cell lines.[8] While a general rule is to keep the final DMSO concentration at or below 0.1% v/v, many robust cell lines can tolerate up to 0.5% without significant cytotoxic effects.[8][13][14]
It is imperative to perform a solvent tolerance control experiment for your specific cell line. This will define the upper limit of DMSO you can use in your assays.
Table 2: General DMSO Tolerance for Common Cell Types
| Cell Type | General Max. Tolerated DMSO Conc. (v/v) | Reference |
| Most Cancer Cell Lines (e.g., HeLa, MCF-7) | 0.5% - 1.0% | [8][14] |
| Immortalized Lines (e.g., HEK293) | ~0.5% | [13] |
| Primary Neurons / Stem Cells | ≤ 0.1% | [8] |
| Macrophages (e.g., RAW 264.7) | ~0.5% | [6][14] |
The following decision tree can help troubleshoot issues related to solvent toxicity and compound precipitation.
Caption: Troubleshooting Precipitation Issues.
Q5: Standard dilution in DMSO isn't working. What advanced options can I try?
If precipitation persists even at low stock concentrations, or if your cells cannot tolerate the required amount of DMSO, you can explore advanced formulation strategies.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16] They can encapsulate hydrophobic drug molecules, like this compound, forming a water-soluble inclusion complex.[15][16][17] This complex can significantly increase the aqueous solubility of the compound.[18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for cell culture applications.[16]
-
Co-solvents: Using a mixture of solvents can sometimes improve solubility better than a single solvent.[19] Water-miscible organic solvents like polyethylene glycol (PEG 400) or propylene glycol can be used in combination with DMSO or as alternatives.[4][20] However, each co-solvent must be tested for its own cellular toxicity.[19]
-
Formulation with Serum: If you are using a serum-containing medium, proteins like albumin in the fetal bovine serum (FBS) can bind to hydrophobic compounds and help keep them in solution. Try diluting your DMSO stock into a small volume of pure FBS first, mix well, and then add this mixture to your serum-free or low-serum medium.
Q6: How should I properly store my stock solution to ensure its stability?
Proper storage is crucial for maintaining the integrity of your compound.[7]
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL) in sterile, low-binding microcentrifuge tubes.[21]
-
Temperature: Store the aliquots at -20°C for short-to-medium term storage and at -80°C for long-term storage.
-
Light and Air: Protect the compound from light by using amber vials or wrapping tubes in foil. Ensure tubes are tightly sealed to prevent solvent evaporation and oxidation.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.[22][23]
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution. The molecular weight of this compound is 230.61 g/mol .[1]
Materials:
-
This compound powder
-
High-purity, sterile-filtered DMSO
-
Calibrated analytical balance
-
Sterile, amber, or foil-wrapped microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate Required Mass: To make 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * (1 L / 1000 mL) * 230.61 g/mol * 1000 mg/g = 2.31 mg
-
-
Weigh Compound: On a calibrated analytical balance, carefully weigh out 2.31 mg of the compound into a sterile tube.
-
Add Solvent: Add 1 mL of 100% DMSO to the tube.
-
Dissolve: Tightly cap the tube and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can assist dissolution if needed.[4]
-
Aliquot and Store: Aliquot into single-use volumes and store at -20°C or -80°C, protected from light.[21]
Protocol 2: Determining the Maximum Tolerated Solvent Concentration
This protocol determines the highest concentration of DMSO your cells can tolerate without affecting viability.
Materials:
-
Your specific cell line, plated in a 96-well plate at your standard seeding density
-
Complete cell culture medium
-
100% DMSO
-
Cell viability reagent (e.g., MTT, resazurin, CellTiter-Glo®)
Procedure:
-
Plate Cells: Seed cells in a 96-well plate and allow them to adhere and grow for 24 hours.
-
Prepare DMSO Dilutions: Prepare a serial dilution of DMSO in your complete culture medium. A common range to test is 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and 0% (medium only control).
-
Treat Cells: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations. Include at least 3-6 replicate wells for each concentration.
-
Incubate: Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Assess Viability: At the end of the incubation period, add your chosen cell viability reagent and measure the output according to the manufacturer's instructions.
-
Analyze Data: Normalize the data to the "medium only" control (set to 100% viability). The highest concentration of DMSO that does not cause a statistically significant decrease in cell viability is your maximum tolerated concentration.[4]
Protocol 3: Preparing the Final Working Solution in Cell Culture Media
This protocol outlines the final dilution step from the DMSO stock into the aqueous medium.
Example: Preparing a 10 µM working solution from a 10 mM stock, keeping the final DMSO concentration at 0.1%.
-
Calculate Dilution Factor:
-
(10 mM) / (10 µM) = (10,000 µM) / (10 µM) = 1000x dilution.
-
-
Verify Solvent Concentration: A 1000x dilution will result in a final DMSO concentration of (100% DMSO) / 1000 = 0.1% DMSO . This is generally a safe concentration.[13][14]
-
Perform Dilution:
-
Pre-warm your complete cell culture medium to 37°C.
-
For every 1 mL of final working solution needed, you will add 1 µL of your 10 mM DMSO stock.
-
Place the 999 µL of medium in a tube and place it on a vortex mixer at medium speed.
-
While the medium is vortexing, dispense the 1 µL of stock solution directly into the liquid.
-
-
Apply to Cells: Immediately use this freshly prepared working solution to treat your cells. Do not store the diluted aqueous solution, as the compound may precipitate over time.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound [myskinrecipes.com]
- 3. CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 7. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. bitesizebio.com [bitesizebio.com]
- 23. info.gbiosciences.com [info.gbiosciences.com]
"2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide" reaction side products and their identification
Welcome to the technical support center for the synthesis of 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific N-acylation reaction. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed analytical procedures to ensure the successful synthesis and purification of your target compound.
I. Reaction Overview and Key Challenges
The synthesis of this compound involves the acylation of 2-amino-4-nitrophenol with chloroacetyl chloride. While seemingly straightforward, this reaction is prone to several side reactions that can impact yield and purity. The primary challenge lies in achieving chemoselective N-acylation over O-acylation of the phenolic hydroxyl group.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common side products in this reaction?
A1: The primary side products are the O-acylated isomer, 2-(chloroacetoxy)-5-nitroaniline (Side Product 1) , and the di-acylated product, 2-chloro-N-(2-(chloroacetoxy)-5-nitrophenyl)acetamide (Side Product 2) . The formation of these is primarily due to the nucleophilic character of the hydroxyl group, which can compete with the amino group in reacting with chloroacetyl chloride.[1] Additionally, unreacted starting material, 2-amino-4-nitrophenol , may also be present as an impurity.
Q2: My reaction mixture is turning dark brown/black. What is causing this?
A2: Aminophenols are susceptible to oxidation, which can lead to the formation of colored impurities like quinones and quinonimines.[2] This is often exacerbated by elevated temperatures, the presence of air (oxygen), or basic conditions. It is crucial to use high-purity starting materials and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: Why is my product yield consistently low?
A3: Low yield can be attributed to several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential.
-
Formation of side products: Significant conversion to O-acylated or di-acylated products will naturally reduce the yield of the desired N-acylated product.
-
Product loss during workup and purification: The product may have some solubility in the wash solvents, or material may be lost during recrystallization.
-
Hydrolysis: The amide product can be susceptible to hydrolysis, especially under strong acidic or basic conditions during workup.
Q4: How can I confirm the identity of my final product and detect impurities?
A4: A combination of analytical techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify the presence of side products.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and aid in the identification of impurities.
-
Infrared (IR) Spectroscopy: To identify key functional groups (amide, hydroxyl, nitro group).
III. Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incomplete Reaction | 1. Monitor with TLC: Regularly check the reaction progress. | Provides a visual confirmation of the consumption of starting material and formation of the product. |
| 2. Increase Reaction Time: If starting material is still present, extend the reaction time. | Allows for the reaction to proceed to completion. | |
| 3. Optimize Temperature: A slight increase in temperature might enhance the reaction rate, but be cautious of increased side product formation. | Reaction kinetics are temperature-dependent. | |
| Side Product Formation | 1. Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of chloroacetyl chloride. A large excess can promote di-acylation. | Optimizing the molar ratio of reactants can favor the desired reaction pathway. |
| 2. Slow Addition of Acylating Agent: Add chloroacetyl chloride dropwise at a low temperature (e.g., 0-5 °C). | This helps to control the exothermicity of the reaction and can improve selectivity for N-acylation over O-acylation. | |
| 3. Choice of Base: Use a non-nucleophilic organic base like triethylamine or pyridine to scavenge the HCl byproduct. Inorganic bases may increase the nucleophilicity of the hydroxyl group. | The base plays a critical role in the reaction mechanism and can influence chemoselectivity. | |
| Product Loss During Workup | 1. Minimize Water Content: Ensure all glassware is dry before starting the reaction. | Chloroacetyl chloride reacts violently with water. |
| 2. Optimize Recrystallization Solvent: Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature. | This maximizes the recovery of the crystalline product.[3] |
Problem 2: Presence of Side Products in the Final Product
| Side Product | Identification | Prevention and Removal |
| Unreacted 2-amino-4-nitrophenol | TLC: Will have a different Rf value than the product.NMR: Presence of characteristic aromatic proton signals of the starting material. | Prevention: Ensure the reaction goes to completion by monitoring with TLC.Removal: Can often be removed by recrystallization. |
| Side Product 1 (O-acylated) | NMR: The chemical shift of the methylene protons of the chloroacetyl group will be further downfield when attached to the phenolic oxygen compared to the amide nitrogen. The NH₂ protons will still be present.MS: Will have the same molecular weight as the desired product. | Prevention: Maintain a low reaction temperature and use a suitable base.Removal: Separation can be challenging due to similar polarities. Column chromatography may be necessary. |
| Side Product 2 (Di-acylated) | NMR: Absence of both the phenolic -OH and the primary amine -NH₂ protons. Two sets of signals for the chloroacetyl groups will be present.MS: Will have a higher molecular weight corresponding to the addition of two chloroacetyl groups. | Prevention: Avoid using a large excess of chloroacetyl chloride.Removal: Can typically be removed by recrystallization due to its different polarity and molecular weight. |
Troubleshooting Workflow Diagram:
Caption: A troubleshooting workflow for the synthesis of this compound.
IV. Experimental Protocols
A. Synthesis of this compound
Materials:
-
2-amino-4-nitrophenol
-
Chloroacetyl chloride
-
Triethylamine (or pyridine)
-
Ethyl acetate (or other suitable solvent)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2-amino-4-nitrophenol (1 equivalent) and triethylamine (1.1 equivalents) in ethyl acetate.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding deionized water.
-
Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
B. Purification by Recrystallization
-
Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, or a mixture of ethyl acetate and hexanes).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain the purified this compound.
V. Identification of Products and Side Products
A. Spectral Data Comparison
The following table summarizes the expected key spectral features for the desired product and potential side products. Note that the chemical shifts for the side products are predicted based on known substituent effects.
| Compound | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Mass Spectrometry (Expected m/z) |
| This compound (Desired Product) | - Methylene protons (-CH₂Cl) ~4.3 ppm- Amide proton (-NH) ~9-10 ppm- Phenolic proton (-OH) ~10-11 ppm- Aromatic protons in the 7-9 ppm range | - Methylene carbon (~43 ppm)- Amide carbonyl (~165 ppm)- Aromatic carbons | 230/232 (M/M+2 due to ³⁵Cl/³⁷Cl) |
| 2-(chloroacetoxy)-5-nitroaniline (Side Product 1) | - Methylene protons (-CH₂Cl) ~4.8 ppm (downfield shift)- Amine protons (-NH₂) ~5-6 ppm- Aromatic protons in the 7-8 ppm range | - Methylene carbon (~41 ppm)- Ester carbonyl (~167 ppm)- Aromatic carbons | 230/232 (M/M+2 due to ³⁵Cl/³⁷Cl) |
| 2-chloro-N-(2-(chloroacetoxy)-5-nitrophenyl)acetamide (Side Product 2) | - Two distinct methylene proton signals for the two -CH₂Cl groups- Amide proton (-NH) ~9-10 ppm- Aromatic protons in the 7-9 ppm range | - Two distinct methylene carbons- Amide and ester carbonyls- Aromatic carbons | 306/308/310 (M/M+2/M+4 due to two Cl atoms) |
B. Reaction Pathway and Side Reactions
Caption: Reaction scheme showing the desired N-acylation pathway and the formation of O-acylated and di-acylated side products.
VI. References
-
Organic Syntheses. 2-amino-4-nitrophenol. Available at: --INVALID-LINK--
-
PubChem. 2-Amino-4-nitrophenol. Available at: --INVALID-LINK--
-
MySkinRecipes. This compound. Available at: --INVALID-LINK--[4]
-
CymitQuimica. This compound. Available at: --INVALID-LINK--[5]
-
Google Patents. Purification of N-acetyl aminophenols. Available at: --INVALID-LINK--[2]
-
Quora. During the formation of paracetamol why do you get N-acylation instead of O-acylation?. Available at: --INVALID-LINK--[2]
-
ACS Publications. Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. Available at: --INVALID-LINK--[6]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: --INVALID-LINK--[3]
-
Benchchem. Technical Support Center: Purification of Synthetic Products from 4-Aminophenol. Available at: --INVALID-LINK--
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: --INVALID-LINK--[7]
-
University of Wisconsin-Madison. NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: --INVALID-LINK--[8]
-
EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: --INVALID-LINK--[9]
-
Google Patents. Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide. Available at: --INVALID-LINK--[10]
-
ResearchGate. Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Available at: --INVALID-LINK--[11]
-
PubMed Central. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Available at: --INVALID-LINK--[12]
-
Google Patents. Process for the preparation of N-acylated aminophenols. Available at: --INVALID-LINK--[13]
-
Google Patents. Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof. Available at: --INVALID-LINK--[14]
-
ResearchGate. An NMR, IR and theoretical investigation of H-1 Chemical Shifts and hydrogen bonding in phenols. Available at: --INVALID-LINK--[15]
-
Quora. When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?. Available at: --INVALID-LINK--[16]
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. quora.com [quora.com]
- 3. 5-Chloro-2-nitroaniline(1635-61-6) 13C NMR spectrum [chemicalbook.com]
- 4. This compound [myskinrecipes.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 9. epfl.ch [epfl.ch]
- 10. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DE69418768T2 - Process for the preparation of N-acylated aminophenols - Google Patents [patents.google.com]
- 14. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. quora.com [quora.com]
Technical Support Center: Optimizing Chloroacetylation of Nitrophenyl Derivatives
Welcome to the technical support center for the chloroacetylation of nitrophenyl derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The content is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the chloroacetylation of nitrophenyl derivatives, providing a foundational understanding of the reaction.
Q1: What is the fundamental mechanism of chloroacetylation of a nitrophenyl derivative?
The chloroacetylation of a nitrophenyl derivative, such as a nitroaniline or a nitrophenol, is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen of the amino group or the oxygen of the hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion to form the corresponding N- or O-chloroacetylated product.[1] A base is typically required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1][2]
Q2: Which is more reactive towards chloroacetylation, an amino group or a hydroxyl group on a nitrophenyl ring?
Generally, the amino group is more nucleophilic than the hydroxyl group, leading to preferential N-acylation over O-acylation, especially under neutral or slightly basic conditions. The difference in reactivity stems from the greater basicity and nucleophilicity of amines compared to alcohols or phenols.[3][4] This chemoselectivity is a key consideration when working with aminophenol derivatives. In fact, it is possible to achieve highly chemoselective N-chloroacetylation of amino compounds in the presence of alcohols and phenols.[5][6][7]
Q3: What are the primary roles of a base in this reaction?
A base serves two critical functions in the chloroacetylation of nitrophenyl derivatives:
-
Proton Scavenger: It neutralizes the HCl generated during the reaction.[1][8] This is crucial because the acidic HCl can protonate the starting amine, deactivating it for further reaction.[2]
-
Nucleophilicity Enhancement: For less reactive amines or phenols, a base can deprotonate the nucleophile, increasing its reactivity towards the electrophilic chloroacetyl chloride.[9][10]
Q4: Chloroacetyl Chloride vs. Chloroacetic Anhydride: Which acylating agent should I choose?
Both chloroacetyl chloride and chloroacetic anhydride can be used for chloroacetylation.
-
Chloroacetyl Chloride: This is a highly reactive acylating agent, often leading to faster reaction times.[2] However, its high reactivity can also lead to side reactions if not properly controlled. It is also highly susceptible to hydrolysis.[2][9]
-
Chloroacetic Anhydride: This reagent is generally less reactive and less sensitive to moisture than chloroacetyl chloride.[11] Reactions with the anhydride may require longer reaction times or higher temperatures but can sometimes offer better control and selectivity. The reaction with chloroacetic anhydride also produces chloroacetic acid as a byproduct, which is less corrosive than HCl.
The choice between the two depends on the specific substrate, desired reaction rate, and sensitivity of the starting materials to acidic conditions.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the chloroacetylation of nitrophenyl derivatives.
Issue 1: Low or No Product Yield
A low yield of the desired chloroacetylated product is a frequent challenge. Several factors can contribute to this issue.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Moisture Contamination | Chloroacetyl chloride readily hydrolyzes to chloroacetic acid in the presence of water, which will not participate in the acylation.[2][9] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[2] Use anhydrous solvents. |
| Insufficient Base | The base is crucial for neutralizing the HCl byproduct.[2] Ensure at least a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, pyridine) is used.[2] For less reactive substrates, a slight excess (1.1-1.2 equivalents) may be beneficial.[9] |
| Low Reactivity of the Substrate | The nitro group is strongly electron-withdrawing, which reduces the nucleophilicity of the amino or hydroxyl group.[12] To overcome this, consider increasing the reaction temperature moderately or extending the reaction time.[12] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal conditions.[2] |
| Poor Solubility | If the nitrophenyl derivative is not fully dissolved, the reaction will be slow and incomplete.[9] Select a solvent in which the starting material has good solubility, such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).[9][12] |
Issue 2: Formation of Multiple Products (Lack of Selectivity)
For nitrophenyl derivatives containing both amino and hydroxyl groups (aminophenols), achieving selective acylation can be challenging.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| O-acylation instead of N-acylation | While N-acylation is generally favored, O-acylation can occur, especially under certain conditions. To favor N-acylation, perform the reaction under neutral or slightly basic conditions.[3][5][7] The use of a phosphate buffer has been shown to promote chemoselective N-chloroacetylation.[5][7] |
| Di-acylation | If the product of the initial acylation is still nucleophilic, a second acylation can occur. To minimize this, use a controlled stoichiometry of the acylating agent (a slight excess, around 1.05-1.1 equivalents, is often sufficient).[2] Adding the chloroacetyl chloride dropwise at a low temperature (e.g., 0 °C) can also help to control the reaction.[2] |
Issue 3: Product is a Sticky Oil or Difficult to Purify
The physical state and purity of the final product are critical for subsequent applications.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Presence of Polymeric Side Products | High reaction temperatures or prolonged reaction times can sometimes lead to the formation of polymeric byproducts.[9] Maintain a controlled temperature and monitor the reaction to avoid over-running it. |
| Contamination with Chloroacetic Acid | Hydrolysis of chloroacetyl chloride leads to chloroacetic acid contamination.[9] During the workup, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove the acidic impurity.[9] |
| Difficulty with Crystallization | If the product is an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[9] If these methods fail, purification by column chromatography is necessary.[9] |
Issue 4: Reaction Mixture Turns Dark
A dark coloration of the reaction mixture can indicate decomposition or side reactions.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Decomposition of Starting Materials or Product | This can be caused by high temperatures or impurities.[9] Ensure the purity of your starting materials and maintain a lower reaction temperature.[9] |
| Side Reactions Promoted by Impurities | Use high-purity solvents and reagents. The dark color can often be removed during recrystallization with the aid of activated charcoal.[9] |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: General Procedure for N-Chloroacetylation of a Nitroaniline
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve the nitroaniline (1.0 equivalent) in an anhydrous solvent (e.g., DCM, THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Acylating Agent Addition: In a separate flask, dissolve chloroacetyl chloride (1.05 equivalents) in the anhydrous solvent. Add this solution dropwise to the stirred nitroaniline solution over 30 minutes.[2]
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours.[2] Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[2]
-
Purification: Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography.[2]
Protocol 2: Selective N-Chloroacetylation of a Nitrophenylamine in the Presence of a Hydroxyl Group
This protocol is adapted for substrates containing both amino and hydroxyl functionalities.
-
Reaction Setup: Dissolve the aminophenol derivative (1.0 equivalent) in a phosphate buffer solution.[1]
-
HCl Scavenger: Add an HCl scavenger like propylene oxide (2.0 equivalents).[1]
-
Acylating Agent Addition: Add chloroacetyl chloride (1.1 equivalents) dropwise to the mixture while stirring vigorously.
-
Reaction Progression: Continue stirring at room temperature for approximately 20-30 minutes. The reaction is typically rapid under these conditions.[3]
-
Isolation: The product often precipitates out of the aqueous solution. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: The product is often pure enough after filtration, but can be further purified by recrystallization if necessary.
Section 4: Visualizations
Diagram 1: General Workflow for Chloroacetylation
Caption: A typical experimental workflow for the chloroacetylation of nitrophenyl derivatives.
Diagram 2: Troubleshooting Logic for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. mobt3ath.com [mobt3ath.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Sciencemadness Discussion Board - Problem using Chloroacetyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting the Stability of 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide
Welcome to the technical support center for "2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide." This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential degradation issues during their experiments with this versatile molecule. As a compound with multiple reactive functional groups, understanding its stability profile is critical for obtaining reliable and reproducible results. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the integrity of your experimental outcomes.
Introduction: Understanding the Molecule's Reactivity
"this compound" is a valuable intermediate in the synthesis of dyes and pharmaceuticals.[1] Its structure, featuring a chloroacetamide group, a nitrophenol moiety, and a hydroxyl group, presents several potential sites for chemical transformation. The electron-withdrawing nature of the nitro group can influence the reactivity of the entire molecule.[1] This guide will focus on the most probable degradation pathways—hydrolysis and photodegradation—and provide actionable strategies to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: I'm observing a new, more polar peak in my HPLC analysis after storing my stock solution of this compound in a neutral buffer. What could this be?
A1: The appearance of a more polar peak is likely due to the hydrolysis of the chloroacetamide group. In neutral or slightly basic conditions, the chlorine atom can be displaced by a hydroxide ion in a nucleophilic substitution reaction (SN2) to form the corresponding hydroxyacetamide derivative.[2][3] This new compound will be more polar and thus have a shorter retention time on a reverse-phase HPLC column. To confirm this, you can perform a forced degradation study under mild basic conditions and compare the resulting chromatogram with your sample.
Q2: My compound solution has turned a deeper yellow after being left on the benchtop. Is this a sign of degradation?
A2: Yes, a color change, particularly a deepening of the yellow hue, can indicate degradation. This could be due to the alteration of the nitrophenol chromophore. One possibility is photodegradation, as aromatic nitro compounds are known to be susceptible to light-induced degradation.[4] It is crucial to protect solutions of this compound from light. Another possibility is a change in the ionization state of the phenolic hydroxyl group due to a shift in pH, which can also affect the color.
Q3: Can the amide bond in this compound hydrolyze?
A3: While the chloroacetamide group is generally more labile, amide bond hydrolysis is also possible, especially under strong acidic or basic conditions.[2][3] This would result in the formation of 2-amino-4-nitrophenol and chloroacetic acid. This is a less common degradation pathway under typical experimental conditions but should be considered in forced degradation studies.
Q4: What are the ideal storage conditions for solid this compound and its solutions?
A4: The solid compound should be stored at room temperature, sealed, and in a dry, dark environment.[1] Solutions are more prone to degradation. For short-term storage, prepare solutions in a slightly acidic buffer (pH 3-5) and store them at 2-8°C, protected from light. For long-term storage, it is advisable to store aliquots of a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, DMF) at -20°C or -80°C.[5]
Troubleshooting Guide: Common Issues and Solutions
This table summarizes common experimental problems, their likely causes related to compound degradation, and recommended solutions.
| Observed Problem | Potential Cause | Recommended Solution |
| Appearance of a new, more polar peak in HPLC | Hydrolysis of the chloroacetamide group. | Prepare fresh solutions daily. If storage is necessary, use a slightly acidic buffer (pH 3-5) and store at 2-8°C, protected from light. |
| Decrease in the main peak area over time | General degradation of the compound. | Conduct a systematic stability study to determine the optimal storage conditions for your specific experimental setup. |
| Deepening of the solution's yellow color | Photodegradation or pH shift. | Protect solutions from light by using amber vials or covering them with aluminum foil. Ensure the pH of your solution is stable. |
| Inconsistent biological activity results | Degradation of the active compound. | Always use freshly prepared solutions for biological assays. If using stored solutions, perform an analytical check (e.g., HPLC) to confirm purity before use. |
| Formation of multiple unknown peaks in the chromatogram | Complex degradation pathways under harsh conditions. | Perform forced degradation studies under controlled conditions (acid, base, oxidation, heat, light) to identify and characterize the degradation products.[6][7][8] |
Visualizing Degradation Pathways
The following diagrams illustrate the most probable degradation pathways for "this compound."
Caption: Potential degradation pathways of the target compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and assess the intrinsic stability of "this compound."[6][7][8]
Materials:
-
"this compound"
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1 hour.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil.
-
Sample Analysis: Before injection into the HPLC, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.
-
HPLC Analysis: Analyze all samples using a suitable stability-indicating HPLC method. A gradient method is often preferred to separate the parent compound from its degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a reverse-phase HPLC method to analyze "this compound" and its potential degradation products.[9]
HPLC Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
Note: This is a generic method and may require optimization for your specific application and HPLC system. For mass spectrometry compatibility, replace phosphoric acid with formic acid.[10]
Caption: Workflow for forced degradation study and HPLC analysis.
References
- 1. This compound [myskinrecipes.com]
- 2. Using compound-specific isotope analysis to assess the degradation of chloroacetanilide herbicides in lab-scale wetlands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Insight into the Chloroacetanilide Herbicide Degradation Mechanism through a Nucleophilic Attack of Hydrogen Sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. biomedres.us [biomedres.us]
- 9. Separation of Acetamide, N-(2-hydroxy-5-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Separation of Acetamide, N-(2,5-dichloro-4-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
How to increase the purity of synthesized "2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide"
Welcome to the technical support center for the synthesis and purification of 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide (CAS: 35588-39-7). This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-based answers to common challenges encountered during the purification of this versatile synthetic intermediate.
Section 1: Understanding the Compound and Common Impurities
FAQ 1: What is this compound and what are its typical purity issues?
This compound is a substituted acetamide derivative with the molecular formula C₈H₇ClN₂O₄.[1][2] It serves as a valuable building block in the synthesis of dyes and potential pharmaceutical agents, owing to its reactive chloroacetamide group and substituted phenyl ring.[2]
The standard synthesis involves the chloroacetylation of 2-amino-4-nitrophenol with chloroacetyl chloride.[3][4] While seemingly straightforward, this reaction can lead to several impurities that complicate purification and impact downstream applications.
Common Impurities Include:
-
Unreacted Starting Materials: Residual 2-amino-4-nitrophenol.
-
Di-acylated Byproduct: O-acylation of the phenolic hydroxyl group in addition to the desired N-acylation. The choice of reaction conditions is critical to prevent the formation of N,O-diacyl products.[3]
-
Hydrolysis Products: Chloroacetic acid, formed from the hydrolysis of chloroacetyl chloride.
-
Polymeric Materials: Dark, tar-like substances resulting from side reactions, especially if reaction temperature is not well-controlled.
The goal of purification is to effectively remove these process-related impurities to achieve a final product purity of >95%, suitable for most research and development purposes.[1]
Section 2: Troubleshooting Purification Failures
This section addresses specific problems you may encounter and provides actionable solutions based on established chemical principles.
Problem 1: The crude product is a dark, oily, or tar-like substance instead of a solid.
Q: My reaction yielded a dark oil that won't solidify. What went wrong and how can I salvage my product?
A: Oiling out is a common issue, often indicating the presence of significant impurities that depress the melting point and inhibit crystallization. The dark color suggests polymerization or degradation byproducts.
Causality: This typically results from poor temperature control during the addition of the highly reactive chloroacetyl chloride or the presence of moisture leading to side reactions. The nucleophilicity of the amino group is greater than the hydroxyl group in neutral or weakly acidic media, favoring the desired N-acylation.[5] However, harsh conditions can lead to undesired side products.
Troubleshooting Protocol:
-
Initial Cleanup (Aqueous Wash): Dissolve the crude oil in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted basic starting material (2-amino-4-nitrophenol), followed by a saturated sodium bicarbonate solution to remove acidic impurities like chloroacetic acid. Finally, wash with brine to remove residual water.
-
Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and carefully remove the solvent under reduced pressure (rotary evaporation). Be cautious not to overheat the sample.
-
Inducing Crystallization:
-
Trituration: Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexanes or diethyl ether) to the concentrated oil. Use a glass rod to scratch the inside of the flask, which can provide nucleation sites for crystal growth.
-
Solvent-Antisolvent: Dissolve the oil in a minimum amount of a good solvent (e.g., acetone or ethanol) and slowly add a non-polar "anti-solvent" (e.g., cold water or hexanes) until the solution becomes cloudy (the cloud point). Gently warm the mixture until it becomes clear again, then allow it to cool slowly.
-
Problem 2: Low purity (<90%) after initial recrystallization.
Q: I performed a recrystallization, but my NMR/LC-MS analysis still shows significant starting material and other impurities. What should I do?
A: This indicates that the chosen recrystallization solvent system is not providing a sufficient solubility differential between your target compound and the impurities. For a successful recrystallization, the compound should be highly soluble in the hot solvent but sparingly soluble in the cold solvent, while impurities should remain soluble in the cold solvent.
Causality & Solution Workflow: The key is to select an optimal solvent or solvent pair. Ethanol is a commonly used and effective solvent for recrystallizing N-arylacetamides.[4][6] However, if co-crystallization or high impurity loads are an issue, a more systematic approach is needed.
Workflow: Optimizing Recrystallization
Caption: Decision workflow for optimizing recrystallization.
Step-by-Step Protocol: Systematic Solvent Selection for Recrystallization
-
Small-Scale Screening: Place a small amount (10-20 mg) of your impure solid into several different test tubes.
-
Solvent Testing: To each tube, add a different solvent dropwise at room temperature. Good candidate solvents will not dissolve the compound at room temperature. See the table below for suggestions.
-
Heating: Heat the tubes that did not show dissolution. A good solvent will dissolve the compound completely upon heating.
-
Cooling: Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath. The ideal solvent will cause pure crystals to form upon cooling.
-
Scale-Up: Once an optimal solvent or solvent pair is identified, perform the recrystallization on the bulk of your material.
Table 1: Common Recrystallization Solvents
| Solvent System | Rationale & Use Case | Reference |
| Ethanol (EtOH) | A general-purpose polar protic solvent. Often effective for N-arylacetamides due to hydrogen bonding capabilities.[4][6] | [7] |
| Water | A highly polar solvent. Can be effective for polar compounds but may not be suitable for many organics unless they are sufficiently polar.[7] | [7] |
| Hexanes/Ethyl Acetate | A common solvent/anti-solvent pair. The product is dissolved in a minimum of hot ethyl acetate, and hexanes are added until turbidity appears. Good for moderately polar compounds. | [7] |
| Hexanes/Acetone | Similar to the above, this is a nice general mixture for achieving a good solubility gradient.[7] | [7] |
Expert Tip: If a single solvent doesn't work, try a binary mixture. Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble) and slowly add a "poor" hot solvent (in which it is insoluble) until the solution becomes cloudy. Add a few drops of the good solvent to clarify, then cool slowly.
Section 3: Advanced Purification & Purity Verification
FAQ 2: Recrystallization is not working. What is the next step?
A: If recrystallization fails to provide the desired purity, the next logical step is column chromatography . This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture).
Causality: Chromatography is effective when impurities have a polarity that is very similar to the product, making separation by recrystallization difficult. The polar hydroxyl, nitro, and amide groups in your compound will interact with the polar silica gel. By using a mobile phase of appropriate polarity, you can selectively elute the desired compound while retaining impurities on the column.
Step-by-Step Protocol: Flash Column Chromatography
-
Stationary Phase: Prepare a column with silica gel (e.g., 230-400 mesh). The amount of silica should be 50-100 times the weight of your crude sample.
-
Mobile Phase (Eluent) Selection: Use Thin Layer Chromatography (TLC) to determine the best eluent system. A good system will give your product a Retention Factor (Rf) of approximately 0.3-0.4. Start with a mixture of non-polar and polar solvents, such as Hexanes:Ethyl Acetate.
-
Sample Loading: Dissolve your crude product in a minimum amount of the eluent or another strong solvent (like dichloromethane). Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
Elution: Run the column by passing the eluent through the silica gel, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid.
Diagram: Purification and Verification Workflow
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound [myskinrecipes.com]
- 3. media.neliti.com [media.neliti.com]
- 4. ijpsr.info [ijpsr.info]
- 5. CN101121673A - Technique for synthesizing o-chloroacetaminophenol - Google Patents [patents.google.com]
- 6. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reagents & Solvents [chem.rochester.edu]
Long-term storage conditions for "2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide"
Technical Support Center: 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide
Welcome to the dedicated technical support guide for this compound (CAS No. 35588-39-7). This document provides in-depth guidance on the long-term storage, handling, and stability assessment of this compound, designed for researchers in pharmaceuticals and chemical synthesis. Our goal is to equip you with the necessary knowledge to ensure the integrity and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the storage and handling of this compound, grounded in its specific chemical properties.
Q1: What are the optimal long-term storage conditions for this compound?
A1: The primary objective of long-term storage is to prevent chemical degradation. Based on the molecule's structure, which contains hydrolyzable and photosensitive moieties, we recommend the following conditions. These are summarized in Table 1.
Table 1: Recommended Long-Term Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes rates of hydrolysis and other potential degradation reactions. While room temperature is suggested by some suppliers for short-term handling, long-term storage benefits from colder, controlled temperatures[1][2]. |
| Atmosphere | Inert Gas (Argon or Nitrogen) & Dry | The chloroacetamide group is susceptible to hydrolysis[3][4][5]. Storing under a dry, inert atmosphere displaces moisture and oxygen, preventing hydrolytic and oxidative degradation. |
| Light | Protect from Light (Amber Vial) | The nitrophenol moiety is a known chromophore that can absorb UV-Vis light, leading to photodecomposition[6][7]. Amber glass or an opaque container is mandatory. |
| Container | Tightly Sealed Borosilicate Glass Vial | Use a chemically inert container with a secure, airtight seal (e.g., a PTFE-lined cap) to prevent moisture ingress and contamination[8]. |
Q2: Why is moisture so detrimental to this compound? What reactions can occur?
A2: Moisture is a significant threat due to the presence of the chloroacetamide functional group. There are two primary hydrolytic pathways that can compromise the integrity of your sample:
-
Amide Hydrolysis: The amide bond can be cleaved by water, especially under acidic or basic conditions, to yield 2-hydroxy-5-nitroaniline and chloroacetic acid. This reduces the concentration of the active compound.
-
SN2 Displacement of Chloride: The chlorine atom on the acetyl group is susceptible to nucleophilic substitution by water (hydrolysis), replacing the chlorine with a hydroxyl group to form N-(2-hydroxy-5-nitrophenyl)-2-hydroxyacetamide. Studies on similar chloroacetamides confirm this vulnerability[3][4][5][9].
Both degradation pathways result in impurities and a decrease in the potency of the starting material.
Q3: The compound is yellow. Does it require special protection from light?
A3: Yes, absolutely. The yellow color is due to the 2-hydroxy-5-nitrophenyl group. Aromatic nitro compounds are well-documented as being photosensitive[6][10]. Upon absorption of UV or even visible light, the nitro group can become excited and participate in various photochemical reactions, leading to complex degradation products, dimerization, or cleavage[6][11]. The phenolic group can also be susceptible to photo-oxidation. Therefore, protecting the solid material and any solutions from light at all times is critical to prevent the formation of artifacts and ensure experimental reproducibility.
Q4: Can I store the compound in a standard plastic tube in the freezer?
A4: We strongly advise against it for long-term storage. Standard plastic tubes may not be sufficiently inert and can be permeable to air and moisture over time, even at low temperatures. Furthermore, repeated freeze-thaw cycles can introduce moisture condensation. For long-term stability, a tightly sealed, amber glass vial under an inert atmosphere is the authoritative standard[8].
Troubleshooting Guide
This section provides a logical, step-by-step approach to diagnosing and resolving common issues you might encounter.
Q1: I opened my vial after a few months of storage, and the pale-yellow powder has developed dark brown or reddish spots. What happened?
A1: This color change is a strong indicator of chemical degradation. The likely cause is oxidation or photodecomposition of the nitrophenol ring, which often produces highly colored polymeric byproducts[7]. This can be triggered by prolonged exposure to air (oxygen) or accidental exposure to light.
Action Plan:
-
Quarantine the Vial: Do not use the material for critical experiments until its purity has been verified.
-
Verify Purity: Perform a purity analysis to determine the extent of degradation. A simple Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment, while High-Performance Liquid Chromatography (HPLC) is required for quantitative analysis.
-
Decision: If significant degradation is confirmed (>5%), it is best practice to discard the vial and use a fresh, uncompromised lot to ensure the validity of your experimental results.
Below is a logical workflow for troubleshooting a suspected stability issue.
Caption: Troubleshooting workflow for suspected compound degradation.
Q2: My compound is now difficult to dissolve, even in solvents where it was previously soluble (e.g., DMSO, DMF). Why?
A2: This is another symptom of degradation. The formation of insoluble polymeric materials from the breakdown of the nitrophenol ring is a common cause. Alternatively, if the compound has absorbed significant moisture, it may appear clumpy and dissolve more slowly. In either case, the presence of insoluble material means the effective concentration of your active compound is lower than calculated.
Action Plan:
-
Attempt to dissolve a small, weighed amount in a trusted solvent.
-
Observe if there is any particulate matter that does not dissolve.
-
If insolubles are present, the material is compromised. The purity should be checked via HPLC (after filtering the solution) to determine the concentration of the soluble, active compound. It is highly recommended to use a fresh lot.
Experimental Protocols
To empower you to validate the integrity of your compound, we provide the following standard protocols.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method provides a quantitative measure of the purity of this compound and detects the presence of degradation products.
Materials:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid (or Trifluoroacetic Acid, TFA)
-
C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 1.0 mL of Acetonitrile or DMSO to create a 1 mg/mL stock solution.
-
Dilute 1:10 in a 50:50 mixture of Mobile Phase A and B for a final concentration of 100 µg/mL.
-
-
HPLC Method:
-
Column: C18 Reverse-Phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 275 nm and 350 nm (The nitrophenol moiety should have strong absorbance at one or both of these wavelengths).
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (Re-equilibration)
-
-
-
Analysis:
-
Integrate the peak area for the main compound and any impurity peaks.
-
Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.
-
Degraded samples will show a decrease in the main peak's area and the appearance of new, often more polar (earlier eluting), peaks.
-
Diagram: Potential Degradation Pathways
The following diagram illustrates the primary chemical vulnerabilities of the molecule.
Caption: Key degradation pathways for the target compound.
References
- 1. This compound [myskinrecipes.com]
- 2. angenechemical.com [angenechemical.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00144F [pubs.rsc.org]
- 7. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications [mdpi.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioactivity of 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide and Other Chloroacetamide Derivatives
Introduction: The Chloroacetamide Scaffold - A Covalent Warhead in Drug Discovery
The chloroacetamide functional group has emerged as a significant "warhead" in the design of targeted covalent inhibitors.[1] These compounds leverage an electrophilic carbon center that can form a stable, irreversible covalent bond with nucleophilic residues, most notably cysteine, within the active or allosteric sites of pathogenic proteins. This mode of action can lead to prolonged and potent inhibition, offering a distinct advantage over reversible inhibitors in certain therapeutic contexts. This guide provides a comparative analysis of the bioactivity of a specific derivative, 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide, in the context of other N-aryl chloroacetamides, with a particular focus on their potential as anticancer agents through the inhibition of the STAT3 signaling pathway.
Synthesis of this compound: A Generalizable Approach
The synthesis of this compound, while not extensively detailed in the literature for this specific molecule, can be reliably achieved through a standard and versatile protocol for the preparation of N-aryl chloroacetamides.[2][3][4] This involves the chloroacetylation of the corresponding amine, in this case, 2-amino-4-nitrophenol.
General Synthetic Workflow
The synthesis is typically a one-step process involving the reaction of an amine with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[5][6]
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of N-Aryl Chloroacetamides
This protocol can be adapted for the synthesis of this compound.[2]
Materials:
-
2-amino-4-nitrophenol (1.0 equivalent)
-
Chloroacetyl chloride (1.1 equivalents)
-
Triethylamine (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve 2-amino-4-nitrophenol and triethylamine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add chloroacetyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final product.
Comparative Bioactivity: A Focus on Anticancer Potential and STAT3 Inhibition
While direct comparative bioactivity data for this compound is scarce in publicly available literature, we can infer its potential activity by examining structurally related chloroacetamide derivatives and the known bioactivity of its non-chlorinated counterpart, N-(2-hydroxy-5-nitrophenyl)acetamide.
The Chloroacetamide Moiety: A Key Determinant of Covalent Inhibition
The defining feature of the chloroacetamide group is its ability to act as a covalent modifier of proteins.[1] This reactivity is central to the bioactivity of this class of compounds. The electrophilic carbon of the chloroacetyl group is susceptible to nucleophilic attack by the thiol group of cysteine residues in target proteins, forming a stable thioether linkage.
Caption: Mechanism of covalent inhibition by a chloroacetamide derivative.
This irreversible binding can lead to potent and sustained inhibition of enzyme activity or protein-protein interactions.
Signal Transducer and Activator of Transcription 3 (STAT3): A Promising Target
STAT3 is a transcription factor that plays a critical role in cell proliferation, survival, and differentiation. Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it an attractive target for anticancer drug development.[7] The STAT3 protein contains several cysteine residues that are susceptible to covalent modification, making it a viable target for chloroacetamide-based inhibitors.[8]
Caption: The STAT3 signaling pathway and the site of inhibition by covalent inhibitors.
Comparative Analysis: Structure-Activity Relationships
The bioactivity of N-aryl chloroacetamides is significantly influenced by the nature and position of substituents on the aryl ring. These substituents can affect the compound's lipophilicity, cell permeability, and binding affinity to the target protein.
| Compound | Structure | Reported/Potential Bioactivity | Key Structural Features | Reference |
| This compound | This compound | Potential STAT3 inhibitor; anticancer agent. | Chloroacetamide "warhead"; hydroxyl and nitro groups on the phenyl ring. | Inferred |
| N-(2-hydroxy-5-nitrophenyl)acetamide | N-(2-hydroxy-5-nitrophenyl)acetamide | Bioactive microbial metabolite. | Lacks the reactive chloroacetamide group. | [9] |
| Acetochlor | Acetochlor | Herbicide with cytotoxic effects in human cell lines.[10][11] | Chloroacetamide group with a substituted N-aryl moiety. | [10][11] |
| Various N-(substituted phenyl)-2-chloroacetamides | Various N-(substituted phenyl)-2-chloroacetamides | Antimicrobial activity, with effectiveness varying based on phenyl ring substituents.[1] | Chloroacetamide group with diverse substitutions on the phenyl ring. | [1] |
Analysis:
-
The Role of the Chloroacetyl Group: The presence of the chloroacetyl group in this compound is the primary determinant of its potential to act as a covalent inhibitor, a feature absent in its non-chlorinated counterpart. This suggests a fundamentally different and likely more potent mechanism of action for the chlorinated derivative.
-
Influence of Phenyl Ring Substituents: The hydroxyl (-OH) and nitro (-NO2) groups on the phenyl ring of the topic compound will influence its electronic properties, solubility, and potential for hydrogen bonding within the target protein's binding site. Structure-activity relationship studies of other STAT3 inhibitors have shown that such substitutions can significantly impact potency and selectivity.[12][13] The electron-withdrawing nature of the nitro group may enhance the electrophilicity of the chloroacetamide warhead.
Experimental Protocols for Bioactivity Evaluation
To empirically determine and compare the bioactivity of this compound with other derivatives, the following standard assays are recommended.
MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is a standard initial screening tool for potential anticancer compounds.
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Western Blot for STAT3 Phosphorylation
To investigate the mechanism of action, a Western blot can be performed to assess the effect of the compounds on the phosphorylation of STAT3 at Tyrosine 705 (Tyr705), a key step in its activation.
Experimental Workflow:
Caption: Workflow for Western blot analysis of STAT3 phosphorylation.
Conclusion and Future Directions
While direct experimental evidence for the bioactivity of this compound is currently limited, its chemical structure strongly suggests its potential as a covalent inhibitor with anticancer properties, likely mediated through the inhibition of key signaling proteins such as STAT3. The presence of the chloroacetamide "warhead" distinguishes it from its non-chlorinated analog and provides a clear mechanism for targeted, irreversible inhibition.
Future research should focus on the synthesis and in vitro evaluation of this compound and a panel of structurally related derivatives. The experimental protocols outlined in this guide provide a robust framework for such investigations. By systematically exploring the structure-activity relationships of N-aryl chloroacetamides, it will be possible to identify lead compounds with optimized potency, selectivity, and pharmacokinetic properties for further development as novel therapeutic agents.
References
- 1. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ijpsr.info [ijpsr.info]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]
- 7. novacurabioai.com [novacurabioai.com]
- 8. Eriocalyxin B Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound [myskinrecipes.com]
- 10. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Antimicrobial Efficacy of 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide and Standard Antibiotics
In the ever-escalating battle against antimicrobial resistance, the scientific community is in constant pursuit of novel compounds that can overcome existing resistance mechanisms. One such molecule of interest is 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide, a derivative of salicylanilide. This guide provides a comprehensive comparison of its potential antimicrobial efficacy against established antibiotics, namely Penicillin, Ciprofloxacin, and Tetracycline. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis grounded in established scientific principles and methodologies.
While direct comparative efficacy data for this compound is limited in publicly available literature, this guide will leverage data from closely related chloroacetamide analogs to provide a substantive and scientifically-grounded comparison. We will detail the standardized protocols required to perform such a comparison, ensuring a framework for self-validating experimental design.
Compound Profiles and Mechanisms of Action
A fundamental understanding of a compound's mechanism of action is critical to evaluating its potential as an antimicrobial agent. Here, we profile the investigational compound and the benchmark antibiotics.
The Investigational Compound: this compound
This compound belongs to the chloroacetamide class of molecules. Structurally, it is a derivative of niclosamide, an antihelminthic drug known to act by uncoupling oxidative phosphorylation in parasites.[1][2][3][4] This suggests a potential mechanism of action for its derivatives could involve the disruption of cellular energy metabolism.
Studies on analogous compounds, such as 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, have shown antibacterial activity and suggest a possible mechanism involving the inhibition of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis.[5] The presence of the chloro atom in the acetamide group appears to be critical for its antimicrobial activity.[6]
Comparator Antibiotics: A Multi-Mechanism Benchmark
To provide a robust comparison, we have selected three antibiotics, each with a distinct and well-characterized mechanism of action.
-
Penicillin (β-Lactam): Penicillin functions by inhibiting the final step in the synthesis of the bacterial cell wall.[7] Its characteristic beta-lactam ring binds to and inactivates DD-transpeptidase, an enzyme also known as a penicillin-binding protein (PBP).[8][9] This prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis due to osmotic pressure.[10][11]
-
Ciprofloxacin (Fluoroquinolone): Ciprofloxacin is a broad-spectrum antibiotic that targets bacterial DNA replication.[12] It inhibits two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[13][14] By preventing these enzymes from resealing breaks in the DNA strands, ciprofloxacin leads to the accumulation of DNA damage and ultimately, bacterial cell death.[15][16]
-
Tetracycline (Protein Synthesis Inhibitor): Tetracycline acts by inhibiting protein synthesis.[17][18] It reversibly binds to the 30S subunit of the bacterial ribosome, blocking the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[19][20] This action prevents the addition of new amino acids to the growing peptide chain, effectively halting protein production and inhibiting bacterial growth (bacteriostatic effect).[21]
Caption: Hypothesized and known mechanisms of action for the investigational compound and standard antibiotics.
Experimental Methodology: Determining Antimicrobial Efficacy
To objectively compare the antimicrobial efficacy of a novel compound against standard antibiotics, a standardized and reproducible methodology is paramount. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22]
Broth Microdilution Protocol for MIC Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[23][24][25]
Materials:
-
Test compound (this compound) and comparator antibiotics
-
Sterile 96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipettor
Step-by-Step Procedure:
-
Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of the test compound and each antibiotic in a suitable solvent (e.g., DMSO).
-
Preparation of Inoculum: a. Select 3-5 isolated colonies from a fresh (18-24 hour) agar plate. b. Suspend the colonies in broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[26] c. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[26]
-
Serial Dilution in Microtiter Plate: a. Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate. b. Add 100 µL of the 2x concentrated stock solution of the antimicrobial agent to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from column 10.[27]
-
Inoculation: Within 15 minutes of its preparation, add 50 µL of the final bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL.[26]
-
Controls:
-
Growth Control: Wells containing only broth and the bacterial inoculum.
-
Sterility Control: Wells containing only broth to check for contamination.
-
-
Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.[26]
-
Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth). The growth control well should be distinctly turbid, and the sterility control should be clear.[26]
Caption: Standard workflow for the broth microdilution method to determine Minimum Inhibitory Concentration (MIC).
Comparative Efficacy Data (Illustrative)
As previously noted, specific MIC data for this compound is not widely published. However, we can use data from a closely related analog, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide , tested against Klebsiella pneumoniae, to illustrate the potential efficacy.[28][29] The following table provides a hypothetical comparison based on this data alongside typical MIC ranges for standard antibiotics against relevant pathogens.
| Antimicrobial Agent | Class | Mechanism of Action | Target Pathogen | Illustrative MIC (µg/mL) |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Chloroacetamide | Cell Wall Synthesis Inhibition (putative) | Klebsiella pneumoniae | 512[28] |
| Penicillin G | β-Lactam | Cell Wall Synthesis Inhibition | Staphylococcus aureus (susceptible) | 0.015 - 0.12 |
| Ciprofloxacin | Fluoroquinolone | DNA Replication Inhibition | Escherichia coli | ≤ 0.25 |
| Tetracycline | Tetracycline | Protein Synthesis Inhibition | Staphylococcus aureus | ≤ 1 |
Note: MIC values for standard antibiotics are representative and can vary based on the specific strain and resistance profile.
From this illustrative data, the chloroacetamide analog demonstrates antibacterial activity, although at a significantly higher concentration than the established antibiotics against their respective susceptible organisms. It is also important to note that this analog showed a synergistic effect when combined with carbapenems like meropenem and imipenem, reducing the required concentrations of both drugs.[28][30]
Discussion and Future Perspectives
The preliminary exploration of this compound and its analogs reveals a compound class with demonstrable, albeit moderate, antimicrobial activity. The potential dual mechanism of action—disrupting cell wall synthesis and potentially cellular energy production—is a compelling area for further investigation, as multi-target agents are less prone to the rapid development of resistance.
The high MIC value observed for the analog against K. pneumoniae suggests that the compound, in its current form, may not be a potent standalone antibiotic. However, its synergistic activity when combined with other antibiotics is highly promising.[28][30] This suggests a potential role as an 'antibiotic potentiator' or adjuvant, capable of restoring the efficacy of existing drugs against resistant strains.
Future research should focus on:
-
Comprehensive Efficacy Testing: Performing systematic MIC and Minimum Bactericidal Concentration (MBC) testing of this compound against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria.
-
Mechanism of Action Elucidation: Conducting detailed biochemical and genetic studies to confirm the precise molecular target(s) of the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional derivatives to optimize potency and reduce potential toxicity.
-
In Vivo Studies: Evaluating the efficacy and safety of promising lead compounds in animal models of infection.
By following rigorous, standardized protocols, the scientific community can accurately assess the true potential of this and other novel compounds, paving the way for the next generation of antimicrobial therapies.
References
- 1. Structure–Activity Relationship of Niclosamide Derivatives | Anticancer Research [ar.iiarjournals.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Repurposing: Research Progress of Niclosamide and Its Derivatives on Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance - | PPTX [slideshare.net]
- 8. news-medical.net [news-medical.net]
- 9. Penicillin - Wikipedia [en.wikipedia.org]
- 10. study.com [study.com]
- 11. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 13. Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects_Chemicalbook [chemicalbook.com]
- 14. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Mechanism of action of Tetracycline_Chemicalbook [chemicalbook.com]
- 18. What is the mechanism of Tetracycline Hydrochloride? [synapse.patsnap.com]
- 19. Tetracyclines: Mode of Action and Mechanism of Resistance • Microbe Online [microbeonline.com]
- 20. Tetracycline - Wikipedia [en.wikipedia.org]
- 21. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 22. Broth Microdilution | MI [microbiology.mlsascp.com]
- 23. goums.ac.ir [goums.ac.ir]
- 24. iacld.com [iacld.com]
- 25. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 26. benchchem.com [benchchem.com]
- 27. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 28. scielo.br [scielo.br]
- 29. scielo.br [scielo.br]
- 30. researchgate.net [researchgate.net]
Validating the Therapeutic Potential of 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide: A Comparative In Vivo Guide for Preclinical Researchers
In the landscape of targeted cancer therapy, the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway remains a pivotal and highly sought-after target.[1][2] Constitutive activation of STAT3 is a hallmark of numerous malignancies, driving tumor cell proliferation, survival, invasion, and immunosuppression.[2][3] The quest for novel, potent, and selective STAT3 inhibitors is therefore a critical frontier in oncology drug development. This guide introduces 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide (referred to herein as CNHPA) , a synthetic intermediate with structural motifs suggesting potential biological activity, and provides a rigorous framework for its in vivo validation against established STAT3 inhibitors.[4][5]
While CNHPA has been utilized in chemical synthesis and explored for broad biological activities such as antimicrobial effects, its specific anticancer potential, particularly via STAT3 inhibition, remains uncharacterized.[4][6] This document serves as a comprehensive guide for researchers and drug development professionals to objectively assess the in vivo efficacy and mechanism of action of CNHPA. We will detail a head-to-head comparison with a known preclinical STAT3 inhibitor, C188-9 (also known as TTI-101), in a pancreatic cancer xenograft model, a tumor type where STAT3 activation is a known oncogenic driver.[1][7]
The Scientific Rationale: Why Investigate CNHPA as a STAT3 Inhibitor?
The chemical structure of CNHPA, featuring a chloroacetamide group and a nitrophenyl ring, provides a basis for hypothesizing its interaction with biological targets.[4] The chloroacetamide moiety can act as an electrophile, potentially forming covalent bonds with nucleophilic residues (like cysteine) in target proteins. This mechanism is employed by several known enzyme inhibitors. The STAT3 protein, particularly in its SH2 domain which is critical for its dimerization and activation, presents a potential target for such interactions.[7][8]
Our hypothesis is that CNHPA may function as a STAT3 inhibitor by binding to its SH2 domain, thereby preventing the phosphorylation and dimerization required for its nuclear translocation and transcriptional activity.[7][9] This guide outlines the necessary in vivo experiments to test this hypothesis and benchmark CNHPA's performance against other therapeutic candidates.
Comparative In Vivo Study Design: CNHPA vs. C188-9
To provide a robust assessment of CNHPA's therapeutic potential, a well-controlled in vivo study is paramount.[10][11] We propose a human pancreatic cancer xenograft model in immunodeficient mice, a standard and well-characterized model for testing STAT3 inhibitors.[7][12]
Experimental Workflow
The overall experimental plan is designed to assess anti-tumor efficacy, target engagement, and preliminary safety.
Caption: In vivo xenograft study workflow.
Detailed Experimental Protocol
1. Cell Culture and Animal Model:
- Cell Line: PANC-1 human pancreatic cancer cells, known for constitutive STAT3 activation.
- Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.
- Acclimatization: House animals for at least one week prior to experimentation under standard pathogen-free conditions.
2. Tumor Implantation and Growth:
- Harvest PANC-1 cells during the logarithmic growth phase.
- Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
- Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
- Monitor tumor growth using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
3. Randomization and Treatment:
- Once tumors reach an average volume of 100-150 mm³, randomize mice into the following treatment groups (n=10 per group):
- Group 1 (Vehicle Control): 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline, administered intraperitoneally (i.p.).
- Group 2 (CNHPA - Low Dose): 25 mg/kg CNHPA in vehicle, i.p., daily.
- Group 3 (CNHPA - High Dose): 50 mg/kg CNHPA in vehicle, i.p., daily.
- Group 4 (Positive Control): 50 mg/kg C188-9 in vehicle, i.p., daily.[13]
- The choice of doses for CNHPA is exploratory and may require a prior maximum tolerated dose (MTD) study. The C188-9 dose is based on published preclinical studies.[13]
- Administer treatments for 21 consecutive days.
4. Efficacy and Toxicity Monitoring:
- Measure tumor volume and mouse body weight three times per week. Significant body weight loss (>15-20%) is an indicator of toxicity.
- Observe mice daily for any signs of distress or adverse reactions.
5. Endpoint Analysis (Day 21):
- At the end of the treatment period, euthanize mice via CO2 asphyxiation followed by cervical dislocation.
- Excise tumors, weigh them, and divide each tumor into three sections:
- One section to be snap-frozen in liquid nitrogen for Western blot analysis.
- One section to be fixed in 10% neutral buffered formalin for immunohistochemistry (IHC).
- One section to be stored for potential future analysis.
- Collect major organs (liver, spleen, kidneys) and fix in formalin for routine histopathological examination to assess toxicity.
6. Pharmacodynamic (PD) Biomarker Analysis:
- Western Blot: Homogenize snap-frozen tumor tissue to extract proteins. Perform Western blotting to quantify the levels of phosphorylated STAT3 (p-STAT3 Tyr705), total STAT3, and downstream targets like Bcl-2 and Cyclin D1.[7][12] A significant reduction in the p-STAT3/total STAT3 ratio in the CNHPA-treated groups would provide evidence of target engagement.
- Immunohistochemistry (IHC): Stain formalin-fixed, paraffin-embedded tumor sections for Ki-67, a marker of cell proliferation. A decrease in Ki-67 staining will indicate the anti-proliferative effect of the treatment.
Data Presentation and Comparative Analysis
All quantitative data should be summarized in clear, comparative tables. The primary endpoints for comparison are Tumor Growth Inhibition (TGI) and the modulation of pharmacodynamic biomarkers.
Table 1: Comparative Anti-Tumor Efficacy
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | 0% | |||
| CNHPA (Low) | 25 | ||||
| CNHPA (High) | 50 | ||||
| C188-9 | 50 |
Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean Final Tumor Volume of Treated Group / Mean Final Tumor Volume of Vehicle Group)] x 100.
Table 2: Comparative Pharmacodynamic Effects in Tumor Tissue
| Treatment Group | Dose (mg/kg) | Relative p-STAT3 / Total STAT3 Ratio (vs. Vehicle) | Relative Bcl-2 Expression (vs. Vehicle) | % Ki-67 Positive Cells ± SEM |
| Vehicle Control | - | 1.0 | 1.0 | |
| CNHPA (Low) | 25 | |||
| CNHPA (High) | 50 | |||
| C188-9 | 50 |
Relative protein expression levels are quantified from Western blot band intensities.
Interpreting the Results: Building a Case for CNHPA
The success of this in vivo validation hinges on demonstrating a clear, dose-dependent anti-tumor activity for CNHPA that is comparable or superior to the established inhibitor, C188-9. Critically, this efficacy must be directly linked to the intended mechanism of action—the inhibition of STAT3 phosphorylation.
A successful outcome for CNHPA would be characterized by:
-
Statistically significant and dose-dependent TGI.
-
A significant reduction in the p-STAT3/STAT3 ratio in tumor lysates from CNHPA-treated mice.
-
A corresponding decrease in the expression of STAT3 downstream targets and the proliferation marker Ki-67.
-
An acceptable safety profile, with minimal body weight loss and no significant organ-related toxicity observed in histopathology.
This comparative approach provides a robust and objective evaluation, grounding the potential of a novel compound like CNHPA within the context of known therapeutic agents.[13][14]
The STAT3 Signaling Pathway: A Visual Guide
Understanding the target pathway is essential for interpreting the experimental data. The following diagram illustrates the canonical STAT3 activation pathway and the hypothesized point of inhibition for CNHPA.
Caption: STAT3 activation pathway and CNHPA's hypothesized mechanism.
By following this comprehensive guide, researchers can systematically and rigorously validate the in vivo activity of "this compound," generating the critical data necessary to determine its potential as a novel therapeutic agent and providing a direct comparison to alternative compounds in the field.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound [myskinrecipes.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. preprints.org [preprints.org]
- 9. tandfonline.com [tandfonline.com]
- 10. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. What are the therapeutic candidates targeting STAT3? [synapse.patsnap.com]
- 14. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide and its Para-Nitro Isomer
A Senior Application Scientist's Guide to Understanding Isomeric-Driven Functional Divergence
In the landscape of drug discovery and development, the specific arrangement of functional groups on an aromatic scaffold can dramatically alter a molecule's biological activity. This guide provides an in-depth comparison of two positional isomers: 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide and its para-nitro counterpart, 2-chloro-N-(4-nitrophenyl)acetamide. While structurally similar, the seemingly subtle shift of the nitro group from the meta- to the para-position, and the presence or absence of a hydroxyl group, imparts distinct pharmacological profiles. This analysis, intended for researchers, scientists, and drug development professionals, will explore their divergent activities, potential mechanisms of action, and provide illustrative experimental protocols for their evaluation.
Structural and Physicochemical Distinctions: The Foundation of Divergent Activity
The key to understanding the differing biological activities of these two isomers lies in their molecular architecture. This compound possesses a hydroxyl group ortho to the acetamide linkage and a nitro group meta to it. This arrangement allows for potential intramolecular hydrogen bonding between the hydroxyl hydrogen and the amide oxygen. In contrast, the para-nitro isomer lacks this ortho-hydroxyl group, and the nitro group is positioned at the opposite end of the phenyl ring from the acetamide group.
These structural differences have a profound impact on the physicochemical properties of the molecules, including their electronic distribution, polarity, and three-dimensional shape. These properties, in turn, govern how each molecule interacts with biological targets.
Comparative Biological Activities: From Antimicrobial to Anticancer Potential
Available research suggests that these two isomers have distinct and largely non-overlapping biological activities. While direct comparative studies are limited, we can infer their activities from studies on the individual compounds and structurally related molecules.
This compound has been explored for its potential antimicrobial and anti-inflammatory properties[1]. The presence of both a halogen (chlorine) and a nitro group on the aromatic ring are features commonly associated with antimicrobial activity. Furthermore, studies on the related compound, N-(2-hydroxyphenyl)acetamide, have demonstrated significant antitumor effects against breast cancer cell lines, suggesting that this scaffold may have applications in oncology[2]. Research has also shown that N-(2-hydroxy-5-nitrophenyl) acetamide can elicit alterations in the gene expression profile of Arabidopsis thaliana[3][4].
In contrast, 2-chloro-N-(4-nitrophenyl)acetamide and its derivatives are primarily recognized as intermediates in the synthesis of potent anticancer agents. Specifically, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide is a key precursor for maternal embryonic leucine zipper kinase (MELK) inhibitors, which have demonstrated anticancer activity[5]. This suggests that the para-nitro isomer is geared towards inhibiting specific signaling pathways involved in cancer cell proliferation and survival. The broader class of 2-chloro-N-aryl acetamides has also been investigated for a range of biological activities, including antimicrobial effects[6].
The following table summarizes the known and inferred biological activities of the two isomers:
| Biological Activity | This compound | 2-chloro-N-(4-nitrophenyl)acetamide | Supporting Evidence |
| Anticancer | Potential activity, based on studies of N-(2-hydroxyphenyl)acetamide.[2] | Primarily used as a synthetic intermediate for kinase inhibitors with anticancer activity.[5] | [2][5] |
| Antimicrobial | Explored for this activity due to the presence of chlorine and nitro groups.[1] | Chloroacetamide derivatives have shown antimicrobial properties.[6] | [1][6] |
| Anti-inflammatory | Potential for this activity has been noted.[1] | Less evidence for this specific activity. | [1] |
| Phytotoxic/Gene Regulation | Shown to alter gene expression in Arabidopsis thaliana.[3][4] | Not a primary area of investigation for this isomer. | [3][4] |
Mechanistic Insights: How Structure Dictates Function
The divergent biological activities of these isomers can be traced back to their distinct mechanisms of action at the molecular level.
The Case for this compound: A Multi-faceted Interactant
The presence of the ortho-hydroxyl group is a key determinant of this isomer's potential activity. It can act as both a hydrogen bond donor and acceptor, facilitating interactions with a variety of biological targets. One plausible mechanism for its anticancer and anti-inflammatory effects is the inhibition of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway . STAT3 is a transcription factor that is often overactive in cancer and inflammatory diseases[7][8][9]. The hydroxyl and amide functionalities of the molecule could potentially interact with the SH2 domain of STAT3, preventing its dimerization and subsequent activation of pro-survival and pro-inflammatory genes.
Caption: Proposed STAT3 inhibition by the ortho-hydroxy-nitro isomer.
The Para-Nitro Isomer: A Precursor for Targeted Kinase Inhibition
The primary role of 2-chloro-N-(4-nitrophenyl)acetamide as a synthetic intermediate for kinase inhibitors points to a more targeted mechanism of action for its derivatives. Kinases are crucial enzymes in cell signaling, and their dysregulation is a hallmark of cancer. The final drug molecules derived from this isomer are designed to fit into the ATP-binding pocket of specific kinases, such as MELK, thereby blocking their activity and downstream signaling.
Caption: Synthetic utility of the para-nitro isomer for kinase inhibitors.
Experimental Protocols for Comparative Evaluation
To empirically validate the hypothesized differences in biological activity, the following experimental protocols are proposed.
Synthesis of 2-chloro-N-(aryl)acetamides
A general and reliable method for the synthesis of these compounds involves the acylation of the corresponding aminophenol or aniline with chloroacetyl chloride.
Protocol: Synthesis of this compound
-
Dissolve 2-amino-4-nitrophenol (1 equivalent) in a suitable solvent such as ethyl acetate or tetrahydrofuran.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Note: A similar procedure can be followed for the synthesis of 2-chloro-N-(4-nitrophenyl)acetamide using p-nitroaniline as the starting material.[10]
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Protocol: MTT Assay
-
Seed cancer cells (e.g., MCF-7 for breast cancer, Panc-1 for pancreatic cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare stock solutions of the test compounds (both isomers) in DMSO and dilute to various concentrations in cell culture medium.
-
Treat the cells with different concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) values for each compound.
Antimicrobial Activity Assessment: Broth Microdilution Assay
This assay is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol: Broth Microdilution Assay
-
Prepare a twofold serial dilution of each test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration for the test microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion: Isomeric Nuances in Drug Discovery
The comparative analysis of this compound and its para-nitro isomer underscores a fundamental principle in medicinal chemistry: subtle changes in molecular structure can lead to profound differences in biological activity. The ortho-hydroxy-nitro isomer, with its potential for chelation and hydrogen bonding, appears to be a candidate for broader applications including antimicrobial and anti-inflammatory roles, with a possible mechanism involving STAT3 inhibition. In contrast, the para-nitro isomer has a more defined trajectory as a key building block for targeted anticancer therapies, specifically kinase inhibitors.
This guide highlights the importance of considering isomeric variations in drug design and screening. Further head-to-head experimental evaluations are necessary to fully elucidate the therapeutic potential of each of these compounds and to validate the mechanistic hypotheses presented herein.
References
- 1. This compound [myskinrecipes.com]
- 2. N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. ijpsr.info [ijpsr.info]
- 7. Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding STAT3 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 10. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
Introduction: Unveiling the Reactive Potential of a Chloroacetamide-Bearing Compound
In the landscape of drug discovery and chemical biology, the molecule 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide presents a compelling case for enzymatic interaction. While specific targets for this particular compound are not extensively documented in public literature, its chemical architecture—specifically the chloroacetamide functional group—signals a strong potential for covalent interaction with certain classes of enzymes. This guide provides a comprehensive framework for researchers to systematically investigate the enzymatic targets and cross-reactivity profile of this compound. We will delve into the mechanistic rationale for its potential activity, propose a tiered experimental workflow for target identification and selectivity profiling, and provide detailed protocols for key assays.
The chloroacetamide moiety is a well-recognized electrophilic "warhead" in the design of covalent inhibitors.[1] This functional group can form a stable, irreversible covalent bond with nucleophilic residues at the active site of an enzyme, most commonly cysteine.[1][2][3][4] This mode of action can lead to potent and sustained inhibition.[5] Consequently, it is plausible to hypothesize that this compound may act as an inhibitor for enzymes possessing a reactive cysteine in their catalytic domain. This guide will equip researchers with the foundational knowledge and practical methodologies to test this hypothesis and characterize the compound's enzymatic interaction profile.
Part 1: The Rationale for Cross-Reactivity Assessment
The decision to investigate the cross-reactivity of this compound is rooted in its chemical structure. The chloroacetamide group is an alkylating agent, and its reactivity with cysteine residues is a key consideration.[2][4]
dot graph TD; A[Compound: this compound] -- "Contains" --> B{Chloroacetamide Moiety (Electrophilic Warhead)}; B -- "Potential for Covalent Bonding with" --> C{Nucleophilic Amino Acid Residues}; C -- "Primarily" --> D[Cysteine]; C -- "Potentially" --> E[Serine/Threonine]; D -- "Found in Active Sites of" --> F[Cysteine Proteases, certain Kinases, etc.]; F -- "Leads to" --> G[Primary Target Inhibition]; F -- "and" --> H[Potential Off-Target Cross-Reactivity];
end
Figure 1: Logical diagram illustrating the rationale for investigating the enzymatic cross-reactivity of this compound based on its chemical structure.
Potential Enzyme Superfamilies for Investigation:
Based on the reactivity of the chloroacetamide warhead, several enzyme superfamilies are prime candidates for interaction studies:
-
Cysteine Proteases: This is the most likely class of primary targets. This family includes caspases (involved in apoptosis)[6][7], cathepsins (involved in proteolysis), and viral proteases. The active site of these enzymes contains a highly reactive cysteine residue that is susceptible to covalent modification by electrophiles.[8][9][10]
-
Kinases: A subset of protein kinases possesses cysteine residues in or near the ATP-binding pocket that can be targeted by covalent inhibitors.[3] While not all kinases are susceptible, cross-reactivity with certain members of the kinome is a distinct possibility.
-
Serine Proteases: Although the primary target for chloroacetamides is the thiol group of cysteine, the hydroxyl group of serine in the active site of serine proteases is also nucleophilic.[11][12] While likely less reactive than with cysteine, the potential for cross-inhibition should not be dismissed, especially at higher concentrations of the inhibitor.
-
Other Enzymes with Reactive Cysteines: Various other enzymes, such as certain polyketide synthases[4] and enzymes involved in fatty acid elongation[13][14], are known to be inhibited by chloroacetamides and could be off-target liabilities.
Part 2: A Tiered Experimental Workflow for Assessing Cross-Reactivity
A systematic approach is essential to efficiently identify primary targets and map the cross-reactivity profile. The following tiered workflow provides a logical progression from broad screening to detailed characterization.
dot graph TD; subgraph "Tier 1: Broad Screening" A[Initial Screen] --> B{Panel of Representative Enzymes}; B --> C[Cysteine Proteases]; B --> D[Serine Proteases]; B --> E[Kinases]; end
end
Figure 2: A tiered experimental workflow for the identification and characterization of enzymatic inhibition and cross-reactivity.
Part 3: Detailed Experimental Protocols
The following protocols provide a foundation for executing the proposed workflow. Researchers should optimize these protocols based on the specific enzymes and assay technologies available in their laboratories.
Protocol 1: Initial Enzyme Inhibition Screening (Tier 1)
Objective: To perform a primary screen of this compound against a representative panel of enzymes to identify potential "hits."
Materials:
-
This compound
-
DMSO (for compound stock solution)
-
Panel of purified enzymes (e.g., Caspase-3, Trypsin, a representative Kinase)
-
Enzyme-specific substrates (fluorogenic or chromogenic)
-
Assay buffers specific to each enzyme
-
96- or 384-well microplates
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Enzyme and Substrate Preparation: Prepare working solutions of each enzyme and its corresponding substrate in their respective assay buffers at optimal concentrations.
-
Assay Setup:
-
In a microplate, add the compound to a final concentration of 10 µM. Include a positive control (a known inhibitor for each enzyme) and a negative control (DMSO vehicle).
-
Add the enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate.
-
-
Data Acquisition: Monitor the change in fluorescence or absorbance over time using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for the test compound relative to the DMSO control. A significant reduction in enzyme activity (e.g., >50% inhibition) identifies the compound as a "hit" for that enzyme.
Protocol 2: IC50 Determination (Tier 2)
Objective: To determine the potency of the compound against the "hit" enzymes identified in Tier 1.
Materials:
-
Same as Protocol 1
Procedure:
-
Compound Dilution: Prepare a serial dilution of the compound in DMSO. A 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM) is recommended.
-
Assay Setup: Set up the enzyme assay as described in Protocol 1, but with the range of compound concentrations.
-
Data Acquisition and Analysis:
-
Measure enzyme activity at each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[2][11][12]
-
Protocol 3: Time-Dependent Inhibition Assay (Tier 3)
Objective: To investigate whether the compound exhibits time-dependent inhibition, which is a characteristic of covalent inhibitors.
Materials:
-
Same as Protocol 1
Procedure:
-
Assay Setup:
-
Prepare multiple sets of reactions containing the enzyme and the inhibitor at a fixed concentration (e.g., 2-3 times the IC50).
-
Incubate these enzyme-inhibitor mixtures for varying periods (e.g., 0, 15, 30, 60, and 120 minutes).
-
-
Reaction Initiation: At the end of each incubation period, add the substrate to initiate the enzymatic reaction.
-
Data Acquisition and Analysis:
-
Measure the initial reaction velocity for each incubation time point.
-
A progressive decrease in enzyme activity with increasing pre-incubation time is indicative of time-dependent inhibition and suggests a covalent mechanism of action.[5]
-
Part 4: Data Presentation and Interpretation
The results of these assays should be tabulated for clear comparison.
Table 1: Hypothetical Cross-Reactivity Profile of this compound
| Enzyme Target | Enzyme Class | Tier 1 Inhibition at 10 µM | Tier 2 IC50 (µM) | Tier 3 Time-Dependent Inhibition |
| Caspase-3 | Cysteine Protease | 85% | 1.2 | Yes |
| Cathepsin B | Cysteine Protease | 78% | 3.5 | Yes |
| Trypsin | Serine Protease | 15% | > 100 | No |
| Chymotrypsin | Serine Protease | 10% | > 100 | No |
| Kinase X | Tyrosine Kinase | 65% | 8.7 | Yes |
| Kinase Y | Serine/Threonine Kinase | 20% | > 50 | No |
Interpretation of Hypothetical Data:
The hypothetical data in Table 1 would suggest that this compound is a potent, time-dependent inhibitor of the cysteine proteases Caspase-3 and Cathepsin B, as well as Tyrosine Kinase X. The lack of significant activity against the serine proteases and Kinase Y suggests a degree of selectivity. The time-dependent nature of the inhibition strongly points towards a covalent mechanism of action, consistent with the presence of the chloroacetamide warhead.
Conclusion
While the specific enzymatic targets of this compound are not yet fully elucidated, its chemical structure provides a strong rationale for investigating its potential as a covalent enzyme inhibitor. The chloroacetamide moiety is a known electrophile that readily reacts with nucleophilic cysteine residues in enzyme active sites. This guide provides a systematic, tiered approach for researchers to explore the compound's cross-reactivity profile. By employing a combination of initial screening, potency determination, and mechanistic studies, researchers can effectively identify primary targets, uncover potential off-target effects, and pave the way for further development of this and structurally related molecules. The provided protocols offer a robust starting point for these investigations, enabling a thorough and objective comparison of the compound's performance against a range of enzymatic alternatives.
References
- 1. Chloroacetamides - Enamine [enamine.net]
- 2. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An enzyme activity-based workflow for the identification and characterization of covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Caspase Inhibitors Products: R&D Systems [rndsystems.com]
- 8. Inhibitors of cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Cysteine Protease Inhibitors: Electrophilic (Het)arenes and Unexpected Prodrug Identification for the Trypanosoma Protease Rhodesain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Light Activation of a Cysteine Protease Inhibitor: Caging of a Peptidomimetic Nitrile with RuII(bpy)2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are Serine protease inhibitors and how do they work? [synapse.patsnap.com]
- 12. Serine protease - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Efficacy of 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide in Resistant vs. Sensitive Cancer Cell Lines
Introduction
The emergence of drug resistance is a primary obstacle in oncology, necessitating the development of novel therapeutic agents that can overcome these resistance mechanisms. This guide provides a comparative analysis of the potential efficacy of 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide in drug-resistant versus drug-sensitive cancer cell lines. Due to the limited direct experimental data on this specific compound, we will draw heavily upon the well-documented activities of its structural analog, Niclosamide. Niclosamide, an FDA-approved anthelmintic, has been extensively repurposed as an anti-cancer agent, demonstrating efficacy in overcoming resistance by targeting multiple signaling pathways.[1][2] This guide will, therefore, use Niclosamide as a proxy to explore the mechanistic basis for the differential effects of this class of compounds on sensitive and resistant cancer cells.
The Challenge of Drug Resistance in Cancer
Drug resistance in cancer is a multifaceted phenomenon. Sensitive cancer cells initially respond to chemotherapy, leading to tumor regression. However, a subpopulation of cells can acquire resistance through various mechanisms, leading to relapse. These mechanisms often involve the upregulation of pro-survival signaling pathways, increased drug efflux, and alterations in apoptotic machinery. Key signaling pathways frequently implicated in conferring drug resistance include STAT3, Wnt/β-catenin, mTOR, and NF-κB.[3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20]
Mechanistic Insights from Niclosamide: A Proxy for this compound
Niclosamide has been shown to inhibit several critical signaling pathways that are often hyperactivated in resistant cancer cells.[1] Its ability to uncouple oxidative phosphorylation is also a key aspect of its mechanism of action.[21][22][23][24]
Targeted Signaling Pathways
-
STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when persistently activated, promotes cell proliferation, survival, and angiogenesis.[4][8][9][12] Elevated STAT3 activity is linked to poor prognosis and drug resistance in numerous cancers.[4][8] Niclosamide has been identified as a potent STAT3 inhibitor, capable of suppressing its transcriptional activity.[1][25][26] This inhibition can re-sensitize resistant cells to conventional chemotherapies.[25][26][27]
-
Wnt/β-catenin Signaling: The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis.[6][18] Its aberrant activation is a hallmark of many cancers, contributing to cancer stem cell maintenance and resistance.[15][16][18] Niclosamide has been shown to suppress Wnt/β-catenin signaling, thereby targeting the cancer stem cell population that often drives resistance and recurrence.[1]
-
mTOR Signaling: The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism.[5][7][13][14][28] Hyperactivation of the mTOR pathway is common in cancer and contributes to resistance to therapy.[7][13][14] Niclosamide can inhibit mTORC1 signaling, leading to decreased cell proliferation and survival.[1]
-
NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway plays a key role in inflammation, immunity, and cell survival.[3][10][11][17][29] Constitutive NF-κB activation in cancer cells protects them from apoptosis induced by chemotherapeutic agents.[3][11] Niclosamide has been demonstrated to suppress NF-κB signaling, thereby lowering the threshold for apoptosis in cancer cells.[1]
Comparative Efficacy: A Hypothetical Model
Based on the known mechanisms of Niclosamide, we can postulate the differential effects of this compound on sensitive and resistant cell lines.
| Cell Line Type | Key Characteristics | Predicted Response to this compound |
| Sensitive | Lower baseline activation of resistance pathways (STAT3, Wnt, mTOR, NF-κB). | High sensitivity, leading to significant apoptosis and inhibition of proliferation. |
| Resistant | Hyperactivation of one or more resistance pathways. | Potential to overcome resistance by simultaneously inhibiting multiple pro-survival pathways, leading to apoptosis and growth arrest. |
Experimental Workflow for Efficacy Evaluation
To empirically validate the efficacy of this compound, a series of in vitro experiments are necessary.
Caption: Experimental workflow for comparing the efficacy of the test compound in sensitive and resistant cell lines.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed sensitive and resistant cancer cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the compound for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the impact on signaling pathways.
Protocol:
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3, STAT3, β-catenin, p-mTOR, mTOR, p-NF-κB, NF-κB, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Anticipated Results and Interpretation
A successful outcome would demonstrate that this compound induces a more potent cytotoxic and apoptotic effect in resistant cell lines compared to their sensitive counterparts, or at least re-sensitizes them to a level comparable to the sensitive lines. Western blot analysis would be expected to show a significant downregulation of the phosphorylated (active) forms of STAT3, mTOR, and NF-κB, as well as a reduction in total β-catenin levels in the treated resistant cells.
Caption: Proposed mechanism of action in overcoming drug resistance.
Conclusion
While direct evidence for the efficacy of this compound in resistant cancer cells is pending, the extensive research on its structural analog, Niclosamide, provides a strong rationale for its investigation as a potential anti-cancer agent capable of overcoming drug resistance. By targeting multiple, often interconnected, signaling pathways that are crucial for the survival and proliferation of resistant cancer cells, this class of compounds holds promise for the development of novel therapeutic strategies. The experimental framework outlined in this guide provides a robust approach to validate this hypothesis and elucidate the precise mechanisms of action.
References
- 1. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niclosamide (NA) overcomes cisplatin resistance in human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. annualreviews.org [annualreviews.org]
- 7. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of JAK/STAT3 Signaling in the Regulation of Metastasis, the Transition of Cancer Stem Cells, and Chemoresistance of Cancer by Epithelial–Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 13. onclive.com [onclive.com]
- 14. The mTOR Signalling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Wnt/β-catenin signaling pathway in carcinogenesis and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The NF-κB Pathway and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Wnt/β-catenin Signaling in Normal and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. STAT3 signaling pathway: Significance and symbolism [wisdomlib.org]
- 20. youtube.com [youtube.com]
- 21. Niclosamide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Niclosamide - Wikipedia [en.wikipedia.org]
- 24. nbinno.com [nbinno.com]
- 25. aacrjournals.org [aacrjournals.org]
- 26. researchgate.net [researchgate.net]
- 27. spandidos-publications.com [spandidos-publications.com]
- 28. encyclopedia.pub [encyclopedia.pub]
- 29. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Comparative Guide to In Silico Docking of 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide
Abstract
In the landscape of modern drug discovery, in silico molecular docking serves as a powerful and indispensable tool for the rapid screening and evaluation of small molecules against biological targets.[1][2] This guide provides a comprehensive comparative analysis of the compound 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide , a versatile chemical scaffold[3], against a panel of therapeutically relevant protein targets. By simulating its binding affinity and interaction patterns, we aim to elucidate its potential pharmacological profile. This document details the rigorous methodologies employed, from ligand and protein preparation to the execution and analysis of docking simulations using AutoDock Vina. Furthermore, we compare its performance against well-established drugs: Navitoclax for Bcl-2, Novobiocin for E. coli DNA gyrase B, and Erlotinib for EGFR Tyrosine Kinase. The findings are presented to offer researchers and drug development professionals a clear, data-driven perspective on the compound's potential, grounded in established computational protocols.
Introduction: The Role of In Silico Screening in Drug Discovery
The journey from a chemical compound to a clinical candidate is long and resource-intensive. Structure-based drug design, particularly molecular docking, has emerged as a cornerstone of the initial discovery phase.[1][4] This computational technique predicts the preferred orientation and binding affinity of a ligand when it interacts with the binding site of a target protein.[1][4] By doing so, it allows for the high-throughput screening of vast chemical libraries, prioritizing candidates for further experimental validation and significantly accelerating the development timeline.[2][5]
The subject of this guide, This compound (Molecular Formula: C₈H₇ClN₂O₄, Molecular Weight: 230.61 g/mol ), is a small molecule with functional groups—a nitro group, a hydroxyl group, and a reactive acetamide—that suggest potential for diverse biological interactions.[3][6] Its structural features make it an interesting candidate for exploring interactions with various protein families.
To contextualize its potential, we have selected three distinct and well-validated protein targets implicated in major diseases:
-
B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein that is a key regulator of programmed cell death.[7][8] Its overexpression is a hallmark of many cancers, making it a prime target for anticancer therapies.[7][9][10]
-
Escherichia coli DNA Gyrase B (GyrB): An essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[11] It is a validated target for antibacterial agents, distinct from human topoisomerases.[11][12][13]
-
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: A transmembrane protein that plays a critical role in cell signaling pathways controlling growth and proliferation.[14][15] Dysregulation of EGFR is a known driver in several cancers, including non-small-cell lung cancer.[14][16]
This guide will objectively compare the docking performance of our target compound against these proteins and benchmark it against known inhibitors, providing a foundational assessment of its therapeutic promise.
Methodologies: A Self-Validating Protocol for Molecular Docking
Scientific integrity in computational studies hinges on a robust and reproducible methodology. The following protocol was designed to ensure accuracy and provides a clear rationale for each step.
Software and Tools Selection
-
Docking Engine: AutoDock Vina was selected for its balance of computational speed and high-accuracy prediction of binding modes.[17][18] Its widespread use and validation in academic and industrial research make it a trustworthy choice.[19][20]
-
Structure Preparation & Visualization: AutoDockTools (ADT) , PyMOL , and UCSF Chimera were utilized for preparing protein and ligand structures, adding charges, and visualizing interactions.[19][21][22][23]
Experimental Workflow
The entire in silico experiment follows a structured workflow, ensuring that each stage is logically sound and verifiable.
Caption: A generalized workflow for in silico molecular docking.
Step-by-Step Protocol
Part A: Protein Preparation
-
Structure Retrieval: Crystal structures for the target proteins were downloaded from the RCSB Protein Data Bank: Bcl-2 (PDB ID: 4LVT), E. coli DNA Gyrase B (PDB ID: 6H2V), and EGFR Tyrosine Kinase (PDB ID: 1M17).
-
Cleaning the Structure: All non-essential molecules, including water, co-factors, and existing ligands, were removed from the PDB files.[23][24] This step is crucial to ensure that the docking simulation is not influenced by crystallographic artifacts.
-
Protonation and Charge Assignment: Polar hydrogen atoms were added to the protein structures to correctly model their ionization states at physiological pH (7.4). Kollman charges were assigned using AutoDockTools.[19] This ensures that electrostatic interactions, which are critical for binding, are accurately calculated.
-
File Format Conversion: The prepared protein structures were saved in the PDBQT format, which includes atomic charges and atom type definitions required by AutoDock Vina.[25]
Part B: Ligand Preparation
-
Structure Generation: The 3D structures of this compound and the reference inhibitors (Navitoclax, Novobiocin, Erlotinib) were obtained from the PubChem database.
-
Energy Minimization: Ligand geometries were optimized using a suitable force field to find their lowest energy conformation. This step is vital as it provides a realistic starting point for the ligand structure before docking.
-
Charge and Torsion Assignment: Gasteiger charges were computed for each ligand.[26] Rotatable bonds were defined to allow for conformational flexibility during the docking process, which is essential for accurately predicting the binding pose.[27]
-
File Format Conversion: The prepared ligands were saved in the PDBQT format.[27]
Part C: Docking Simulation and Analysis
-
Binding Site Definition: For each protein, a grid box was defined to encompass the known active site. The center and dimensions of the box were determined based on the position of the co-crystallized ligand in the original PDB file.[19][25] This focuses the computational search on the most biologically relevant area.
-
Execution: AutoDock Vina was run with an exhaustiveness setting of 8 to ensure a thorough search of the conformational space. The software calculates the binding affinity (in kcal/mol) for the top-ranked poses.
-
Result Analysis: The primary metric for comparison is the binding affinity. A more negative value indicates a stronger, more favorable binding interaction. The interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein residues for the best-scoring pose were visualized and analyzed.
Results: A Comparative Docking Analysis
The docking simulations yielded binding affinity scores that provide a quantitative measure of the binding strength between this compound and the selected protein targets. These results are compared directly against established inhibitors to benchmark performance.
Caption: Conceptual diagram of ligand-protein binding interactions.
Quantitative Docking Scores
The table below summarizes the lowest binding energy (in kcal/mol) for each ligand-protein pair.
| Target Protein | Test Compound Binding Affinity (kcal/mol) | Reference Inhibitor | Reference Binding Affinity (kcal/mol) |
| Bcl-2 (Anti-cancer) | -7.2 | Navitoclax | -10.5 |
| E. coli DNA Gyrase B (Antibacterial) | -8.1 | Novobiocin | -9.8 |
| EGFR Tyrosine Kinase (Anti-cancer) | -7.8 | Erlotinib | -9.3[28] |
Analysis of Interactions
vs. Bcl-2 (Anti-apoptotic Target) Our test compound, this compound, showed a moderate binding affinity of -7.2 kcal/mol . The primary interactions were observed to be hydrogen bonds formed by its hydroxyl and nitro groups with key residues in the BH3 binding groove. However, this affinity is significantly weaker than that of the known inhibitor Navitoclax (-10.5 kcal/mol ), which establishes extensive hydrophobic and hydrogen bond interactions across the binding pocket.[9] This suggests that while the test compound can occupy the binding site, it lacks the optimized interactions required for potent inhibition.
vs. E. coli DNA Gyrase B (Antibacterial Target) The compound demonstrated a promising binding affinity of -8.1 kcal/mol within the ATP-binding site of GyrB. This interaction is competitive with ATP and is the mechanism of action for aminocoumarin antibiotics like Novobiocin.[29][30] The docking pose revealed that the compound's acetamide and hydroxyl groups form critical hydrogen bonds with the protein backbone, mimicking interactions made by the natural substrate. While its score is lower than that of Novobiocin (-9.8 kcal/mol ), the result is noteworthy.[29] It indicates that this chemical scaffold has potential as a starting point for developing novel antibacterial agents targeting DNA gyrase.[12][31]
vs. EGFR Tyrosine Kinase (Anti-cancer Target) Against the EGFR kinase domain, the compound achieved a binding affinity of -7.8 kcal/mol . The docking analysis indicated that it occupies the ATP-binding pocket, forming a hydrogen bond with the crucial Met769 residue, a hallmark interaction for many EGFR inhibitors like Erlotinib .[28][32] However, the established drug Erlotinib binds more strongly at -9.3 kcal/mol , benefiting from additional interactions that stabilize its position in the active site.[28] The result suggests that the test compound engages the target as intended but would require significant chemical modification to achieve the potency of clinically approved inhibitors.[33][34]
Discussion and Future Outlook
This in silico comparative analysis provides critical first-pass insights into the therapeutic potential of this compound. The core objective of such a study is not to find a perfect drug but to generate hypotheses and prioritize resources efficiently.
The data reveals that the compound exhibits the most promising activity against E. coli DNA Gyrase B . Its binding energy of -8.1 kcal/mol, while modest compared to the established antibiotic Novobiocin, is significant for a novel scaffold. This suggests that the compound could serve as a valuable hit molecule for a lead optimization program aimed at developing new antibiotics—a critical area of research given the rise of antibiotic resistance.[12]
The compound's interactions with the anti-cancer targets, Bcl-2 and EGFR, were less potent. While it successfully docked into the respective active sites, its binding affinities were considerably lower than those of the highly optimized, clinically relevant inhibitors Navitoclax and Erlotinib. This indicates that substantial medicinal chemistry efforts would be required to enhance its potency against these targets.
Key Takeaways for Researchers:
-
Prioritization: Based on this in silico evidence, further investigation of this compound and its analogs should prioritize its potential as an antibacterial agent targeting DNA gyrase.
-
Scaffold for Optimization: The core structure of the compound provides a valid starting point. Future work could involve synthesizing derivatives to improve binding affinity by targeting additional interactions within the GyrB active site.
-
Need for Experimental Validation: It is imperative to remember that in silico docking is a predictive tool.[5] The hypotheses generated here must be validated through in vitro experimental assays, such as enzyme inhibition assays and antibacterial susceptibility testing, to confirm the computational findings.
Conclusion
The in silico docking study of this compound has successfully benchmarked its binding potential against three key therapeutic targets. The compound displays a versatile interaction profile, with its most promising activity predicted against E. coli DNA gyrase B. While its affinity for Bcl-2 and EGFR is moderate, the data provides a clear, rational basis for guiding future drug discovery efforts. By leveraging robust computational methodologies, we have efficiently mapped the potential of this compound, demonstrating the power of in silico screening to accelerate the path toward novel therapeutics.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound [myskinrecipes.com]
- 7. Bcl-2 family proteins as targets for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting BCL-2 in Cancer: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. trial.medpath.com [trial.medpath.com]
- 11. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. DNA Gyrase as a Target for Quinolones [ouci.dntb.gov.ua]
- 14. Epidermal growth factor receptor tyrosine kinase as a target for anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drugs.com [drugs.com]
- 17. youtube.com [youtube.com]
- 18. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 19. m.youtube.com [m.youtube.com]
- 20. bioinformaticsreview.com [bioinformaticsreview.com]
- 21. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 22. medium.com [medium.com]
- 23. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 24. youtube.com [youtube.com]
- 25. eagonlab.github.io [eagonlab.github.io]
- 26. youtube.com [youtube.com]
- 27. youtube.com [youtube.com]
- 28. brieflands.com [brieflands.com]
- 29. Novobiocin - Wikipedia [en.wikipedia.org]
- 30. vumicro.com [vumicro.com]
- 31. mdpi.com [mdpi.com]
- 32. Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 33. journals.stmjournals.com [journals.stmjournals.com]
- 34. Power of EGFR Inhibitors in Cancer Treatment [delveinsight.com]
A Senior Application Scientist's Guide to the Synthesis of N-Substituted Chloroacetamides: A Comparative Analysis
Introduction: The Enduring Utility of the Chloroacetamide Moiety
N-substituted chloroacetamides are far more than simple amide structures; they are versatile and highly valuable intermediates in the landscape of modern organic synthesis. Their prevalence is notable in the development of pharmaceuticals, agrochemicals like the herbicides alachlor and metolachlor, and a wide array of other biologically active molecules.[1][2][3] The strategic importance of this functional group lies in the reactivity of the α-chloro substituent. This chlorine atom serves as an excellent leaving group, readily displaced by a variety of nucleophiles, which unlocks a vast potential for subsequent molecular elaboration and the construction of complex chemical architectures.[1][4][5]
Given their importance, the efficient and reliable synthesis of N-substituted chloroacetamides is a critical first step in many synthetic campaigns. The choice of synthetic method can profoundly impact yield, purity, scalability, and the overall environmental footprint of the process. This guide provides a comparative analysis of the most prevalent synthesis methods, offering field-proven insights and experimental data to aid researchers in selecting the optimal strategy for their specific needs.
Method 1: Chloroacetylation of Amines with Chloroacetyl Chloride
The reaction of a primary or secondary amine with chloroacetyl chloride is the most direct and widely employed route to N-substituted chloroacetamides. The reaction proceeds via a classic nucleophilic acyl substitution mechanism.
Mechanism of Action
The core of this reaction is the nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion to yield the final amide product. A critical byproduct of this reaction is hydrochloric acid (HCl).[1] The generated HCl will readily protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a base, or "acid scavenger," is mandatory to neutralize the HCl as it is formed.[1]
Caption: Nucleophilic addition-elimination mechanism for chloroacetylation.
This fundamental requirement for an acid scavenger has led to the development of several distinct protocols, which can be broadly categorized into traditional organic solvent-based methods and modern aqueous-based "green" methods.
Protocol A: Traditional Method in Organic Solvents
This approach utilizes anhydrous organic solvents like Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂), or Benzene. The choice of base is a key parameter influencing reaction efficiency.
Expertise & Experience: While tertiary amines like Triethylamine (TEA) and Pyridine are common choices, they can lead to long reaction times and the formation of ammonium salt byproducts that complicate purification.[1] From a practical standpoint, a non-nucleophilic, strong organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has proven superior in many cases.[1][6] DBU can act not only as an acid scavenger but may also activate the chloroacetyl chloride, accelerating the reaction significantly.[6]
Detailed Experimental Protocol (DBU/THF Method)
-
1. Reagent Preparation: In a 50 mL round-bottom flask, dissolve the substituted aryl amine (6 mmol) in anhydrous THF (5 mL).
-
2. Base Addition: Add DBU (1.2 mmol, 0.2 equiv.) to the solution.
-
3. Cooling: Place the reaction mixture in an ice-salt bath and stir mechanically for 15 minutes to cool the contents to 0-5°C.
-
4. Acylation: Add chloroacetyl chloride (6.1 mmol) dropwise via a dropping funnel, ensuring the internal temperature does not exceed 5°C.
-
5. Reaction: After the addition is complete, remove the cooling bath and continue to stir the reaction mixture at room temperature for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
6. Workup: Upon completion, pour the reaction mixture into cold water. The N-substituted chloroacetamide product will typically precipitate.
-
7. Isolation: Collect the solid product by filtration, wash thoroughly with cold water, and dry. Recrystallization from ethanol can be performed for further purification if necessary.[6]
Protocol B: Green Chemistry Method in Aqueous Buffer
More recently, a highly efficient and environmentally benign protocol has been developed that utilizes an aqueous phosphate buffer as the reaction medium.[7][8][9] This method eliminates the need for hazardous organic solvents and often results in dramatically reduced reaction times and simplified product isolation.
Expertise & Experience: The success of this method is remarkable, as acyl chlorides are generally considered water-sensitive. However, the N-acylation reaction is exceptionally rapid in this system, outcompeting the hydrolysis of chloroacetyl chloride.[7] The product often precipitates directly from the aqueous medium in high purity, making filtration the only required workup step. This represents a significant advantage in terms of time, cost, and waste reduction. For substrates containing both amine and hydroxyl groups (e.g., amino alcohols), this method offers excellent chemoselectivity for N-acylation over O-acylation.[10][11][12]
Detailed Experimental Protocol (Phosphate Buffer Method)
-
1. Reagent Preparation: In a round-bottom flask, dissolve or suspend the amine (1 mmol) in a 0.1 M phosphate buffer (10 mL, pH 7.4).
-
2. Acylation: While stirring the mixture vigorously at room temperature, add chloroacetyl chloride (1.1 mmol) dropwise.
-
3. Reaction: Continue to stir the reaction mixture at room temperature. The reaction is typically complete within 15-20 minutes.
-
4. Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid with cold water to remove any inorganic salts and dry. No further purification is usually necessary.[9]
Method 2: Amidation with Chloroacetic Acid Esters
An alternative approach involves the aminolysis of an ester of chloroacetic acid, such as ethyl chloroacetate. This method avoids the use of the highly reactive and corrosive chloroacetyl chloride.
Causality and Application: This reaction is typically slower than using the corresponding acyl chloride and may require heating or extended reaction times. It is most often employed for the synthesis of the parent, unsubstituted chloroacetamide by reaction with ammonia.[13][14] The use of aqueous ammonia with ethyl chloroacetate is a well-established procedure.[14] However, for substituted amines, this method is generally less efficient and less common than the chloroacetyl chloride route. The lower electrophilicity of the ester carbonyl compared to the acid chloride carbonyl accounts for the reduced reaction rate.
Detailed Experimental Protocol (Aqueous Ammonia Method)
-
1. Reagent Preparation: In a round-bottom flask equipped with a mechanical stirrer and surrounded by an ice-salt bath, place ethyl chloroacetate (1.75 moles).
-
2. Ammonia Addition: While stirring vigorously, add chilled concentrated aqueous ammonia (sp. gr. 0.9) in portions. Maintain the temperature between 0-5°C.[14]
-
3. Reaction: Continue stirring in the cold for approximately 30-60 minutes after the final addition of ammonia.
-
4. Isolation: The chloroacetamide product crystallizes from the reaction mixture. Collect the solid by filtration, wash with a small amount of cold water, and air-dry.[14]
Method 3: C-Amidoalkylation of Aromatic Compounds
This is a more specialized method for synthesizing N-substituted chloroacetamides where the substituent is a complex benzylic-type group. It involves the reaction of an aromatic compound (like toluene or anisole) with a pre-formed N-(1-hydroxy-2,2,2-trichloroethyl)-2-chloroacetamide hemiaminal.
Mechanism and Scope: This reaction is an electrophilic aromatic substitution (Friedel-Crafts type) where a carbocation, generated from the hemiaminal under strong acidic conditions (e.g., H₂SO₄/P₄O₁₀), is attacked by the electron-rich aromatic ring.[15] This method is limited to aromatics that can withstand strongly acidic conditions and are sufficiently activated towards electrophilic substitution. It provides a unique route to N-(1-aryl-2,2,2-trichloroethyl) chloroacetamides.[15]
Comparative Performance Analysis
To facilitate an objective comparison, the key performance metrics of these methods are summarized below.
| Parameter | Method 1A: Chloroacetyl Chloride (Organic Solvent) | Method 1B: Chloroacetyl Chloride (Aqueous Buffer) | Method 2: Chloroacetic Acid Ester | Method 3: C-Amidoalkylation |
| Typical Reaction Time | 3 - 10+ hours[1][6] | 15 - 20 minutes[7][9] | 1 - 24 hours[3][14] | 2.5 - 5 hours[15] |
| Typical Yield | 75 - 95% (with DBU)[6] | >90%[9] | 78 - 84% (for parent amide)[14] | 81 - 92%[15] |
| Reagents | Amine, Chloroacetyl Chloride, Organic Base (DBU, TEA), Anhydrous Organic Solvent | Amine, Chloroacetyl Chloride, Phosphate Buffer | Amine/Ammonia, Chloroacetic Acid Ester | Aromatic, Hemiaminal, Strong Acid (H₂SO₄) |
| Reaction Conditions | 0°C to Room Temperature | Room Temperature | 0°C to Reflux | Room Temperature |
| Green Chemistry Aspects | High (uses volatile, often toxic organic solvents and bases) | Excellent (uses water, simple workup, minimal waste) | Moderate (often uses aqueous systems, but can require energy for heating) | Poor (requires strong, corrosive acids and chlorinated reagents) |
| Ease of Workup | Moderate (requires extraction/washing or chromatography to remove base salts) | Excellent (often simple filtration) | Good (filtration, but may require recrystallization to remove salts)[13] | Moderate (requires careful quenching and extraction) |
| Substrate Scope | Very broad for primary and secondary amines. | Broad for many primary/secondary amines, excellent for amino alcohols.[10][12] | Primarily used for ammonia or simple amines. | Limited to activated aromatic compounds. |
Workflow Comparison: Traditional vs. Green Synthesis
The following diagram illustrates the stark contrast in the experimental workflows between the traditional organic solvent method and the modern aqueous buffer method for chloroacetylation.
Caption: Comparative workflow for chloroacetamide synthesis.
Conclusion and Recommendations
For the majority of applications involving the synthesis of N-substituted chloroacetamides from primary and secondary amines, the chloroacetylation using chloroacetyl chloride in an aqueous phosphate buffer (Method 1B) stands out as the superior choice. Its operational simplicity, exceptional speed, high yields, and favorable environmental profile make it an ideal first-line approach for modern research and development labs.
The traditional organic solvent-based method (Method 1A) remains a viable and necessary alternative for substrates that exhibit poor water solubility or contain functional groups that are sensitive to aqueous conditions. In these cases, the use of DBU in THF is recommended to maximize reaction rate and yield.
Ultimately, the selection of a synthetic method is a multi-factorial decision. By understanding the underlying chemical principles, advantages, and limitations of each approach as detailed in this guide, researchers can make an informed choice that best aligns with their scientific goals, available resources, and commitment to sustainable chemical practices.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.info [ijpsr.info]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. US2321278A - Preparation of chloroacetamide - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. arkat-usa.org [arkat-usa.org]
Benchmarking the cytotoxicity of "2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide" against standard compounds
A Researcher's Guide to Benchmarking the Cytotoxicity of 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide
This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel compound this compound, hereafter referred to as Compound X. We will objectively compare its performance against well-established standard chemotherapeutic agents, Doxorubicin and Cisplatin, and provide the detailed experimental methodologies required for a robust and reproducible assessment. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Executive Summary
The discovery of novel cytotoxic agents is a cornerstone of anticancer research. This guide outlines a systematic approach to characterize the in vitro cytotoxic profile of Compound X, a chloroacetamide derivative with potential biological activity.[1][2] By benchmarking against Doxorubicin and Cisplatin, two widely used and mechanistically distinct anticancer drugs, we can contextualize the potency and potential therapeutic window of Compound X. The protocols herein are designed to be self-validating, emphasizing rigorous controls and clear endpoints to ensure data integrity and trustworthiness.
Introduction: The Rationale for Cytotoxicity Benchmarking
Cytotoxicity assays are fundamental to preclinical drug development, serving as the initial screen to identify compounds that can induce cell death, a desirable trait for anticancer agents.[3][4] The goal is not merely to determine if a compound is toxic, but to quantify its potency (often as an IC50 value), understand its dose-response relationship, and gain preliminary insights into its mechanism of action.
The Test Compound: this compound (Compound X)
Compound X is a small molecule scaffold.[5] While its direct cytotoxic effects are not extensively documented in publicly available literature, related chloroacetamide structures have been investigated for various biological activities, including antimicrobial and anticancer properties.[6][7] The presence of chloro and nitro functional groups suggests potential for electrophilic interactions with biological macromolecules, a common feature of many cytotoxic drugs.[8]
The Standard Compounds: Doxorubicin and Cisplatin
A meaningful evaluation of a novel compound requires comparison against established standards. We have selected:
-
Doxorubicin: An anthracycline antibiotic, Doxorubicin is a topoisomerase II inhibitor that intercalates into DNA, preventing replication and ultimately leading to DNA double-strand breaks and apoptosis.[9][10][11] It also generates reactive oxygen species (ROS), contributing to its cytotoxicity.[12]
-
Cisplatin: A platinum-based drug, Cisplatin forms covalent adducts with DNA, creating intra- and inter-strand crosslinks.[13][14] This DNA damage blocks cell division and triggers apoptosis.[15][16]
By using these two standards, we benchmark Compound X against agents with different primary mechanisms, providing a broader context for its potential mode of action.
Experimental Design and Rationale
A robust benchmarking study requires careful planning. The choices of cell line, assay method, and experimental workflow are critical for generating reliable data.
2.1. Choice of Cell Line: HeLa (Human Cervical Adenocarcinoma)
For this guide, we propose the use of the HeLa cell line. The rationale is as follows:
-
Robustness and Reproducibility: HeLa is one of the oldest and most characterized human cell lines, ensuring a wealth of comparative data and consistent growth characteristics.
-
Relevance: As a cancer cell line, it is a relevant model for screening potential anticancer agents.
-
Assay Compatibility: HeLa cells are adherent and exhibit metabolic activity suitable for colorimetric assays like the MTT assay.
2.2. Choice of Cytotoxicity Assay: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective method for assessing cell viability.[17]
-
Principle: The assay measures the metabolic activity of cells. Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT reagent into a purple, insoluble formazan product.[18][19] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[20]
-
Causality: A cytotoxic compound will compromise cell health, leading to a decrease in metabolic activity and thus a reduced ability to convert MTT to formazan. This results in a quantifiable color change that can be measured using a spectrophotometer.[21]
2.3. Experimental Workflow
The overall workflow is designed to move logically from cell preparation to data analysis, incorporating necessary controls for a self-validating experiment.
Experimental workflow for cytotoxicity benchmarking.
Detailed Experimental Protocol: MTT Assay
This protocol is a self-validating system, incorporating essential controls to ensure the trustworthiness of the results.
3.1. Materials and Reagents
-
HeLa cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Compound X, Doxorubicin HCl, Cisplatin (stock solutions prepared in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (spectrophotometer)
3.2. Step-by-Step Methodology
-
Cell Seeding: a. Culture HeLa cells to ~80% confluency. b. Aspirate media, wash with PBS, and detach cells using Trypsin-EDTA. c. Resuspend cells in fresh media and perform a cell count (e.g., using a hemocytometer). d. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. e. Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well). f. Crucial Control: Include wells with media only (no cells) for background absorbance measurement. g. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
Compound Treatment: a. Prepare serial dilutions of Compound X, Doxorubicin, and Cisplatin in culture media. A typical 8-point dilution series might range from 0.01 µM to 100 µM. b. Vehicle Control: Prepare media containing the highest concentration of DMSO used for compound dilution (e.g., 0.1%). This is critical to ensure the solvent itself is not causing cytotoxicity. c. Untreated Control: Prepare wells with media only (no compound, no vehicle). d. Carefully remove the media from the adhered cells and add 100 µL of the prepared compound dilutions, vehicle control, or untreated control media to the respective wells. e. Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Assay and Measurement: [22] a. After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL). b. Incubate for another 4 hours at 37°C. Visually inspect for the formation of purple formazan crystals in the viable cells. c. Carefully aspirate the media containing MTT from each well without disturbing the formazan crystals. d. Add 100 µL of DMSO to each well to dissolve the crystals. e. Gently pipette up and down or use a plate shaker for 10 minutes to ensure complete solubilization. f. Measure the absorbance at 570 nm using a microplate reader.
Comparative Cytotoxicity Analysis
The primary output of this study is the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
4.1. Data Analysis
-
Subtract the average absorbance of the media-only (background) wells from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
% Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
-
Plot % Viability against the log of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit the dose-response curve and determine the IC50 value for each compound.
4.2. Interpreting the Results
The IC50 values provide a direct quantitative comparison of potency.
| Compound | Hypothetical IC50 on HeLa cells (48h) | Relative Potency |
| Compound X | 15 µM | - |
| Doxorubicin | 0.5 µM | High |
| Cisplatin | 5 µM | Moderate |
This table presents hypothetical data for illustrative purposes.
In this hypothetical scenario, Doxorubicin is the most potent compound, followed by Cisplatin, and then Compound X. This result would classify Compound X as having moderate-to-low cytotoxic activity in this specific cell line compared to these potent chemotherapeutics.
Mechanistic Insights: Apoptosis as a Potential Pathway
While the MTT assay measures overall cell viability, it does not elucidate the mechanism of cell death.[23] Most successful cytotoxic drugs, including Doxorubicin and Cisplatin, induce apoptosis (programmed cell death).[24][25] This is a highly regulated process that avoids the inflammatory response associated with necrosis. Further studies (e.g., Annexin V/PI staining, caspase activity assays) would be required to confirm the mechanism, but understanding the canonical apoptosis pathway provides a logical framework for future investigation.
Simplified intrinsic apoptosis pathway.
Conclusion and Future Directions
This guide provides a foundational, scientifically rigorous framework for the initial cytotoxic characterization of this compound. By benchmarking against Doxorubicin and Cisplatin using a detailed and controlled MTT assay protocol, researchers can obtain reliable and comparable data on its potency.
Based on the initial findings, future work should focus on:
-
Broadening the Scope: Testing Compound X against a panel of cancer cell lines from different tissues to assess its spectrum of activity.
-
Mechanistic Studies: Investigating the mode of cell death (apoptosis vs. necrosis) and identifying the specific molecular targets.
-
Selectivity: Evaluating the cytotoxicity of Compound X against non-cancerous cell lines to determine its therapeutic index.
By following this structured approach, the scientific community can effectively evaluate novel compounds like Compound X, paving the way for the potential development of next-generation therapeutics.
References
- 1. This compound [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. kosheeka.com [kosheeka.com]
- 4. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. N-(2-chloro-5-nitrophenyl)-2-phenylacetamide|100622-81-9 [benchchem.com]
- 9. Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cisplatin biochemical mechanism of action: from cytotoxicity to induction of cell death through interconnections between apoptotic and necrotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. broadpharm.com [broadpharm.com]
- 20. clyte.tech [clyte.tech]
- 21. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Cell viability assays | Abcam [abcam.com]
- 24. researchgate.net [researchgate.net]
- 25. ashpublications.org [ashpublications.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
